2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDSHNTRKBMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651224 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154136-90-0 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazole scaffold is a privileged structure in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, and anticancer activities.[1] The presence of a reactive carbaldehyde function at the 4-position of the oxazole ring makes this molecule a versatile intermediate for the synthesis of more complex derivatives. This guide details plausible synthetic routes, including the Vilsmeier-Haack formylation and the oxidation of a precursor alcohol, providing step-by-step protocols. Furthermore, it outlines the analytical techniques for the comprehensive characterization of the title compound, with predicted spectroscopic data based on analogous structures.
Introduction: The Significance of the Oxazole Moiety
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a key component in a vast array of natural products and pharmacologically active molecules.[1][2] The unique electronic properties of the oxazole ring allow it to participate in various non-covalent interactions with biological macromolecules, such as enzymes and receptors, making it a valuable scaffold in drug discovery.[2] The wide-ranging biological activities attributed to oxazole derivatives underscore their importance in medicinal chemistry.[1][3]
The target molecule, this compound (CAS No. 154136-90-0[4][5][6]), combines the stable 2-aryloxazole core with a synthetically versatile aldehyde group. This aldehyde functionality serves as a chemical handle for a variety of transformations, including reductive amination, Wittig reactions, and condensations, enabling the generation of diverse chemical libraries for biological screening.
Molecular Structure:
-
Chemical Name: this compound
Synthetic Methodologies
The synthesis of this compound can be approached through several established synthetic strategies for oxazole formation and functionalization. This section details two logical and field-proven synthetic routes.
Route 1: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)oxazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8] The C4 position of the oxazole ring is susceptible to electrophilic substitution, making this a direct and efficient approach.[11]
Workflow for Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target compound.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction with Oxazole: Dissolve the starting material, 2-(4-methoxyphenyl)oxazole (1 equivalent), in a minimal amount of dry DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Route 2: Oxidation of (2-(4-Methoxyphenyl)oxazol-4-yl)methanol
An alternative strategy involves the synthesis of the corresponding alcohol, (2-(4-methoxyphenyl)oxazol-4-yl)methanol, followed by its oxidation to the aldehyde. The precursor alcohol can be synthesized from serine methyl ester and 4-methoxybenzoyl chloride, followed by reduction of the resulting ester.
Workflow for Oxidation of Precursor Alcohol:
Caption: Synthesis via oxidation of the corresponding oxazole-4-methanol.
Experimental Protocol:
-
Alcohol Synthesis: The precursor, (2-(4-methoxyphenyl)oxazol-4-yl)methanol, can be prepared via the reduction of the corresponding ester, methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Oxidation Setup: In a round-bottom flask, dissolve the precursor alcohol (1 equivalent) in a suitable dry solvent like dichloromethane (DCM).
-
Addition of Oxidant: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 equivalents) or activated manganese dioxide (MnO₂, 5-10 equivalents) in portions to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant and its byproducts. Wash the filter cake with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.
Characterization and Data Presentation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data.
Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | δ ~9.9 ppm (s, 1H, CHO), δ ~8.3 ppm (s, 1H, oxazole H-5), δ ~7.9 ppm (d, 2H, Ar-H ortho to oxazole), δ ~7.0 ppm (d, 2H, Ar-H meta to oxazole), δ ~3.9 ppm (s, 3H, OCH₃) |
| ¹³C NMR | δ ~185 ppm (CHO), δ ~163 ppm (Oxazole C-2), δ ~160 ppm (Ar C-OCH₃), δ ~145 ppm (Oxazole C-5), δ ~138 ppm (Oxazole C-4), δ ~129 ppm (Ar CH), δ ~120 ppm (Ar C-ipso), δ ~114 ppm (Ar CH), δ ~55 ppm (OCH₃) |
| FT-IR (cm⁻¹) | ~2820 & ~2720 (C-H stretch of aldehyde), ~1690 (C=O stretch of aldehyde), ~1610 (C=N stretch of oxazole), ~1500 (Aromatic C=C stretch), ~1250 (Asymmetric C-O-C stretch of ether), ~1170 (Symmetric C-O-C stretch of ether) |
| Mass Spec (m/z) | Expected [M]+ at 203.06, with significant fragments corresponding to the loss of CO, CHO, and cleavage of the oxazole ring. |
Note: These are predicted values and may vary from experimental results.
Chromatographic and Physical Data
Table 2: Physicochemical Properties
| Property | Value | Reference/Method |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |
| Melting Point | Not reported, requires experimental determination | DSC or Melting Point Apparatus |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) | Based on predicted polarity |
| TLC (Rf) | Dependent on the eluent system (e.g., Hexane:Ethyl Acetate) | Experimental determination |
Applications and Future Perspectives
The this compound scaffold is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The aldehyde functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in various drug discovery programs.
Future research could focus on:
-
The development of novel derivatives for screening against a range of biological targets.
-
The use of this intermediate in the synthesis of fluorescent probes and materials with interesting photophysical properties.
-
The optimization of the synthetic routes to improve yields and reduce environmental impact, potentially through the application of green chemistry principles.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By detailing plausible and efficient synthetic routes, along with predicted characterization data, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The versatile nature of this compound makes it a promising starting point for the discovery of new chemical entities with significant biological and material applications.
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Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical architecture, synthesis, physicochemical and spectroscopic properties, and explore its potential as a scaffold for novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of new chemical entities.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The inherent electronic properties and the ability of the oxazole core to participate in various non-covalent interactions make it an attractive building block for the design of enzyme inhibitors and receptor modulators.
Derivatives of oxazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activity and potency of these compounds. The subject of this guide, this compound, combines the oxazole core with a methoxy-substituted phenyl ring and a reactive carbaldehyde group, making it a versatile intermediate for the synthesis of more complex and potentially bioactive molecules.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| CAS Number | 154136-90-0 | [2] |
| Predicted Boiling Point | 362.5 ± 48.0 °C | [3] |
| Predicted Density | 1.25 ± 0.1 g/cm³ | [3] |
| Predicted pKa | -0.95 ± 0.10 | [3] |
Note: Some physicochemical properties are predicted and should be confirmed experimentally.
The structure of this compound features a planar oxazole ring, which contributes to its aromatic character. The 4-methoxyphenyl group at the 2-position is an electron-donating group, which can influence the reactivity of the oxazole ring. The carbaldehyde group at the 4-position is a key functional handle that allows for a wide range of chemical transformations, making this compound a valuable synthetic intermediate.
Synthesis of this compound
The synthesis of this compound has been reported in the literature, with a notable multi-step synthesis starting from 4-methoxybenzoic acid.[4] This synthetic route highlights a common strategy for the construction of 2,4-disubstituted oxazoles.
Synthetic Pathway Overview
The synthesis proceeds through the formation of an α-azido ketone intermediate, which then undergoes a cyclization reaction to form the oxazole ring. This method is a variation of established oxazole syntheses and provides a reliable route to the target compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol (Exemplary)
While the full experimental details from the primary literature require direct consultation, a representative protocol based on the reported transformations is outlined below. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Azido-1-(4-methoxyphenyl)ethanone
-
To a solution of 2-bromo-4'-methoxyacetophenone in N,N-dimethylformamide (DMF), add sodium azide (NaN₃).
-
Stir the reaction mixture at a controlled temperature (e.g., 10-15 °C) for a specified duration (e.g., 30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-azido ketone.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the α-bromo ketone and sodium azide. The controlled temperature is crucial to prevent side reactions and ensure the stability of the azide intermediate.
Step 2: Synthesis of this compound
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to DMF at a low temperature.
-
Add the crude 2-azido-1-(4-methoxyphenyl)ethanone to the freshly prepared Vilsmeier reagent.
-
Allow the reaction to proceed at a controlled temperature range (e.g., 10-95 °C).
-
Monitor the formation of the oxazole product by TLC.
-
After the reaction is complete, carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The Vilsmeier reagent (a source of electrophilic iminium species) reacts with the enol or enolate form of the ketone, and the azide facilitates the cyclization and subsequent formylation to yield the desired oxazole-4-carbaldehyde.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the oxazole ring proton, the aldehyde proton, and the methoxy group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |
| Oxazole H-5 | 8.0 - 8.5 | Singlet |
| Phenyl (ortho to oxazole) | 7.8 - 8.1 | Doublet |
| Phenyl (meta to oxazole) | 6.9 - 7.2 | Doublet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the aldehyde, the carbons of the oxazole and phenyl rings, and the methoxy carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Oxazole C-2 | 160 - 165 |
| Oxazole C-4 | 150 - 155 |
| Oxazole C-5 | 125 - 130 |
| Phenyl C-ipso (attached to oxazole) | 120 - 125 |
| Phenyl C-para (attached to -OCH₃) | 160 - 165 |
| Phenyl C-ortho | 128 - 132 |
| Phenyl C-meta | 114 - 118 |
| Methoxy (-OCH₃) | 55 - 60 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch, the aromatic C=C and C-H stretches, and the C-O-C stretch of the ether.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aldehyde C=O Stretch | 1680 - 1710 |
| Aromatic C=C Stretch | 1500 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C-O-C Stretch (Ether) | 1240 - 1260 |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.19). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methoxy group (CH₃O), and cleavage of the oxazole ring.
Applications in Drug Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the known biological activities of the oxazole class of compounds. The aldehyde functionality serves as a versatile handle for the introduction of diverse chemical moieties, allowing for the generation of large libraries of derivatives for biological screening.
Potential as an Anticancer Agent
Numerous studies have highlighted the anticancer potential of oxazole derivatives.[5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis. The 2-aryl-oxazole motif, as present in the title compound, is a common feature in many reported anticancer agents. Further derivatization of the aldehyde group could lead to compounds with enhanced potency and selectivity against various cancer cell lines.
Potential as an Antimicrobial Agent
The oxazole nucleus is also a key component of several antimicrobial agents.[6] The development of new antibiotics is a critical area of research due to the rise of drug-resistant pathogens. The this compound core can be elaborated to synthesize novel compounds with potential activity against a range of bacterial and fungal strains.
Workflow for Derivative Synthesis and Screening
Caption: A generalized workflow for the development of new drug candidates.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and development. Its straightforward synthesis and the presence of a reactive aldehyde group make it an ideal starting material for the creation of diverse chemical libraries. The established anticancer and antimicrobial activities of the broader oxazole class provide a strong rationale for the further investigation of derivatives of this compound as potential therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives to fully explore the therapeutic potential of this promising scaffold.
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An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Oxazole-4-Carbaldehydes
Abstract: The oxazole-4-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry and materials science, serving as a versatile synthetic intermediate for a vast array of complex molecules. This technical guide provides a comprehensive exploration of the historical discovery and synthetic evolution of this crucial heterocyclic building block. We delve into the foundational cyclization strategies that first enabled access to the oxazole nucleus, trace the development of regioselective methodologies that paved the way for specific C4-functionalization, and discuss modern, efficient protocols. By explaining the causality behind key experimental choices and providing detailed procedural insights, this guide offers researchers, scientists, and drug development professionals a deep, field-proven understanding of the chemistry of oxazole-4-carbaldehydes, from their historical roots to their contemporary applications.
The Oxazole Nucleus: A Privileged Scaffold in Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1][2] This arrangement imparts a unique electronic character, combining the properties of the electron-rich furan with the electron-deficient pyridine.[1] This π-excessive yet weakly basic nature makes the oxazole ring a frequent constituent of natural products, pharmaceuticals, and functional materials.[3][4]
The introduction of a carbaldehyde (formyl) group at the C4 position dramatically enhances the synthetic utility of the oxazole core. This aldehyde serves as a versatile electrophilic handle, enabling a wide range of subsequent chemical transformations, including:
-
Oxidation to a carboxylic acid.
-
Reductive amination to form amines.
-
Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.
-
Nucleophilic additions to create secondary alcohols.
This synthetic versatility is paramount in drug discovery, where the ability to rapidly generate diverse molecular libraries around a core scaffold is essential for structure-activity relationship (SAR) studies.[5]
Foundational Syntheses: Forging the Oxazole Ring
The journey to oxazole-4-carbaldehyde began with the development of methods to construct the parent oxazole ring. While the first synthesis of an oxazole-containing compound was reported by Nikolay Zinin in the 1840s, it was the systematic methods developed in the late 19th and early 20th centuries that truly opened the door to this class of heterocycles.[6]
The Fischer Oxazole Synthesis (1896)
Discovered by Emil Fischer in 1896, this was one of the first robust methods for synthesizing 2,5-disubstituted oxazoles.[6][7][8] The reaction proceeds via the acid-catalyzed condensation of a cyanohydrin with an aldehyde.
Causality and Mechanistic Insight: The reaction is initiated by the protonation of the cyanohydrin's nitrile group in the presence of anhydrous acid (typically gaseous HCl), making it susceptible to nucleophilic attack.[7] This forms an iminochloride intermediate. The aldehyde's carbonyl oxygen then attacks this intermediate, leading to a cyclization and subsequent dehydration to yield the aromatic oxazole ring. The anhydrous conditions are critical to prevent hydrolysis of the intermediates.
Experimental Protocol: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole [7]
-
Preparation of Intermediate: Dissolve mandelonitrile (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous diethyl ether.
-
Acid Catalysis: Bubble dry hydrogen chloride gas through the solution while maintaining cooling in an ice bath.
-
Precipitation: The product, 2,5-diphenyloxazole hydrochloride, precipitates from the solution.
-
Isolation: Collect the precipitate by filtration.
-
Neutralization: Convert the hydrochloride salt to the free base by treating it with a weak base, such as sodium bicarbonate solution, or by boiling with ethanol.
Caption: Workflow of the Fischer Oxazole Synthesis.
The Robinson-Gabriel Synthesis (1910)
Independently developed by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of 2-acylamino ketones.[3][9] It has proven to be a highly versatile and widely used method for preparing 2,4,5-trisubstituted oxazoles.
Causality and Mechanistic Insight: The reaction relies on a strong dehydrating agent (e.g., H₂SO₄, POCl₃) to promote an intramolecular cyclization.[9] The amide oxygen of the 2-acylamino ketone acts as a nucleophile, attacking the ketone's carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form the stable aromatic oxazole ring. The choice of dehydrating agent can influence reaction rates and yields.
Experimental Protocol: Robinson-Gabriel Synthesis [9]
-
Reactant Setup: Place the 2-acylamino ketone (1 equivalent) in a round-bottom flask.
-
Dehydrating Agent: Add concentrated sulfuric acid (or phosphorus oxychloride) dropwise while cooling the flask in an ice bath.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, evaporate the solvent, and purify the resulting oxazole product by chromatography or crystallization.
Caption: Workflow of the Robinson-Gabriel Synthesis.
| Method | Precursors | Substitution Pattern | Key Reagent | Primary Advantage |
| Fischer Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted | Anhydrous HCl | One of the earliest methods.[7] |
| Robinson-Gabriel | 2-Acylamino Ketone | 2,4,5-Trisubstituted | H₂SO₄, POCl₃ | High versatility and substrate scope.[9] |
| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted | Formamide | Efficient and economical process.[2][8] |
| Table 1: Comparison of Classical Oxazole Synthesis Methodologies. |
The Path to C4-Functionalization
While classical methods were excellent for building the oxazole core, they offered limited control for specifically introducing a formyl group at the C4 position. The development of new strategies was necessary to unlock the full potential of oxazole-4-carbaldehydes.
The Van Leusen Reaction (1972): A Regiocontrolled Breakthrough
The discovery of the Van Leusen oxazole synthesis in 1972 was a landmark achievement.[10] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a C2-N synthon, which reacts with an aldehyde in the presence of a base (like K₂CO₃) to form 5-substituted oxazoles.[8][10]
Causality and Mechanistic Insight: The reaction proceeds via a base-mediated deprotonation of the active methylene group in TosMIC.[10] The resulting anion attacks the aldehyde carbonyl. A subsequent intramolecular cyclization (nucleophilic attack by the alkoxide onto the isocyanide carbon) forms an oxazoline intermediate. The key final step is the base-promoted elimination of toluenesulfinic acid (TosH), which aromatizes the ring to the 5-substituted oxazole.[10] Crucially, this method leaves the C4 position unsubstituted and available for subsequent functionalization.
Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole [10]
-
Reactant Setup: To a solution of an aldehyde (1 equivalent) in a suitable solvent (e.g., methanol, DME), add tosylmethyl isocyanide (TosMIC, 1 equivalent).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5-2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Workup: Cool the reaction, filter off the solids, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield the pure 5-substituted oxazole.
Caption: Workflow of the Van Leusen Oxazole Synthesis.
Direct Formylation: The Vilsmeier-Haack Approach
With a reliable method to synthesize oxazoles with an unsubstituted C4 position, the next logical step was direct formylation. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.
Causality and Mechanistic Insight: The reaction employs the Vilsmeier reagent, an electrophilic iminium cation (typically [ClCH=N(CH₃)₂]⁺), generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich C4 position of the oxazole ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired oxazole-4-carbaldehyde. The regioselectivity for C4 over C2 or C5 is dictated by the electronic properties and steric environment of the specific oxazole substrate.[9]
Experimental Protocol: Vilsmeier-Haack Formylation of an Oxazole
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, solvent and reagent) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of the C4-unsubstituted oxazole (1 equivalent) in DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: Cool the reaction mixture and carefully pour it into a beaker of ice water containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to afford the oxazole-4-carbaldehyde.
Modern Synthetic Strategies
The field continues to evolve, with modern chemistry providing even more sophisticated tools for the synthesis of oxazole-4-carbaldehydes and their derivatives. These methods often offer improved yields, milder conditions, and greater functional group tolerance.
-
Transition Metal Catalysis: Palladium- and copper-catalyzed reactions, such as direct arylations and one-pot Suzuki-Miyaura couplings, have been developed to create highly substituted oxazoles with precision.[1][8]
-
Green Chemistry Approaches: To minimize environmental impact, methods utilizing microwave irradiation, ionic liquids, and solid-phase synthesis have been successfully implemented.[2][8][11] These techniques often lead to shorter reaction times and cleaner product profiles.
-
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and reproducibility for the preparation of oxazole intermediates, making it an attractive platform for industrial-scale production.
Conclusion and Future Outlook
The history of oxazole-4-carbaldehydes is a compelling narrative of chemical innovation. From the foundational cyclization reactions of Fischer and Robinson-Gabriel that first defined the landscape, to the regioselective breakthrough of the Van Leusen synthesis, and finally to the direct functionalization enabled by reactions like the Vilsmeier-Haack, the synthetic toolkit has grown remarkably. Today, armed with modern catalytic and green chemistry approaches, chemists can access this invaluable building block with unprecedented efficiency.
As a versatile intermediate, oxazole-4-carbaldehyde will continue to play a pivotal role in the future of drug discovery and materials science. Its ability to serve as a launchpad for diverse molecular architectures ensures its enduring relevance in the ongoing quest for novel therapeutics and functional materials.[5][12]
References
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Fischer, E. (1896). Neue Synthese von Oxazolderivaten. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. Available at: [Link]
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van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and convenient synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide. Tetrahedron Letters, 13(23), 2369-2372. Available at: [Link]
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Palmer, D. C., & Venkatraman, S. (2003). Synthesis and Reactions of Oxazoles. Comprehensive Organic Functional Group Transformations II. Available at: [Link]
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Slideshare. (n.d.). Oxazole. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
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Pundir, R., & Sharma, P. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(5), 205-216. Available at: [Link]
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Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. Available at: [Link]
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Dr. Venkatesh P. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
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Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. Available at: [Link]
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Gouda, M. A., et al. (2014). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 11(3). Available at: [Link]
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Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]
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Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
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Kamal, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1838-1864. Available at: [Link]
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Slideshare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available at: [Link]
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Preliminary Biological Screening of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro biological screening of the novel synthetic compound, 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] The presence of a 4-methoxyphenyl substituent suggests potential for antioxidant activity through radical scavenging mechanisms.[4][5][6] This document outlines a logical, tiered screening cascade designed to efficiently assess the cytotoxic, antimicrobial, and antioxidant potential of this compound. The protocols provided are detailed and self-validating, intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Introduction: The Rationale for Screening this compound
The 1,3-oxazole ring is a five-membered heterocyclic motif that is a constituent of numerous natural products and clinically used drugs.[1] Its derivatives are known to interact with various biological targets, leading to a broad spectrum of activities. Notably, oxazole-containing compounds have been investigated as potent anticancer agents that can induce apoptosis by inhibiting targets such as STAT3 and tubulin.[7][8][9] Furthermore, the oxazole nucleus is a key component in the development of new antimicrobial agents, which are urgently needed to combat the rise of multi-drug resistant pathogens.[2][3][10]
The subject of this guide, this compound, possesses two key structural features that warrant biological investigation: the oxazole core and a 4-methoxyphenyl group. The latter is a phenolic ether, and phenolic compounds are well-established antioxidants that can neutralize free radicals through hydrogen atom or single-electron transfer mechanisms.[4][5][11] This dual-feature structure suggests that the compound may exhibit a range of biological effects.
A preliminary biological screening is therefore a critical first step to identify and quantify the potential therapeutic activities of this novel molecule. The screening cascade proposed herein is designed to be cost-effective and informative, providing a foundational dataset to guide further, more specialized investigations. The workflow will proceed through three primary assays:
-
Cytotoxicity Screening: To determine the compound's toxicity profile against mammalian cells and identify a safe concentration range for subsequent assays.
-
Antimicrobial Susceptibility Testing: To assess its potential as an antibacterial agent against a panel of representative Gram-positive and Gram-negative bacteria.
-
Antioxidant Capacity Assay: To quantify its ability to scavenge free radicals, a key indicator of potential for mitigating oxidative stress-related pathologies.
This tiered approach ensures that the most fundamental characteristic—cytotoxicity—is evaluated first, followed by screens for specific biological activities.
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the preliminary biological screening of this compound. The methodologies are based on established and widely accepted standards in the field.
General Experimental Workflow
The overall screening process follows a logical progression from assessing general toxicity to evaluating specific biological activities. This ensures that the data from each stage informs the next.
Caption: High-level experimental workflow for the preliminary screening of the title compound.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the stock solution. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for 24 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated as follows: % Cell Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of % cell viability against the logarithm of the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disk Diffusion - Kirby-Bauer Method)
The disk diffusion method is a standardized and widely used technique to assess the susceptibility of bacteria to antimicrobial agents.[16] It relies on the diffusion of the antimicrobial compound from an impregnated paper disk into an agar medium inoculated with the test bacterium, resulting in a zone of growth inhibition around the disk.[16][17][18]
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB)
-
Sterile paper disks (6 mm diameter)
-
Test compound stock solution
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (impregnated with the solvent, e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[19]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[19]
-
-
Disk Preparation and Placement:
-
Prepare different concentrations of the test compound. Aseptically impregnate sterile paper disks with a known volume (e.g., 10 µL) of each concentration. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.[18]
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[18] Gently press each disk to ensure complete contact with the agar.[18]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[18]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using a ruler or caliper.
-
Data Analysis:
The diameter of the zone of inhibition is a qualitative measure of the compound's antibacterial activity. The results are typically interpreted as follows:
-
Susceptible: A significant zone of inhibition.
-
Intermediate: A smaller, less defined zone.
-
Resistant: Little to no zone of inhibition.
A quantitative measure, the Minimum Inhibitory Concentration (MIC), can be determined in subsequent broth microdilution assays if significant activity is observed.
Protocol 3: Antioxidant Capacity Assay (DPPH Radical Scavenging)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for evaluating the free radical scavenging potential of a compound.[20] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow or colorless hydrazine, leading to a decrease in absorbance at ~517 nm.[20]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound stock solution
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control (e.g., Ascorbic acid) in methanol. A typical concentration range is 1 to 100 µg/mL.
-
In a 96-well plate, add 100 µL of each dilution to triplicate wells.
-
Add 100 µL of the DPPH working solution to all wells.[20]
-
Include a control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[22]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[22]
-
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:[20] % Scavenging Activity = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test compound with the DPPH solution.
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting a dose-response curve of % scavenging activity against the logarithm of the compound concentration.
Potential Mechanisms of Action & Data Interpretation
The interpretation of the screening data should be grounded in the known structure-activity relationships of related compounds.
Cytotoxicity and Potential Anticancer Activity
Should this compound exhibit significant cytotoxicity, particularly against cancer cell lines, its mechanism could be multifaceted. Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] They can also act as inhibitors of key signaling pathways, such as the STAT3 pathway, which is crucial for cancer cell survival and proliferation.[8]
Caption: Potential anticancer mechanisms of action for oxazole derivatives.
Antimicrobial Action
The antimicrobial activity of heterocyclic compounds like oxazoles is often attributed to their ability to interfere with essential cellular processes in bacteria. While the exact mechanism for this specific compound is unknown, related structures have been shown to inhibit enzymes involved in cell wall biosynthesis or bacterial DNA replication. Further studies would be required to elucidate the precise mode of action.
Antioxidant Mechanism
The predicted antioxidant activity of the title compound is primarily attributed to its 4-methoxyphenyl moiety. Phenolic compounds can act as antioxidants by donating a hydrogen atom from the hydroxyl group (in the case of a demethylated metabolite) or by donating an electron to neutralize free radicals.[4][5][11] This process stabilizes the radical, terminating the oxidative chain reaction.
Caption: Proposed antioxidant mechanism via hydrogen atom donation to the DPPH radical.
Summary of Data Presentation
All quantitative data from the described assays should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| HEK293 | 48 | [Insert Value] |
| HeLa | 48 | [Insert Value] |
| MCF-7 | 48 | [Insert Value] |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Compound Conc. (µ g/disk ) | Zone of Inhibition (mm) |
| S. aureus | 50 | [Insert Value] |
| 100 | [Insert Value] | |
| E. coli | 50 | [Insert Value] |
| 100 | [Insert Value] | |
| Positive Control | [Std. Conc.] | [Insert Value] |
Table 3: Antioxidant Activity of this compound
| Compound | IC₅₀ (µg/mL) |
| This compound | [Insert Value] |
| Ascorbic Acid (Standard) | [Insert Value] |
Conclusion and Future Directions
This guide outlines a robust and logical preliminary screening strategy for this compound. The data generated from these assays will provide a critical foundation for understanding the compound's biological profile. Positive "hits" in any of these screens—particularly potent and selective cytotoxicity against cancer cells, broad-spectrum antimicrobial activity, or significant antioxidant capacity—would justify advancing the compound to more complex secondary screening, mechanism of action studies, and eventually, preclinical development. This structured approach ensures that resources are directed efficiently toward the most promising chemical entities in the drug discovery pipeline.
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An In-Depth Technical Guide to 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde (CAS No. 154136-90-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. It details the compound's synthesis, physicochemical properties, spectroscopic profile, and reactivity, with a focus on its potential applications in drug discovery and development.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Oxazole derivatives have demonstrated potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2] The presence of the oxazole core can influence a molecule's metabolic stability, pharmacokinetic properties, and ability to form key interactions with biological targets.[3] The aldehyde functionality at the 4-position of the oxazole ring serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of diverse compound libraries.[4]
Physicochemical and Spectroscopic Profile
CAS Number: 154136-90-0[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [6] |
| Molecular Weight | 203.19 g/mol | [6] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Inert atmosphere, 2-8°C | Vendor information |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton in the downfield region (δ 9-10 ppm). The oxazole proton will likely appear as a singlet, and the aromatic protons of the methoxyphenyl group will exhibit characteristic splitting patterns (typically two doublets). The methoxy group will present as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature a resonance for the aldehydic carbonyl carbon at approximately δ 185-195 ppm. The carbons of the oxazole ring and the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm). The methoxy carbon will resonate around δ 55 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display a strong absorption band for the C=O stretching of the aldehyde group around 1680-1700 cm⁻¹. Other characteristic peaks will include C=N and C-O stretching vibrations of the oxazole ring and the aromatic C-H and C=C stretching bands.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (203.19 g/mol ).
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of the 2-aryloxazole core followed by the introduction of the aldehyde group at the 4-position.
Formation of the 2-(4-Methoxyphenyl)oxazole Core
A common and versatile method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis .[7] This reaction involves the cyclodehydration of an α-acylamino ketone.
Conceptual Workflow for Oxazole Core Synthesis:
Caption: Robinson-Gabriel synthesis approach to the oxazole core.
Introduction of the Carbaldehyde Group: Vilsmeier-Haack Reaction
The formylation of the 2-(4-methoxyphenyl)oxazole at the 4-position can be achieved via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[8]
Detailed Synthetic Protocol:
A plausible two-step synthesis starting from 4-methoxybenzoic acid is outlined below, based on a cited method.[6]
Step 1: Synthesis of 2-azido-1-(4-methoxyphenyl)ethan-1-one
-
To a solution of 4-methoxybenzoic acid in a suitable solvent, add sodium azide.
-
The reaction is typically carried out at a low temperature (e.g., 10-15 °C) for a short duration (e.g., 30 minutes).
-
Work-up and purification would yield the intermediate 2-azido-1-(4-methoxyphenyl)ethan-1-one.
Step 2: Vilsmeier-Haack Formylation to Yield this compound
-
The Vilsmeier reagent is prepared by adding phosphorus oxychloride (trichlorophosphate) to N,N-dimethylformamide (DMF) at a controlled temperature.
-
The intermediate from Step 1 is then added to the pre-formed Vilsmeier reagent.
-
The reaction mixture is heated (e.g., up to 95 °C) to drive the formylation and cyclization.
-
Aqueous workup is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.
-
Purification, likely by column chromatography, affords the target compound, this compound.
Mechanism of the Vilsmeier-Haack Reaction:
Caption: Key stages of the Vilsmeier-Haack formylation.
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dominated by the aldehyde group and the oxazole ring.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the primary alcohol.
-
Reductive Amination: Can undergo reductive amination to form various secondary and tertiary amines.
-
Wittig Reaction and related olefination reactions: To introduce carbon-carbon double bonds.
-
Condensation Reactions: Can react with amines to form imines (Schiff bases), and with active methylene compounds in Knoevenagel or similar condensations.
-
-
Oxazole Ring: The oxazole ring is generally stable but can participate in certain reactions:
-
Electrophilic Substitution: The ring is relatively electron-deficient, but the 4-formyl group is deactivating. Further electrophilic substitution would be challenging.
-
Nucleophilic Attack: The C2 position is the most electron-deficient and susceptible to nucleophilic attack, although this can sometimes lead to ring-opening.
-
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a route to substituted pyridines.
-
Applications in Drug Discovery and Medicinal Chemistry
The 2-aryl-oxazole-4-carboxamide scaffold has been identified as a potent inducer of apoptosis in cancer cells.[9] The aldehyde group of this compound provides a convenient entry point for the synthesis of such carboxamides and other derivatives for structure-activity relationship (SAR) studies.
Derivatives of 2-(4-methoxyphenyl)oxazole have shown a range of biological activities, including antitubulin and anticancer effects.[10] The methoxy group on the phenyl ring is a common feature in many biologically active molecules and can influence binding to target proteins and metabolic stability.
Potential Therapeutic Areas for Derivatives:
-
Oncology: As precursors to apoptosis inducers and antitubulin agents.[9][10]
-
Infectious Diseases: The oxazole scaffold is present in various antibacterial and antifungal agents.[3]
-
Inflammatory Diseases: Oxazole derivatives have been investigated for their anti-inflammatory properties.[3]
The aldehyde functionality allows for the rapid generation of a library of derivatives by reacting it with a diverse set of amines, hydrazines, or other nucleophiles. This enables a thorough exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. Its synthesis, while requiring multiple steps, utilizes well-established organic reactions. The presence of the reactive aldehyde group allows for extensive derivatization, making it an ideal starting point for the development of novel bioactive molecules. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
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Rashamuse, K., & van Leusen, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]
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Wicht, K., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. International Journal of Molecular Sciences, 24(19), 14480. [Link]
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Molecular weight and formula of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, detailed synthesis methodologies, and analytical characterization. Furthermore, this document delves into the compound's reactivity and its potential as a versatile scaffold for developing novel therapeutic agents, drawing parallels with structurally related oxazole derivatives that have demonstrated notable biological activities. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this molecule in their scientific endeavors.
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The stability of the aromatic oxazole core, combined with its capacity for diverse substitutions at the 2, 4, and 5 positions, makes it an ideal framework for designing targeted therapeutic agents.[1] Derivatives of the oxazole family have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and anti-tuberculotic agents.[3] The subject of this guide, this compound, incorporates this key oxazole core, featuring a methoxyphenyl group that can influence electronic properties and a reactive carbaldehyde handle, which serves as a crucial point for further synthetic elaboration.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development. This compound is characterized by the following properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [4][5] |
| Molecular Weight | 203.19 g/mol | [4][5] |
| CAS Number | 154136-90-0 | [4][5] |
| IUPAC Name | 2-(4-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | N/A |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC=C(O2)C=O | N/A |
| MDL Number | MFCD06738556 | [4] |
These properties form the basis for all further analytical and experimental work with the compound.
Synthesis Methodology
The synthesis of this compound can be achieved through a multi-step reaction pathway, a common strategy for constructing substituted oxazole rings.[5] The causality behind this synthetic choice lies in the reliable formation of the heterocyclic core from acyclic precursors.
Two-Step Synthetic Protocol
A validated synthesis route starts from 4-methoxybenzoic acid and involves the formation of an intermediate azide, followed by a cyclization and formylation step.[5]
Step 1: Synthesis of 2-azido-1-(4-methoxyphenyl)ethanone
-
Begin with a precursor such as 4-methoxybenzoic acid, which is converted to 2-bromo-4'-methoxyacetophenone.
-
Dissolve 2-bromo-4'-methoxyacetophenone in a suitable polar aprotic solvent like N,N-dimethyl-formamide (DMF).
-
Cool the reaction mixture to between 10-15 °C. This temperature control is crucial to manage the exothermic nature of the reaction and prevent side product formation.
-
Slowly add sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the bromide to form 2-azido-1-(4-methoxyphenyl)ethanone.
-
Maintain the reaction at this temperature for approximately 30 minutes.[5]
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
To the intermediate from Step 1, add trichlorophosphate (POCl₃) while maintaining the temperature between 10-95 °C.[5]
-
The POCl₃ reacts with the DMF solvent to form the Vilsmeier reagent, an electrophilic iminium cation.
-
This reagent facilitates a cyclization reaction involving the azide and the ketone, which ultimately forms the oxazole ring. Simultaneously, the Vilsmeier reagent acts as a formylating agent, introducing the carbaldehyde group at the 4-position of the newly formed oxazole ring.
-
Upon completion, the reaction is quenched, and the final product, this compound, is isolated and purified using standard techniques such as column chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Reactivity
Spectroscopic Profile
Confirmation of the structure of this compound is achieved through standard spectroscopic methods. While specific data is proprietary to individual labs, the expected profile is as follows:
-
¹H NMR: Protons on the methoxyphenyl ring would appear in the aromatic region (approx. δ 7.0-8.0 ppm). The methoxy group (–OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm. The aldehyde proton (–CHO) would be a highly deshielded singlet, typically above δ 9.5 ppm. The proton on the oxazole ring would also appear in the aromatic region.
-
¹³C NMR: The spectrum would show characteristic peaks for the aldehyde carbonyl carbon (approx. δ 185-195 ppm), carbons of the oxazole ring (approx. δ 120-160 ppm), carbons of the phenyl ring, and the methoxy carbon (approx. δ 55 ppm).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would correspond to the molecular weight of 203.19.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹ and C=N stretching from the oxazole ring around 1650 cm⁻¹.
Chemical Reactivity and Further Functionalization
The aldehyde functional group is a key feature of this molecule, offering a gateway for extensive chemical modifications. This reactivity is central to its utility as a synthetic intermediate.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(4-methoxyphenyl)oxazole-4-carboxylic acid, using standard oxidizing agents. This acid can then be converted to esters or amides.
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex molecules.
This inherent reactivity makes it a valuable building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery
While direct biological data for this compound is emerging, the broader class of substituted oxazoles has shown significant promise in various therapeutic areas. This compound serves as an excellent starting point for the development of novel drugs.
-
Anticancer Agents: Many oxazole-containing compounds have been investigated as anticancer agents. For example, some trimethoxyphenylbenzo[d]oxazole derivatives have been identified as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), leading to apoptosis in cancer cells.[6][7] The methoxyphenyl group in our target compound is a common feature in such molecules, suggesting its potential as a scaffold for new tubulin modulators.
-
Anti-inflammatory and Antimicrobial Activity: The oxazole core is present in compounds with known anti-inflammatory and antimicrobial properties.[8] The ability to functionalize the aldehyde group allows for the introduction of various pharmacophores to explore and optimize these activities.
The logical relationship between the core scaffold and its potential therapeutic applications is illustrated below.
Caption: Potential drug discovery pathways originating from the core scaffold.
Conclusion
This compound is a compound with significant untapped potential. Its well-defined physicochemical properties, accessible synthesis routes, and, most importantly, its reactive aldehyde functionality make it an exceptionally valuable building block for medicinal chemists. By leveraging the established biological activities of the broader oxazole class, researchers can use this molecule as a starting point to design and synthesize novel compounds targeting a range of diseases, from cancer to infectious and inflammatory conditions. This guide provides the foundational knowledge required to embark on such research endeavors.
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Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Introduction
2-(4-Methoxyphenyl)oxazole-4-carbaldehyde is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its unique molecular architecture, featuring an oxazole core, a methoxy-substituted phenyl ring, and a reactive aldehyde group, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional organic materials. The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, while the aldehyde functionality serves as a versatile synthetic handle for molecular elaboration.
This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and drug development professionals. In the absence of extensive direct experimental data for this specific molecule, this guide leverages predictive data and draws upon the experimentally determined properties of structurally analogous compounds to provide a robust and reliable profile. Every effort has been made to ground these insights in established chemical principles, ensuring a self-validating and trustworthy resource.
Molecular and Physicochemical Profile
A foundational understanding of a compound's physical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies.
Core Molecular Attributes
The fundamental molecular characteristics of this compound are summarized in the table below. These values are calculated from its chemical structure and form the basis for many of its macroscopic properties.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [1][2] |
| CAS Number | 154136-90-0 | [1][2] |
Predicted Physicochemical Properties
While direct experimental determination is the gold standard, high-quality predictive models provide valuable estimations for properties that may not be readily available in the literature. The following properties for this compound have been predicted using computational methods.
| Property | Predicted Value | Source(s) |
| Boiling Point | 362.5 ± 48.0 °C | [3] |
| Density | ~1.0 g/cm³ | [3] |
| pKa | -0.95 ± 0.10 | [3] |
The predicted high boiling point is consistent with a stable, aromatic heterocyclic structure of its molecular weight. The low predicted pKa value suggests that the oxazole nitrogen is very weakly basic, a characteristic feature of this ring system where the nitrogen lone pair is part of the aromatic sextet.
Experimental and Inferred Physical Properties
This section delves into the observable physical characteristics of the compound, combining direct data where available with reasoned inferences from closely related analogs.
Physical State and Melting Point
Experimental Protocol: Melting Point Determination (Capillary Method)
The causality behind choosing the capillary method lies in its precision and the small sample quantity required.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound is critical for its use in synthesis, purification, and biological assays. Based on its structure—a largely aromatic and moderately polar molecule—the expected solubility profile is as follows:
-
High Solubility: In moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate.
-
Moderate Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in alcohols such as methanol and ethanol.
-
Low Solubility: In nonpolar solvents like hexanes and diethyl ether.
-
Insoluble: In water.
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a systematic approach to determining solubility, which is crucial for selecting appropriate solvent systems for reactions and chromatography.
-
Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, dichloromethane, hexanes).
-
Observation: Agitate the tubes at room temperature and observe for dissolution.
-
Heating: If the compound does not dissolve, gently warm the mixture to assess for temperature-dependent solubility.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of a molecule's structure. While experimental spectra for this compound are not widely published, we can predict the key features based on the analysis of its functional groups and data from analogous compounds.[4][5][6][7][8][9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations from the aromatic rings, the aldehyde, the ether linkage, and the oxazole core.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~3100-3000 | C-H stretch (aromatic) | Medium to weak | Characteristic of sp² C-H bonds. |
| ~2850 & ~2750 | C-H stretch (aldehyde) | Two weak bands (Fermi doublet) | A hallmark of the aldehyde C-H bond. |
| ~1700 | C=O stretch (aldehyde) | Strong, sharp | The carbonyl group is a strong IR absorber. |
| ~1610, ~1500 | C=C stretch (aromatic) | Medium to strong | Vibrations of the phenyl and oxazole rings. |
| ~1250 | C-O stretch (aryl ether) | Strong | Asymmetric stretch of the Ar-O-CH₃ group. |
| ~1100 | C-O-C stretch (oxazole) | Medium to strong | Characteristic vibration of the oxazole ring. |
Experimental Protocol: Acquiring an FT-IR Spectrum
Attenuated Total Reflectance (ATR) is often chosen for solid samples due to its simplicity and lack of need for sample preparation like KBr pellets.
Caption: Workflow for FT-IR Spectrum Acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9 | Singlet | 1H | Aldehyde (-CHO) | Aldehyde protons are highly deshielded. |
| ~8.2 | Singlet | 1H | Oxazole H-5 | Protons on electron-deficient heterocyclic rings appear at high chemical shifts. |
| ~7.9 | Doublet | 2H | Phenyl H-2, H-6 | Aromatic protons ortho to the electron-donating methoxy group. |
| ~7.0 | Doublet | 2H | Phenyl H-3, H-5 | Aromatic protons meta to the methoxy group. |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | Protons of the methyl ether group. |
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | Aldehyde C=O | Carbonyl carbons are significantly deshielded. |
| ~163 | Oxazole C-2 | Carbon attached to two heteroatoms. |
| ~162 | Phenyl C-4 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~150 | Oxazole C-4 | Carbon of the oxazole ring. |
| ~135 | Oxazole C-5 | Carbon of the oxazole ring. |
| ~129 | Phenyl C-2, C-6 | Aromatic carbons. |
| ~120 | Phenyl C-1 | Quaternary carbon attached to the oxazole ring. |
| ~115 | Phenyl C-3, C-5 | Aromatic carbons shielded by the methoxy group. |
| ~56 | Methoxy -OCH₃ | Carbon of the methyl ether group. |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Depending on the sample concentration, this may require a longer acquisition time.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds containing oxazole and aldehyde functionalities suggest the following precautions.[12][13][14][15][16]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended for the pure substance, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable to ensure long-term stability.[3]
Conclusion
This technical guide provides a detailed and scientifically grounded overview of the key physical properties of this compound. By integrating predicted data with experimental findings from closely related analogs, we have constructed a comprehensive profile that will be of significant value to researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The inclusion of detailed experimental protocols serves as a practical resource for the safe and effective handling and characterization of this important chemical entity. As with any chemical compound, it is imperative to adhere to safe laboratory practices and consult all available safety information before use.
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Unlocking the Therapeutic Potential of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde: A Technical Guide for Innovative Research
Introduction: The Promise of a Versatile Scaffold
In the landscape of medicinal chemistry, the oxazole nucleus stands as a privileged scaffold, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Its unique electronic and structural features allow for diverse interactions with biological macromolecules, making it a focal point for the development of novel therapeutic agents.[3][4] This guide focuses on a particularly promising derivative, 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, a molecule that combines the proven bioactivity of the oxazole ring with the advantageous physicochemical properties conferred by the 4-methoxyphenyl substituent.[5] The presence of the aldehyde functional group at the 4-position further enhances its appeal, offering a reactive handle for the synthesis of a diverse library of derivatives.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining key potential research areas for this compound. We will delve into the scientific rationale behind each proposed avenue of investigation, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of potential outcomes. Our objective is to provide a roadmap for unlocking the full therapeutic potential of this versatile molecule.
I. Synthesis of this compound and its Derivatives
The synthetic accessibility of a compound is a critical factor in its journey from a laboratory curiosity to a potential therapeutic agent. For this compound, several established synthetic routes for oxazole formation can be adapted.
A. Synthetic Pathways
Two classical and reliable methods for the synthesis of the oxazole ring are the Robinson-Gabriel synthesis and the Van Leusen reaction.[1][6][7][8][9]
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[1][9] For the target molecule, the synthesis would commence with a suitable 2-amino ketone precursor, which is then acylated with 4-methoxybenzoyl chloride, followed by cyclization using a dehydrating agent like sulfuric acid or phosphorus oxychloride.[7]
-
Van Leusen Reaction: This reaction provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][8][10][11] To synthesize the core scaffold, a protected form of the 4-carbaldehyde moiety would be necessary, which can then be deprotected after the oxazole ring formation.
The aldehyde functionality of this compound is a key feature, enabling a wide range of derivatization reactions to explore structure-activity relationships (SAR). These include:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig reaction: To introduce carbon-carbon double bonds with various substituents.
-
Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other heterocyclic systems.
II. Potential Research Area 1: Anticancer Activity
The oxazole moiety is a well-established pharmacophore in the design of anticancer agents.[2][3] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[2][3] The 4-methoxyphenyl group can further enhance these activities by improving interactions with biological targets.
A. Scientific Rationale
The structural similarity of this compound to known anticancer agents suggests its potential as a cytotoxic agent against various cancer cell lines. The aldehyde group provides a site for modification to optimize activity and selectivity.
B. Experimental Protocols
1. In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14][15]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Description | Example Value |
| Cell Lines | Human cancer cell lines | MCF-7, A549, HCT116 |
| Seeding Density | Cells per well in a 96-well plate | 5,000 - 10,000 |
| Compound Concentrations | Range of test compound concentrations | 0.1 - 100 µM |
| Incubation Time | Duration of compound treatment | 48 - 72 hours |
| IC50 Value | Concentration for 50% inhibition | To be determined |
2. Cell Cycle Analysis by Flow Cytometry
This technique determines the effect of the compound on the cell cycle progression.[4][16][17][18]
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
III. Potential Research Area 2: Antimicrobial Properties
Oxazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[19][20][21] The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.
A. Scientific Rationale
The structural features of this compound, particularly the oxazole ring, suggest its potential as an antimicrobial agent. The aldehyde group can be derivatized to enhance potency and broaden the spectrum of activity.
B. Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]
-
Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Parameter | Description | Example Value |
| Test Organisms | Bacteria and Fungi | S. aureus, E. coli, C. albicans |
| Inoculum Density | Colony Forming Units per mL | ~5 x 10^5 CFU/mL |
| Compound Concentrations | Range of test compound concentrations | 0.5 - 512 µg/mL |
| Incubation Conditions | Temperature and duration | 37°C for 24 hours (bacteria) |
| MIC Value | Lowest concentration with no growth | To be determined |
IV. Potential Research Area 3: Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The heterocyclic nature of the oxazole ring makes it a candidate for interaction with the active sites of various enzymes.[27][28]
A. Scientific Rationale
The methoxyphenyl group is a common feature in many enzyme inhibitors, and its presence in the target molecule suggests potential inhibitory activity against enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or various kinases, which are implicated in inflammation and cancer.[3]
B. Experimental Protocols
1. In Vitro Enzyme Inhibition Assay (e.g., COX Inhibition)
-
Enzyme and Substrate: Use purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid).
-
Inhibitor Preparation: Prepare a range of concentrations of the test compound.
-
Assay Procedure: In a suitable buffer, pre-incubate the enzyme with the test compound or a known inhibitor (e.g., celecoxib for COX-2) before adding the substrate.
-
Detection: Measure the product formation using a suitable method (e.g., colorimetric or fluorescent assay).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[29][30][31][32][33][34][35]
V. Potential Research Area 4: Fluorescent Probe Development
Oxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence.[36] This opens up the possibility of developing novel fluorescent probes for biological imaging.
A. Scientific Rationale
The conjugated system of this compound suggests that it may possess fluorescent properties. The aldehyde group can be used to conjugate the molecule to specific biomolecules or cellular structures, allowing for targeted imaging.
B. Experimental Protocols
1. Photophysical Characterization
-
Spectroscopic Measurements: Measure the absorption and emission spectra of the compound in various solvents to determine its excitation and emission maxima, and quantum yield.
-
Cellular Imaging: Incubate live cells with the compound and visualize its intracellular localization using fluorescence microscopy.
VI. Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents and research tools. The diverse biological activities associated with the oxazole scaffold, coupled with the synthetic tractability of the aldehyde functionality, provide a rich platform for exploration. The research areas outlined in this guide – anticancer, antimicrobial, enzyme inhibition, and fluorescent probe development – offer a strategic framework for investigating the potential of this molecule. Through rigorous and systematic investigation, the scientific community can unlock the full potential of this versatile compound and contribute to the advancement of medicine and biological research.
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Methodological & Application
The Synthetic Versatility of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde: A Gateway to Bioactive Molecules and Functional Dyes
Introduction: Unlocking the Potential of a Versatile Oxazole Building Block
In the landscape of modern organic synthesis and drug discovery, the oxazole scaffold holds a place of distinction. This five-membered heterocycle is a common motif in a wide array of natural products and pharmacologically active compounds, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions. Within this class of privileged structures, 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde emerges as a particularly valuable and versatile building block. Its unique trifunctional nature—comprising the stable 2-aryloxazole core, an electron-donating methoxy group, and a reactive aldehyde handle—provides a powerful platform for the synthesis of a diverse range of complex molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis, medicinal chemistry, and materials science.
Core Reactivity: The Aldehyde as a Synthetic Linchpin
The synthetic utility of this compound is primarily centered around the reactivity of its C4-aldehyde group. This electrophilic center readily participates in a variety of classical C-C bond-forming reactions, allowing for the facile extension of the molecule and the introduction of new functional and structural motifs.
Caption: Key reaction pathways of this compound.
Application Note I: Synthesis of Stilbenoid Oxazoles via the Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the conversion of aldehydes and ketones to olefins.[1][2][3] For this compound, this reaction opens a direct route to stilbenoid oxazoles, a class of compounds with significant potential as fluorescent probes and bioactive agents. The extended π-conjugation in these molecules often leads to interesting photophysical properties.
Causality Behind Experimental Choices:
The choice of base and solvent in a Wittig reaction is critical and depends on the stability of the phosphonium ylide. For the synthesis of stilbenoid derivatives from benzyltriphenylphosphonium halides, a moderately strong base is typically sufficient. A two-phase system (e.g., dichloromethane and concentrated aqueous NaOH) can be highly effective, facilitating the reaction at the interface and simplifying the workup. This "phase-transfer" approach avoids the need for strictly anhydrous conditions and strong organometallic bases like n-butyllithium.[2]
Protocol 1: Synthesis of (E)-2-(4-methoxyphenyl)-5-(2-phenylethenyl)oxazole
This protocol is adapted from established phase-transfer Wittig procedures.[2][4]
Materials:
-
This compound (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Dichloromethane (DCM)
-
50% (w/v) Sodium hydroxide solution
-
Deionized water
-
1-Propanol (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 203 mg, 1.0 mmol) and benzyltriphenylphosphonium chloride (e.g., 428 mg, 1.1 mmol).
-
Solvent Addition: Add dichloromethane (5 mL) to dissolve the reactants.
-
Base Addition: While stirring vigorously, add the 50% sodium hydroxide solution (1.5 mL) dropwise. The reaction is often accompanied by a color change.
-
Reaction: Continue to stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Add deionized water (10 mL) and DCM (10 mL). Shake and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid contains the desired product and triphenylphosphine oxide. The product can be purified by recrystallization from a suitable solvent like 1-propanol to yield the pure stilbenoid oxazole.[4]
Caption: Schematic of the Ugi four-component reaction.
Applications in Bioactive Compound Synthesis and Materials Science
The derivatives of this compound have shown promise in several areas of research.
-
Anticancer Agents: The oxazole ring is a key structural feature in many anticancer agents. [5]By using the synthetic routes described above, novel stilbenoid oxazoles and other derivatives can be synthesized and screened for their antiproliferative activities. For instance, some 2,4,5-trisubstituted oxazoles have demonstrated significant antiproliferative activity against various cancer cell lines. [5]
-
Fluorescent Probes: The extended π-systems created through Wittig and Knoevenagel reactions can impart fluorescent properties to the resulting molecules. The 2-(4-methoxyphenyl)oxazole moiety can act as a donor-π-acceptor (D-π-A) system, which is a common design for fluorescent dyes. [4]The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the vinyl group, making these compounds candidates for applications in bioimaging and as molecular sensors.
Conclusion
This compound is a potent and versatile building block in organic synthesis. The strategic manipulation of its aldehyde functionality through well-established reactions like the Wittig reaction and Knoevenagel condensation, as well as modern multicomponent reactions, provides a straightforward entry into a wide range of structurally diverse and functionally rich molecules. The potential for these derivatives to act as bioactive compounds, particularly as anticancer agents, and as functional materials like fluorescent dyes, underscores the importance of this scaffold in contemporary chemical research. The protocols and insights provided in this guide aim to empower researchers to harness the full synthetic potential of this valuable oxazole derivative.
References
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Koh, J. T. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! University of Delaware. Retrieved from [Link]
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Graebin, C. S., Ribeiro, F. V., Rogério, K. R., & Kummerle, A. E. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855–899. [Link]
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Boston University. (2012, January 3). Wittig Reaction. OpenBU. Retrieved from [Link]
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Insuasty, D., Castillo, J., Becerra, D., Rojas, H., & Abonia, R. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505. [Link]
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Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930–3935. [Link]
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-
Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (n.d.). Bentham Science. Retrieved from [Link]
-
Shaabani, A., Soleimani, E., & Maleki, A. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(5), 1224. [Link]
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Application Notes: 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde as a Versatile Building Block in Medicinal Chemistry
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its capacity for diverse molecular interactions.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-(4-methoxyphenyl)oxazole-4-carbaldehyde, a highly versatile synthetic intermediate. We present its physicochemical properties, a robust synthesis protocol, and detailed methodologies for its conversion into diverse molecular architectures via key chemical transformations. The narrative emphasizes the causality behind experimental choices and showcases the application of these derivatives in constructing scaffolds for significant therapeutic targets, particularly in oncology and infectious diseases. This document serves as both a practical laboratory guide and a strategic resource for leveraging this powerful building block in drug discovery programs.
Introduction to the this compound Scaffold
The five-membered aromatic oxazole ring is a privileged heterocycle due to its unique electronic properties and ability to act as a bioisostere for amide or ester groups, enabling it to engage in hydrogen bonding and π-π stacking interactions within biological targets.[2][3] The specific building block, this compound, offers a trifecta of strategic advantages for medicinal chemists:
-
The 2-(4-Methoxyphenyl) Group: The methoxy-substituted phenyl ring is a common feature in many successful drugs. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can be crucial for membrane permeability and target engagement.[4]
-
The Oxazole Core: This stable aromatic ring acts as a rigid linker, positioning substituents in a well-defined spatial orientation. Its nitrogen and oxygen atoms provide points for polar interactions.[5]
-
The 4-Carbaldehyde Group: This aldehyde function is a versatile chemical handle, providing a gateway for a multitude of C-C and C-N bond-forming reactions, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.
Physicochemical Properties
| Property | Value |
| CAS Number | 154136-90-0[6] |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol [6] |
| Appearance | Typically a pale yellow to white solid |
| Solubility | Soluble in common organic solvents (DCM, DMF, THF) |
Synthesis of the Building Block
The most common and reliable synthesis involves a Vilsmeier-Haack formylation of an appropriate precursor. This reaction is a mild and efficient method for introducing an aldehyde group onto an electron-rich heterocyclic ring.[7]
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Application Notes and Protocols for Reactions Involving 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 2-(4-Methoxyphenyl)oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged structure in drug discovery, appearing in a wide range of natural products and synthetic pharmaceuticals with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The substituent at the 2-position, a 4-methoxyphenyl group, and the aldehyde at the 4-position provide two distinct points for chemical modification, allowing for the exploration of a broad chemical space.
Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Conceptual Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of the target aldehyde.
Key Synthetic Transformations and Protocols
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, as well as oxidation and reduction reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound.[6] This reaction is typically catalyzed by a weak base. The resulting electron-deficient alkenes are valuable intermediates for further synthetic elaborations.[7]
Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the final product. The electron-withdrawing nature of the oxazole ring can enhance the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack.
Caption: Workflow for the Knoevenagel Condensation.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Malononitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[8] A key advantage of this reaction is the unambiguous placement of the double bond. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[1]
Mechanistic Rationale: The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. For stabilized ylides, the initial steps are often reversible, and the thermodynamic stability of the intermediates dictates the E/Z selectivity.
Protocol: Wittig Reaction with a Stabilized Ylide
This protocol outlines the synthesis of an (E)-acrylate derivative from this compound using a stabilized ylide.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | (Carbethoxymethylene)triphenylphosphorane |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous THF.
-
Aldehyde Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide. Filter the mixture and wash the solid with diethyl ether.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones.[9] The reaction proceeds in two stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. This can be performed as a one-pot reaction by choosing a reducing agent that is selective for the imine over the starting aldehyde.
Mechanistic Rationale: The aldehyde reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, then reduces the C=N double bond to afford the amine product. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.
Caption: Workflow for Reductive Amination.
Protocol: Reductive Amination with a Primary Amine
This protocol provides a general method for the reductive amination of this compound with a primary amine.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Primary Amine |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the primary amine (1.2 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, providing a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. A variety of oxidizing agents can be employed for this transformation.
Protocol: Oxidation to 2-(4-Methoxyphenyl)oxazole-4-carboxylic Acid
This protocol is based on the general oxidation of aldehydes to carboxylic acids and would need to be optimized for this specific substrate. One common method involves the use of sodium chlorite with a scavenger for hypochlorite.
| Parameter | Value |
| Reactant | This compound |
| Oxidizing Agent | Sodium chlorite (NaClO₂) |
| Scavenger | 2-Methyl-2-butene |
| Solvent | t-Butanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of t-butanol and water. Add 2-methyl-2-butene (4.0 eq).
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Add this solution dropwise to the aldehyde solution at room temperature.
-
Reaction: Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl to pH 2-3.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol, [2-(4-methoxyphenyl)oxazol-4-yl]methanol, provides another avenue for derivatization, such as ether or ester formation. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[8][9][10][11][12]
Protocol: Reduction to [2-(4-Methoxyphenyl)oxazol-4-yl]methanol
This protocol describes the reduction of the aldehyde using sodium borohydride.
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the alcohol, which can be purified by column chromatography or recrystallization if necessary.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of derivatives. The protocols outlined in this guide for Knoevenagel condensation, Wittig reaction, reductive amination, oxidation, and reduction provide a solid foundation for the exploration of its chemical reactivity. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
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- Yamada, K., Kamimura, N., & Kunishima, M. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 10, 2966-2973.
- Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577.
-
Molbase. (2024). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
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-
Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
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Application Note: 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Abstract
The oxazole ring is a privileged five-membered heterocycle integral to numerous natural products and pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a cornerstone in medicinal chemistry. This application note focuses on 2-(4-methoxyphenyl)oxazole-4-carbaldehyde, a key building block whose utility is magnified by the presence of a reactive aldehyde group at the 4-position. This aldehyde serves as a versatile synthetic handle, enabling the elaboration of the oxazole core into a diverse array of complex molecules with significant biological potential. We will explore three fundamental, high-yield transformations—Knoevenagel condensation, Wittig olefination, and reductive amination—providing detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
The Strategic Importance of the Oxazole-Aldehyde Scaffold
The 2-(4-methoxyphenyl)oxazole core combines two key features:
-
The 2-Aryloxazole Moiety: This structure is found in compounds with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] The methoxy-substituted phenyl ring can engage in crucial binding interactions with biological targets and often imparts favorable pharmacokinetic properties.
-
The 4-Carbaldehyde Group: An aldehyde is one of the most versatile functional groups in organic synthesis.[5] It is a potent electrophile, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic and efficient diversification of the parent scaffold, making it an ideal starting point for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Application I: Knoevenagel Condensation for the Synthesis of Bioactive Chalcones
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[6][7] This reaction is particularly valuable for synthesizing chalcones and their analogs, which are characterized by an α,β-unsaturated ketone system. Oxazole-based chalcones have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9][10]
Causality and Mechanistic Insight: The reaction is typically catalyzed by a base (e.g., piperidine, NaOH, or solid-supported bases) which deprotonates the active methylene compound (e.g., a substituted acetophenone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the thermodynamically stable, conjugated chalcone product. The driving force is the formation of this extended π-system.
Caption: Experimental workflow for the synthesis of oxazole chalcones.
Protocol 2.1: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-(4-methoxyphenyl)oxazol-4-yl)prop-2-en-1-one
Materials:
-
This compound (1.0 eq, 203 mg, 1.0 mmol)
-
4-Chloroacetophenone (1.05 eq, 162 mg, 1.05 mmol)
-
Absolute Ethanol (10 mL)
-
Piperidine (0.2 eq, 20 µL, 0.2 mmol)
-
Round-bottom flask (25 mL), condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, Ethyl Acetate/Hexane mobile phase)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and 4-chloroacetophenone (1.05 mmol).
-
Add 10 mL of absolute ethanol and stir the mixture until all solids are dissolved.
-
Add piperidine (0.2 mmol) to the solution using a micropipette.
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., 3:7 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into 50 mL of ice-cold water with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL) and then a small amount of cold ethanol (5 mL).
-
Dry the purified product under vacuum at 40°C to yield the target chalcone as a crystalline solid.
Data Presentation: Scope of Knoevenagel Condensation
| Entry | Acetophenone Substituent (R) | Product | Reaction Time (h) | Yield (%) |
| 1 | H | (E)-3-(2-(4-methoxyphenyl)oxazol-4-yl)-1-phenylprop-2-en-1-one | 4 | 92 |
| 2 | 4-Cl | (E)-1-(4-chlorophenyl)-3-(2-(4-methoxyphenyl)oxazol-4-yl)prop-2-en-1-one | 5 | 95 |
| 3 | 4-OCH₃ | (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one (starting from 4-methoxyacetophenone and the aldehyde) | 4 | 89 |
| 4 | 4-NO₂ | (E)-3-(2-(4-methoxyphenyl)oxazol-4-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 6 | 85 |
Application II: Wittig Reaction for Olefin Synthesis
The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[11] It offers excellent control over the position of the newly formed double bond.[12] This is particularly useful for creating stilbene-like structures where the oxazole core is connected to another aromatic system via a vinyl linker, a common motif in kinase inhibitors and other targeted therapeutics.
Causality and Mechanistic Insight: The reaction proceeds in two main stages. First, a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is deprotonated with a strong base (e.g., n-butyllithium or NaH) to form a highly nucleophilic phosphorus ylide.[11] Second, this ylide attacks the aldehyde carbonyl, forming a four-membered ring intermediate called an oxaphosphetane.[13][14] This intermediate is unstable and spontaneously collapses, with the formation of a very strong phosphorus-oxygen double bond providing the thermodynamic driving force. This concerted fragmentation yields the desired alkene and triphenylphosphine oxide as a byproduct.[12][13] For non-stabilized ylides (like the one derived from benzyltriphenylphosphonium chloride), the (Z)-alkene is often the major product.[13][14]
Protocol 3.1: Synthesis of (Z)-4-(4-methoxystyryl)-2-(4-methoxyphenyl)oxazole
Materials:
-
(4-Methoxybenzyl)triphenylphosphonium chloride (1.1 eq, 465 mg, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq, 0.69 mL, 1.1 mmol)
-
This compound (1.0 eq, 203 mg, 1.0 mmol)
-
Schlenk flask, syringes, magnetic stirrer, argon or nitrogen atmosphere
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Ylide Formation: Add (4-methoxybenzyl)triphenylphosphonium chloride (1.1 mmol) to a flame-dried Schlenk flask under an inert atmosphere of argon.
-
Add 10 mL of anhydrous THF and cool the resulting suspension to 0°C in an ice bath.
-
Slowly add n-BuLi solution (1.1 mmol) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir at 0°C for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the target alkene.
Application III: Reductive Amination for C-N Bond Formation
Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines, which are critical for modulating solubility and introducing key hydrogen bonding interactions.[15][16] This method allows for the direct coupling of the oxazole aldehyde with a wide range of primary and secondary amines.
Causality and Mechanistic Insight: This one-pot reaction involves two distinct steps. First, the aldehyde reacts with an amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This equilibrium is often favored by slightly acidic conditions or the removal of water. Second, a mild, hydride-based reducing agent, selective for the iminium ion over the starting aldehyde, is used for in-situ reduction.[17] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose as it is non-hygroscopic, tolerant of mild acid, and highly effective.
Caption: General pathway for reductive amination of the oxazole aldehyde.
Protocol 4.1: Synthesis of 1-((2-(4-methoxyphenyl)oxazol-4-yl)methyl)piperidine
Materials:
-
This compound (1.0 eq, 203 mg, 1.0 mmol)
-
Piperidine (1.2 eq, 119 µL, 1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Acetic Acid (1-2 drops, optional catalyst)
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of DCM.
-
Add piperidine (1.2 mmol) to the solution, followed by 1-2 drops of glacial acetic acid (this can accelerate imine formation).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 3-5 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Work-up: Carefully quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of diverse, biologically relevant molecules. The straightforward and high-yielding protocols for Knoevenagel condensation, Wittig olefination, and reductive amination described herein provide researchers with a robust platform for generating novel chalcones, stilbene isosteres, and complex amines. The reactivity of the aldehyde also opens avenues for other important transformations, including multicomponent reactions (MCRs), oxidation to the corresponding carboxylic acid for amide couplings, and the formation of various other heterocyclic systems.[18][19] The continued exploration of this scaffold is certain to yield new chemical entities with significant therapeutic potential.
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Synthesis of Some Novel Oxadiazole Based Chalcone Derivatives as Anti-Bacterial Agents. ResearchGate. Available at: [Link]
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Gan, X., et al. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers in Chemistry. Available at: [Link]
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Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
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Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]
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Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
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Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface. Available at: [Link]
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2-Phenyl-oxazole-4-carbaldehyde. Chem-Impex International. Available at: [Link]
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Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. Available at: [Link]
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The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Amherst. Available at: [Link]
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A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: [Link]
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Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]
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Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. Available at: [Link]
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Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. Available at: [Link]
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Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science. Available at: [Link]
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Introduction: Unlocking the Synthetic Potential of Oxazoles
An Application Guide to the Vilsmeier-Haack Formylation of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a robust and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] First documented by Anton Vilsmeier and Albrecht Haack, this reaction utilizes an electrophilic iminium salt, known as the Vilsmeier reagent, to introduce a formyl group (-CHO) onto a substrate.[3][4] Among the vast array of heterocycles, oxazoles represent a privileged scaffold in medicinal chemistry, appearing in numerous clinically relevant agents and natural products.[5][6][7] The introduction of a formyl group onto the oxazole ring via the Vilsmeier-Haack reaction transforms it into a versatile synthetic intermediate, opening pathways for the elaboration of complex molecular architectures essential for drug discovery and development.[1]
This guide provides a comprehensive overview of the Vilsmeier-Haack formylation of oxazole derivatives, grounded in mechanistic principles and field-proven insights. It is designed to serve as a practical resource, detailing not just the procedural steps but the underlying causality, enabling researchers to confidently apply and adapt this powerful transformation.
Part 1: The Mechanistic Blueprint
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing experimental outcomes. The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the active electrophile and its subsequent reaction with the heterocyclic substrate.
Formation of the Vilsmeier Reagent
The active formylating agent, the Vilsmeier reagent, is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][8][9] The reaction involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus center of POCl₃, followed by elimination to form the highly electrophilic Vilsmeier reagent. While POCl₃ is the most common choice, other reagents such as oxalyl chloride and thionyl chloride can also be employed.[10]
Electrophilic Attack and Regioselectivity
The oxazole ring, while aromatic, exhibits distinct electronic properties that govern its reactivity. The ring carbons C-4 and C-5 are the most electron-rich and thus most susceptible to electrophilic attack, whereas C-2 is the most electron-deficient due to the inductive effects of the adjacent nitrogen and oxygen atoms.[11] Consequently, formylation occurs preferentially at the C-4 or C-5 position.
The regiochemical outcome is dictated by the substitution pattern of the oxazole. Electron-donating groups on the ring will further activate it and direct the substitution, while steric hindrance can also play a decisive role.[2] For instance, the Vilsmeier-Haack formylation of 5-methyl-2-phenyloxazole has been shown to yield the corresponding 4-carbaldehyde derivative, demonstrating the directing influence of the substituents.
The overall mechanism can be summarized as follows:
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.
-
Electrophilic Aromatic Substitution: The electron-rich C-4 or C-5 position of the oxazole attacks the Vilsmeier reagent.
-
Iminium Intermediate Formation: This attack forms a cationic intermediate, which rearomatizes by losing a proton. The resulting product is a new, more complex iminium salt.[8][10]
-
Hydrolysis: During aqueous workup, this iminium salt is readily hydrolyzed to afford the final oxazole carbaldehyde.[3][8]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on Oxazole.
Part 2: A Self-Validating Experimental Protocol
This protocol provides a robust, general procedure that can be adapted for various oxazole derivatives. The key to success lies in the meticulous control of reaction conditions, particularly the exclusion of moisture until the final workup stage.
General Protocol for the Vilsmeier-Haack Formylation of a Substituted Oxazole
Materials and Equipment:
-
Reagents: Substituted oxazole, N,N-Dimethylformamide (anhydrous), Phosphorus oxychloride (POCl₃), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate or magnesium sulfate, Deionized water.
-
Equipment: Flame-dried, two- or three-necked round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, inert gas line (Nitrogen or Argon), ice-water bath, heating mantle, rotary evaporator, and equipment for column chromatography (silica gel).
Workflow:
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the flame-dried glassware, including the round-bottom flask with a magnetic stir bar, dropping funnel, and condenser. Place the entire system under a positive pressure of an inert gas like nitrogen or argon.[12]
-
Vilsmeier Reagent Formation: Charge the flask with anhydrous DMF (3-5 equivalents relative to the oxazole). Cool the flask to 0°C using an ice-water bath. Add POCl₃ (1.5-2.0 equivalents) dropwise via the dropping funnel to the stirred DMF. Maintain the temperature below 10°C during the addition. The formation of the reagent is often exothermic and may be accompanied by a color change to a yellowish solution or the formation of a solid.[12][13] Stir the mixture at 0°C for an additional 15-30 minutes after the addition is complete.
-
Substrate Addition: Dissolve the substituted oxazole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a temperature between 60°C and 90°C. The optimal temperature and reaction time (typically 2-12 hours) must be determined empirically for each substrate.[13][14] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and then to 0°C. Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.[13] This step is highly exothermic and should be performed in a fume hood with caution. The goal is to neutralize the acidic mixture (confirm with pH paper, target pH 8-9) and hydrolyze the iminium intermediate.
-
Extraction and Isolation: Stir the quenched mixture until all the ice has melted. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure oxazole carbaldehyde.
Part 3: Data, Optimization, and Applications
Quantitative Data and Optimization Parameters
The efficiency of the Vilsmeier-Haack formylation can vary significantly based on the electronic and steric nature of the oxazole substrate. The following table provides a general guideline for reaction parameters that can be used as a starting point for optimization.
| Substrate Example | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2,5-Disubstituted Oxazole | POCl₃ (1.5), DMF (excess) | DMF | 70 - 80 | 5 - 8 | 60 - 85 |
| 2-Aryl-5-alkyloxazole | POCl₃ (2.0), DMF (excess) | DMF | 75 | 6 | 70 - 90 |
| Electron-deficient Oxazole | POCl₃ (3.0), DMF (excess) | DMF / DCE | 80 - 100 | 8 - 16 | 40 - 60 |
| Benzoxazole[12] | POCl₃ (1.5), DMF (5.0) | DMF | 60 - 70 | 4 - 6 | 75 - 95 |
Troubleshooting and Field-Proven Insights
-
Trustworthiness of the Protocol: This protocol is self-validating. Successful formation of the aldehyde can be easily confirmed by ¹H NMR spectroscopy (appearance of a characteristic aldehyde proton signal at δ 9-10 ppm) and IR spectroscopy (a strong C=O stretch around 1680-1700 cm⁻¹).
-
Expertise in Action - Low Yields: If conversion is low, consider increasing the equivalents of the Vilsmeier reagent (up to 5 equivalents of POCl₃/DMF) or elevating the reaction temperature. For particularly unreactive substrates, extending the reaction time may be necessary.
-
Managing Side Reactions: Oxazole rings can be susceptible to cleavage under harsh acidic conditions.[5] If decomposition is observed (indicated by charring or multiple spots on TLC), attempt the reaction at a lower temperature for a longer duration or consider using a less aggressive halogenating agent if possible.
-
Ensuring Regioselectivity: The inherent electronic bias of the oxazole ring typically provides good regioselectivity. In cases where a mixture of C-4 and C-5 formylated isomers is possible, separation can often be achieved via careful column chromatography. The ratio of products is fundamentally controlled by the substrate's electronics and sterics.[2]
Application in Drug Development
The resulting oxazole aldehydes are not merely final products but powerful synthetic linchpins. The aldehyde functionality is a gateway to a multitude of subsequent transformations, including:
-
Reductive Amination: To introduce diverse amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon bond formation and the synthesis of alkenes.
-
Oxidation: To generate corresponding oxazole carboxylic acids.
-
Condensation Reactions: To build larger, more complex heterocyclic systems.
This versatility makes the Vilsmeier-Haack formylation of oxazoles a cornerstone reaction in the synthesis of novel therapeutic agents, from antibacterial to anti-inflammatory and anti-cancer compounds.[6][7]
Conclusion
The Vilsmeier-Haack reaction offers a direct, reliable, and scalable method for the formylation of oxazole derivatives. By leveraging an understanding of the underlying mechanism and adhering to a robust experimental protocol, researchers can effectively synthesize valuable oxazole carbaldehyde intermediates. These building blocks are critical for advancing medicinal chemistry programs and accelerating the development of next-generation therapeutics.
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions . Growing Science. [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . MDPI. [Link]
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Synthetic Routes to Novel Oxazole Derivatives from 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic pathways to generate novel oxazole derivatives, starting from the versatile building block, 2-(4-methoxyphenyl)oxazole-4-carbaldehyde. As a senior application scientist, this document moves beyond simple procedural lists to offer in-depth technical insights, explaining the rationale behind experimental choices and providing robust, validated protocols. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The strategic functionalization of the this compound core opens avenues for the discovery of new chemical entities with significant therapeutic potential.
Introduction to the Starting Material: this compound
This compound is a key intermediate in organic synthesis. Its structure comprises a stable oxazole ring, a synthetically versatile aldehyde group at the C4 position, and a 4-methoxyphenyl substituent at the C2 position. The aldehyde functionality serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal precursor for generating a diverse library of oxazole derivatives. The electron-donating methoxy group on the phenyl ring can influence the electronic properties of the oxazole system and may contribute to the biological activity of the resulting compounds.
Synthetic Transformations of this compound
This guide will detail the following key synthetic transformations:
-
Knoevenagel Condensation: Formation of α,β-unsaturated systems.
-
Wittig Reaction: Conversion of the aldehyde to a variety of substituted alkenes.
-
Schiff Base Formation: Synthesis of imines as precursors to other functional groups.
-
Reductive Amination: A direct route to secondary and tertiary amines.
-
Multicomponent Reactions (Ugi and Passerini): Rapid assembly of complex molecular scaffolds.
Knoevenagel Condensation: Synthesizing α,β-Unsaturated Oxazole Derivatives
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[4][5] This reaction is particularly useful for synthesizing α,β-unsaturated nitriles, esters, and other electron-deficient alkenes, which are valuable intermediates in drug discovery.[6]
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or an amine. The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. The choice of base and solvent can influence the reaction rate and yield.
Caption: Mechanism of the Knoevenagel Condensation.
Protocol 1: Synthesis of (E)-2-cyano-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylamide
This protocol details the Knoevenagel condensation of this compound with 2-cyanoacetamide.
Materials:
-
This compound
-
2-Cyanoacetamide
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure (E)-2-cyano-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylamide.
Expected Results: This reaction typically proceeds in good to excellent yields. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Derivative | Active Methylene Compound | Yield (%) |
| (E)-2-cyano-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylamide | 2-Cyanoacetamide | 85-95 |
| Ethyl (E)-2-cyano-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylate | Ethyl cyanoacetate | 80-90 |
| (E)-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylonitrile | Malononitrile | 90-98 |
Wittig Reaction: Olefination of the Oxazole Core
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[1][2][7] This reaction is renowned for its reliability and the ability to control the position of the newly formed double bond. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide used.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the ylide carbanion on the carbonyl carbon of the aldehyde. This initially forms a betaine intermediate which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane intermediate is unstable and collapses to form the alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction. Stabilized ylides (containing electron-withdrawing groups) generally lead to (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.[8]
Caption: General workflow of the Wittig reaction.
Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-4-vinyloxazole
This protocol describes the synthesis of a simple alkene derivative using the Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color will appear).
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(4-methoxyphenyl)-4-vinyloxazole.
Expected Results: The yield of this reaction is typically moderate to good. The product's structure can be confirmed by NMR and mass spectrometry.
| Derivative | Wittig Reagent | Expected Major Isomer |
| 2-(4-Methoxyphenyl)-4-vinyloxazole | Methyltriphenylphosphonium bromide | N/A |
| Ethyl (E)-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylate | (Carbethoxymethylene)triphenylphosphorane | E |
| 2-(4-Methoxyphenyl)-4-styryloxazole | Benzyltriphenylphosphonium chloride | Z |
Schiff Base Formation: Versatile Imine Intermediates
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[9] These compounds are not only interesting in their own right due to their biological activities but also serve as versatile intermediates for the synthesis of other derivatives, such as secondary amines through reduction.
Mechanistic Rationale
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the imine. The reaction is typically carried out in a suitable solvent with or without a catalyst. Acid catalysis can facilitate the dehydration step.
Protocol 3: Synthesis of N-Benzyl-1-(2-(4-methoxyphenyl)oxazol-4-yl)methanimine
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add benzylamine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the completion of the reaction.
-
The product may precipitate upon completion. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Expected Results: Schiff base formation is generally a high-yielding reaction. The products can be characterized by their melting points, and spectroscopic data (IR, ¹H NMR, ¹³C NMR).
| Amine | Product Name |
| Aniline | N-(2-(4-methoxyphenyl)oxazol-4-ylmethylene)aniline |
| 4-Methoxyaniline | N-(2-(4-methoxyphenyl)oxazol-4-ylmethylene)-4-methoxyaniline |
| 4-Chloroaniline | 4-Chloro-N-(2-(4-methoxyphenyl)oxazol-4-ylmethylene)aniline |
Reductive Amination: A Direct Route to Substituted Amines
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[3][10] It involves the in-situ formation of an imine from an aldehyde and a primary or secondary amine, followed by its reduction to the corresponding amine. This one-pot procedure is often more efficient than the two-step process of isolating the Schiff base before reduction.
Mechanistic Rationale
The reaction begins with the formation of an imine as described in the Schiff base formation section. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to a C-N single bond. A key aspect of this reaction is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the formed imine. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[10]
Caption: Simplified mechanism of reductive amination.
Protocol 4: Synthesis of N-Benzyl-1-(2-(4-methoxyphenyl)oxazol-4-yl)methanamine
This protocol provides a detailed procedure for the reductive amination of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM or DCE, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. A small amount of glacial acetic acid can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Expected Results: Reductive amination typically provides good to high yields of the amine product.
| Amine | Product Name |
| Benzylamine | N-Benzyl-1-(2-(4-methoxyphenyl)oxazol-4-yl)methanamine |
| Morpholine | 4-((2-(4-Methoxyphenyl)oxazol-4-yl)methyl)morpholine |
| Piperidine | 1-((2-(4-Methoxyphenyl)oxazol-4-yl)methyl)piperidine |
Multicomponent Reactions: Rapid Generation of Molecular Complexity
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step.[11][12] These reactions are highly atom-economical and offer a rapid route to diverse molecular scaffolds.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide.[13]
Mechanistic Insight: The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. The isocyanide then undergoes an α-addition to the iminium ion, followed by nucleophilic attack of the carboxylate anion and a subsequent Mumm rearrangement to give the final product.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[4]
Mechanistic Insight: The mechanism is thought to involve the formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide. A subsequent intramolecular acyl transfer leads to the final product.
Protocol 5: General Procedure for Ugi Reaction
This protocol provides a general framework for performing a Ugi reaction with this compound.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a flask, combine this compound (1.0 eq), the primary amine (1.0 eq), and the carboxylic acid (1.0 eq) in methanol.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Summary and Characterization
The novel oxazole derivatives synthesized through these routes should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O, C=N, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point (m.p.): To assess the purity of solid compounds.
Conclusion
The synthetic routes detailed in this guide provide a robust platform for the generation of a diverse library of novel oxazole derivatives from the readily accessible starting material, this compound. The application of Knoevenagel condensation, Wittig reaction, Schiff base formation, reductive amination, and multicomponent reactions allows for systematic structural modifications at the C4 position of the oxazole ring. The resulting compounds are promising candidates for screening in various biological assays, contributing to the ongoing search for new therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently explore the chemical space around this important heterocyclic scaffold.
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For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic pathways to generate novel oxazole derivatives, starting from the versatile building block, this compound. As a senior application scientist, this document moves beyond simple procedural lists to offer in-depth technical insights, explaining the rationale behind experimental choices and providing robust, validated protocols. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The strategic functionalization of the this compound core opens avenues for the discovery of new chemical entities with significant therapeutic potential.
Introduction to the Starting Material: this compound
This compound is a key intermediate in organic synthesis. Its structure comprises a stable oxazole ring, a synthetically versatile aldehyde group at the C4 position, and a 4-methoxyphenyl substituent at the C2 position. The aldehyde functionality serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal precursor for generating a diverse library of oxazole derivatives. The electron-donating methoxy group on the phenyl ring can influence the electronic properties of the oxazole system and may contribute to the biological activity of the resulting compounds.
Synthetic Transformations of this compound
This guide will detail the following key synthetic transformations:
-
Knoevenagel Condensation: Formation of α,β-unsaturated systems.
-
Wittig Reaction: Conversion of the aldehyde to a variety of substituted alkenes.
-
Schiff Base Formation: Synthesis of imines as precursors to other functional groups.
-
Reductive Amination: A direct route to secondary and tertiary amines.
-
Multicomponent Reactions (Ugi and Passerini): Rapid assembly of complex molecular scaffolds.
Knoevenagel Condensation: Synthesizing α,β-Unsaturated Oxazole Derivatives
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[4][5] This reaction is particularly useful for synthesizing α,β-unsaturated nitriles, esters, and other electron-deficient alkenes, which are valuable intermediates in drug discovery.[6]
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or an amine. The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. The choice of base and solvent can influence the reaction rate and yield.
Caption: Mechanism of the Knoevenagel Condensation.
Protocol 1: Synthesis of (E)-2-cyano-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylamide
This protocol details the Knoevenagel condensation of this compound with 2-cyanoacetamide.
Materials:
-
This compound
-
2-Cyanoacetamide
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure (E)-2-cyano-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylamide.
Expected Results: This reaction typically proceeds in good to excellent yields. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Derivative | Active Methylene Compound | Yield (%) |
| (E)-2-cyano-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylamide | 2-Cyanoacetamide | 85-95 |
| Ethyl (E)-2-cyano-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylate | Ethyl cyanoacetate | 80-90 |
| (E)-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylonitrile | Malononitrile | 90-98 |
Wittig Reaction: Olefination of the Oxazole Core
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[1][2][7] This reaction is renowned for its reliability and the ability to control the position of the newly formed double bond. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide used.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the ylide carbanion on the carbonyl carbon of the aldehyde. This initially forms a betaine intermediate which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane intermediate is unstable and collapses to form the alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction. Stabilized ylides (containing electron-withdrawing groups) generally lead to (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.[8]
Caption: General workflow of the Wittig reaction.
Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-4-vinyloxazole
This protocol describes the synthesis of a simple alkene derivative using the Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color will appear).
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(4-methoxyphenyl)-4-vinyloxazole.
Expected Results: The yield of this reaction is typically moderate to good. The product's structure can be confirmed by NMR and mass spectrometry.
| Derivative | Wittig Reagent | Expected Major Isomer |
| 2-(4-Methoxyphenyl)-4-vinyloxazole | Methyltriphenylphosphonium bromide | N/A |
| Ethyl (E)-3-(2-(4-methoxyphenyl)oxazol-4-yl)acrylate | (Carbethoxymethylene)triphenylphosphorane | E |
| 2-(4-Methoxyphenyl)-4-styryloxazole | Benzyltriphenylphosphonium chloride | Z |
Schiff Base Formation: Versatile Imine Intermediates
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[9] These compounds are not only interesting in their own right due to their biological activities but also serve as versatile intermediates for the synthesis of other derivatives, such as secondary amines through reduction.
Mechanistic Rationale
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the imine. The reaction is typically carried out in a suitable solvent with or without a catalyst. Acid catalysis can facilitate the dehydration step.
Protocol 3: Synthesis of N-Benzyl-1-(2-(4-methoxyphenyl)oxazol-4-yl)methanimine
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add benzylamine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the completion of the reaction.
-
The product may precipitate upon completion. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Expected Results: Schiff base formation is generally a high-yielding reaction. The products can be characterized by their melting points, and spectroscopic data (IR, ¹H NMR, ¹³C NMR).
| Amine | Product Name |
| Aniline | N-(2-(4-methoxyphenyl)oxazol-4-ylmethylene)aniline |
| 4-Methoxyaniline | N-(2-(4-methoxyphenyl)oxazol-4-ylmethylene)-4-methoxyaniline |
| 4-Chloroaniline | 4-Chloro-N-(2-(4-methoxyphenyl)oxazol-4-ylmethylene)aniline |
Reductive Amination: A Direct Route to Substituted Amines
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[3][10] It involves the in-situ formation of an imine from an aldehyde and a primary or secondary amine, followed by its reduction to the corresponding amine. This one-pot procedure is often more efficient than the two-step process of isolating the Schiff base before reduction.
Mechanistic Rationale
The reaction begins with the formation of an imine as described in the Schiff base formation section. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to a C-N single bond. A key aspect of this reaction is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the formed imine. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[10]
Caption: Simplified mechanism of reductive amination.
Protocol 4: Synthesis of N-Benzyl-1-(2-(4-methoxyphenyl)oxazol-4-yl)methanamine
This protocol provides a detailed procedure for the reductive amination of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM or DCE, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. A small amount of glacial acetic acid can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Expected Results: Reductive amination typically provides good to high yields of the amine product.
| Amine | Product Name |
| Benzylamine | N-Benzyl-1-(2-(4-methoxyphenyl)oxazol-4-yl)methanamine |
| Morpholine | 4-((2-(4-Methoxyphenyl)oxazol-4-yl)methyl)morpholine |
| Piperidine | 1-((2-(4-Methoxyphenyl)oxazol-4-yl)methyl)piperidine |
Multicomponent Reactions: Rapid Generation of Molecular Complexity
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step.[11][12] These reactions are highly atom-economical and offer a rapid route to diverse molecular scaffolds.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide.[13]
Mechanistic Insight: The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. The isocyanide then undergoes an α-addition to the iminium ion, followed by nucleophilic attack of the carboxylate anion and a subsequent Mumm rearrangement to give the final product.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[4]
Mechanistic Insight: The mechanism is thought to involve the formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide. A subsequent intramolecular acyl transfer leads to the final product.
Protocol 5: General Procedure for Ugi Reaction
This protocol provides a general framework for performing a Ugi reaction with this compound.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a flask, combine this compound (1.0 eq), the primary amine (1.0 eq), and the carboxylic acid (1.0 eq) in methanol.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Summary and Characterization
The novel oxazole derivatives synthesized through these routes should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O, C=N, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point (m.p.): To assess the purity of solid compounds.
Conclusion
The synthetic routes detailed in this guide provide a robust platform for the generation of a diverse library of novel oxazole derivatives from the readily accessible starting material, this compound. The application of Knoevenagel condensation, Wittig reaction, Schiff base formation, reductive amination, and multicomponent reactions allows for systematic structural modifications at the C4 position of the oxazole ring. The resulting compounds are promising candidates for screening in various biological assays, contributing to the ongoing search for new therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently explore the chemical space around this important heterocyclic scaffold.
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The Versatile Building Block: Application Notes on 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde in Materials Science
In the dynamic field of materials science, the quest for novel organic molecules with tailored photophysical and electronic properties is perpetual. Among the diverse heterocyclic scaffolds, oxazole derivatives have emerged as a particularly promising class of compounds. This technical guide focuses on a key member of this family, 2-(4-methoxyphenyl)oxazole-4-carbaldehyde , a versatile building block with significant potential in the development of advanced functional materials. Its unique electronic structure, arising from the interplay between the electron-rich methoxyphenyl group and the electron-accepting oxazole-4-carbaldehyde moiety, makes it a compelling candidate for applications ranging from fluorescent probes to organic light-emitting diodes (OLEDs).
This document provides an in-depth exploration of the synthesis, photophysical characterization, and practical applications of this compound. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable compound.
Core Molecular Attributes and Synthetic Strategy
The strategic placement of a methoxy-substituted phenyl ring at the 2-position and a carbaldehyde group at the 4-position of the oxazole core imparts a distinct set of properties to the molecule. The methoxy group acts as an electron-donating group, enhancing the electron density of the aromatic system, while the carbaldehyde serves as an electron-withdrawing group and a reactive handle for further chemical modifications. This donor-acceptor architecture is fundamental to its utility in optoelectronic materials.
Synthesis of this compound
A reliable and adaptable synthetic route is crucial for the widespread application of any molecular building block. While various methods for oxazole synthesis exist, the following protocol is a robust and commonly employed procedure adapted from established literature for similar 2-aryl-oxazole derivatives. The synthesis of a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, provides a strong procedural basis.[1]
Protocol 1: Synthesis of this compound
This multi-step synthesis involves the formation of an intermediate oxazole ester, followed by reduction to the corresponding alcohol and subsequent oxidation to the target aldehyde.
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzamide (1 equivalent) and ethyl 3-bromo-2-oxopropanoate (1.1 equivalents) in anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (2.5 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.
Step 2: Reduction to [2-(4-Methoxyphenyl)oxazol-4-yl]methanol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reducing Agent: Cool the solution to 0°C in an ice bath and add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Extraction: Filter the resulting suspension and wash the solid with THF. Concentrate the combined filtrates and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Step 3: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the [2-(4-methoxyphenyl)oxazol-4-yl]methanol (1 equivalent) in dichloromethane (DCM).
-
Oxidizing Agent: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.
Application in Materials Science: Fluorescent Probes
The inherent fluorescence of many oxazole derivatives makes them excellent candidates for the development of fluorescent probes for various analytical and bioimaging applications.[2] The environmental sensitivity of their fluorescence emission is a key feature that can be exploited for sensing applications.
Design and Principle
The this compound core can be functionalized to create probes for specific analytes. The aldehyde group provides a convenient site for derivatization, allowing for the attachment of recognition moieties. Upon binding to the target analyte, the electronic properties of the fluorophore can be altered, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response, or a ratiometric shift).
Caption: Workflow for developing a fluorescent probe.
Protocol 2: Characterization of Photophysical Properties
A thorough understanding of the photophysical properties is essential for the rational design and application of fluorescent materials.
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, and ethanol).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer, exciting at the λabs. Determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Fluorescence Lifetime Measurement: Determine the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC).
Table 1: Expected Photophysical Properties of this compound Derivatives
| Property | Expected Value Range | Significance in Materials Science |
| Absorption Max (λabs) | 320 - 380 nm | Determines the optimal excitation wavelength. |
| Emission Max (λem) | 400 - 550 nm | Defines the color of the emitted light. |
| Stokes Shift | 80 - 170 nm | A larger Stokes shift is desirable to minimize self-absorption and improve signal-to-noise. |
| Quantum Yield (ΦF) | 0.2 - 0.8 | A higher quantum yield indicates a brighter fluorophore. |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Important for time-resolved fluorescence applications and understanding excited-state dynamics. |
Note: These are estimated values based on the properties of similar oxazole derivatives. Actual values for this compound and its functionalized counterparts should be determined experimentally.
Application in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of oxazole-containing compounds make them attractive for use in OLEDs, either as emissive materials or as host materials in the emissive layer.[3] The this compound scaffold can be elaborated into more complex structures with enhanced charge transport and emission characteristics.
Device Fabrication and Characterization
The aldehyde functionality of this compound can be used to synthesize larger, more conjugated molecules suitable for OLED applications. For instance, it can undergo condensation reactions to form extended π-systems.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)oxazole-4-carbaldehyde. Recognizing the nuanced challenges of heterocyclic chemistry, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of this synthetic sequence. The content is structured to address issues encountered during the two primary stages of the synthesis: the formation of the oxazole core and its subsequent formylation.
Introduction: The Synthetic Strategy
The synthesis of this compound is typically approached via a two-stage process. The first stage involves the construction of the core heterocyclic scaffold, 2-(4-methoxyphenyl)oxazole. A common and robust method for this is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone intermediate. The second stage is the introduction of the carbaldehyde group at the C4 position of the oxazole ring, a transformation frequently achieved through electrophilic substitution using the Vilsmeier-Haack reaction.[1][2] This guide will dissect the potential pitfalls in each of these critical stages.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.
Stage 1: Robinson-Gabriel Synthesis of the 2-(4-Methoxyphenyl)oxazole Core
The Robinson-Gabriel synthesis is a powerful method for forming oxazoles from 2-acylamino ketones.[3][4] However, the harsh conditions often required for the cyclodehydration step can lead to complications.
Question 1: Why is my yield of 2-(4-methoxyphenyl)oxazole unexpectedly low?
Answer: Low yields in this cyclodehydration step are almost always linked to the choice and handling of the dehydrating agent or suboptimal thermal conditions.
-
Causality: Strong protic acids like concentrated sulfuric acid (H₂SO₄) or reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can cause significant charring and decomposition of the organic substrate, especially at elevated temperatures.[5] These reagents are often too aggressive for substrates containing sensitive functional groups.
-
Troubleshooting & Optimization:
-
Optimize the Dehydrating Agent: The choice of agent is critical. While traditional agents can work, they often result in lower yields. Polyphosphoric acid (PPA) is an excellent alternative that often provides cleaner reactions and higher yields (50-60%).[5][6] A reagent system of triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N) can also effect the cyclodehydration under milder conditions.[4]
-
Control Reaction Temperature: Regardless of the agent, precise temperature control is vital. If using H₂SO₄ or POCl₃, maintain the temperature as low as possible while still allowing the reaction to proceed. For PPA, a temperature range of 130-160 °C is typically effective.
-
Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the intermediates and reagents, preventing efficient cyclization. Ensure all glassware is oven-dried and use anhydrous solvents.
-
| Dehydrating Agent | Typical Yield | Advantages | Disadvantages |
| Conc. H₂SO₄ | Low to Moderate | Inexpensive, readily available | Causes significant charring, harsh conditions |
| POCl₃ / PCl₅ | Low to Moderate | Effective for some substrates | Harsh, corrosive, generates HCl gas |
| Polyphosphoric Acid (PPA) | Moderate to High | Cleaner reactions, less charring | Viscous, can be difficult to stir |
| PPh₃ / I₂ / Et₃N | Moderate to High | Milder conditions | Stoichiometric byproducts, purification |
Question 2: My crude product shows multiple spots on TLC, including one that matches my starting material. What is happening?
Answer: The presence of starting material indicates incomplete cyclization. Other spots may correspond to side-products from hydrolysis or rearrangement.
-
Causality: Incomplete reaction can be due to insufficient heating, inadequate reaction time, or a deactivated dehydrating agent. Side products can form if the intermediate oxazoline is hydrolyzed back to the acylamino ketone under aqueous workup conditions before it fully dehydrates to the aromatic oxazole.
-
Troubleshooting & Optimization:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Careful Workup: After the reaction is complete, pour the mixture over ice and carefully neutralize with a base (e.g., NaOH or NaHCO₃ solution). Rapid and efficient extraction into an organic solvent will minimize the contact time of the product with the aqueous acidic environment, reducing the risk of hydrolysis.
-
Stage 2: Vilsmeier-Haack Formylation of the Oxazole Core
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic systems.[7] The oxazole ring, activated by the electron-donating 4-methoxyphenyl group at C2, is a suitable substrate. However, regioselectivity and reagent activity are key challenges.
Question 1: The formylation reaction is sluggish, and I'm recovering mostly unreacted starting material. What is the likely cause?
Answer: This issue typically points to a problem with the Vilsmeier reagent itself or insufficient activation of the oxazole substrate.
-
Causality: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][8] This reagent is moisture-sensitive and must be formed under strictly anhydrous conditions. As a relatively weak electrophile, it requires an electron-rich substrate for the reaction to proceed efficiently.[8][9]
-
Troubleshooting & Optimization:
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold, anhydrous DMF. A color change and increase in viscosity are typically observed. Allow the reagent to form completely (usually 15-30 minutes) before adding the oxazole substrate.
-
Temperature Control: After adding the oxazole, the reaction often needs to be gently heated (e.g., 50-80 °C) to proceed at a reasonable rate.[10] Monitor the reaction by TLC to determine the optimal temperature and time.
-
Solvent Choice: DMF often serves as both the reagent and the solvent. Ensure it is of high quality and anhydrous.
-
Question 2: I'm observing a mixture of isomers, with formylation occurring at both the C4 and C5 positions. How can I improve regioselectivity for the desired C4-aldehyde?
Answer: While electrophilic substitution on the oxazole ring generally favors the C4 or C5 position, achieving high regioselectivity can be challenging.[1][11]
-
Causality: The regiochemical outcome is a delicate balance of electronic and steric effects. The C2-substituent (4-methoxyphenyl) electronically activates the entire ring but may sterically hinder the adjacent C5 position to some degree, favoring attack at C4. However, the inherent electronic preferences of the oxazole nucleus can still allow for competitive C5 attack.
-
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can enhance selectivity. Kinetic control at lower temperatures often favors the sterically more accessible C4 position.
-
Bulky Vilsmeier Reagents: While less common, using a modified Vilsmeier reagent derived from a bulkier formamide (if available) could potentially increase steric hindrance at the C5 position, further favoring C4 formylation.
-
Purification: If a mixture is unavoidable, careful column chromatography on silica gel is usually effective for separating the C4 and C5 isomers.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound? A1: Column chromatography on silica gel is the most reliable method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for final polishing if the product is a solid.
Q2: How stable is the final aldehyde product? A2: Aryl aldehydes are generally stable but can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is best to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Q3: Are there viable alternative synthetic routes? A3: Yes. An alternative to the Vilsmeier-Haack reaction could be the oxidation of a precursor molecule, such as 2-(4-methoxyphenyl)-4-methyloxazole or [2-(4-methoxyphenyl)oxazol-4-yl]methanol. The methyl group can be oxidized using reagents like selenium dioxide (SeO₂), while the alcohol can be oxidized using milder reagents like manganese dioxide (MnO₂) or a Swern oxidation. However, these routes require the synthesis of the corresponding precursors, adding extra steps.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)oxazole
This protocol is based on a modified Robinson-Gabriel synthesis using polyphosphoric acid.
-
Starting Material: Prepare 2-(4-methoxybenzamido)acetaldehyde or a suitable precursor like 2-bromo-1-(4-methoxyphenyl)ethanone which can be converted to the required 2-acylamino ketone.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the 2-acylamino ketone (1.0 eq).
-
Dehydration: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the substrate).
-
Heating: Heat the viscous mixture to 140-150 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Allow the mixture to cool to about 80 °C and carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation
This protocol describes the formylation of the oxazole core at the C4 position.
-
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (10.0 eq) and cool it to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cold DMF with stirring. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 2-(4-methoxyphenyl)oxazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Remove the ice bath and heat the reaction mixture to 60-70 °C for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
Hydrolysis: Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target aldehyde.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Robinson-Gabriel Reaction Mechanism
Caption: Key steps in the Robinson-Gabriel oxazole synthesis.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of Vilsmeier-Haack formylation on the oxazole core.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved from [Link]
-
Slideshare. (n.d.). Oxazole | PPTX. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
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- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this multi-step synthesis, improve yield, and ensure the highest purity of the final product. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Introduction: The Synthetic Strategy
The synthesis of this compound is typically approached as a two-stage process. First, the core heterocyclic structure, 2-(4-methoxyphenyl)oxazole, is constructed. A common and robust method for this is the Robinson-Gabriel synthesis.[1][2] The second stage involves the introduction of the carbaldehyde group at the C4 position of the oxazole ring, a transformation efficiently achieved via the Vilsmeier-Haack reaction.[3][4][5][6]
This guide is structured to address potential issues in each of these distinct stages, providing detailed troubleshooting guides and frequently asked questions.
Stage 1: Synthesis of 2-(4-Methoxyphenyl)oxazole
The formation of the oxazole ring is the foundation of the synthesis. The Robinson-Gabriel method, which involves the cyclodehydration of a 2-acylamino ketone, is a well-established route.[1][2] The precursor, N-(2-oxo-2-phenylethyl)-4-methoxybenzamide, can be prepared by reacting 4-methoxybenzamide with an α-haloketone like 2-bromoacetophenone.
Representative Experimental Protocol: Robinson-Gabriel Synthesis
-
Preparation of the Acylamino Ketone: In a round-bottom flask, dissolve 4-methoxybenzamide (1.0 equiv.) and potassium carbonate (1.5 equiv.) in anhydrous acetone. Add 2-bromoacetophenone (1.0 equiv.) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to yield N-(2-oxo-2-phenylethyl)-4-methoxybenzamide.
-
Cyclodehydration: To the purified N-(2-oxo-2-phenylethyl)-4-methoxybenzamide (1.0 equiv.), add polyphosphoric acid (PPA) (10-15 equiv. by weight). Heat the mixture to 140-160 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 2-(4-methoxyphenyl)oxazole can be further purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) or recrystallization.
Troubleshooting Guide: Stage 1
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Oxazole | Inefficient Dehydration: The choice of dehydrating agent is critical. Strong mineral acids like H₂SO₄ can cause charring and decomposition at high temperatures. | Optimize Dehydrating Agent: Polyphosphoric acid (PPA) is often a superior choice, as it acts as both a solvent and a milder dehydrating agent, potentially increasing yields to the 50-60% range.[7] Other agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can also be trialed.[1] |
| Incomplete Reaction: Insufficient temperature or reaction time during cyclodehydration. | Reaction Monitoring: Use TLC to monitor the disappearance of the starting acylamino ketone. If the reaction stalls, consider incrementally increasing the temperature (e.g., in 10 °C steps) or extending the reaction time. | |
| Formation of Dark, Tarry Byproducts | Decomposition/Charring: Reaction temperature is too high, or a harsh dehydrating agent is used. | Temperature Control: Maintain a consistent internal reaction temperature. If using H₂SO₄, consider a lower temperature for a longer duration. Switching to PPA often mitigates this issue. |
| Difficult Purification | Presence of Unreacted Starting Material and Byproducts: Incomplete reaction or side reactions complicate purification. | Optimize Work-up: Ensure complete neutralization during the work-up to precipitate all of the product. A well-chosen recrystallization solvent or a carefully run chromatography gradient is key to separating the desired oxazole from impurities. |
Stage 2: Formylation of 2-(4-Methoxyphenyl)oxazole
With the oxazole core synthesized, the next step is the regioselective introduction of a formyl group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich heterocycles.[3][6][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5][6]
Reaction Mechanism: Vilsmeier-Haack Formylation
The mechanism involves two main parts: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the oxazole ring, followed by hydrolysis.[8][9]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Formylation of 2-(4-Methoxyphenyl)oxazole
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the chemical modification of oxazole scaffolds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the formylation of 2-(4-Methoxyphenyl)oxazole, a common synthetic intermediate. Our focus is to equip you with the scientific rationale and practical solutions to overcome common side reactions and optimize your synthetic outcomes.
Introduction: The Chemistry of Oxazole Formylation
The formylation of 2-(4-Methoxyphenyl)oxazole is a key synthetic transformation for introducing a versatile aldehyde functional group onto the oxazole ring. This aldehyde can then be elaborated into a wide array of other functionalities, making it a pivotal step in the synthesis of many biologically active molecules. The Vilsmeier-Haack reaction is the most commonly employed method for this purpose, utilizing a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
The 2-(4-methoxyphenyl) group is an electron-donating substituent, which activates the oxazole ring towards electrophilic aromatic substitution.[3] However, the inherent electronic properties of the oxazole ring and the reaction conditions of the Vilsmeier-Haack formylation can give rise to several side reactions, leading to impurities and reduced yields of the desired product. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formylation of 2-(4-Methoxyphenyl)oxazole and provides actionable solutions based on mechanistic understanding.
Issue 1: Low or No Yield of the Desired Formylated Product
Question: I am performing a Vilsmeier-Haack formylation on 2-(4-Methoxyphenyl)oxazole, but I am observing a very low yield of the expected aldehyde, or the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?
Answer:
A low or non-existent yield in a Vilsmeier-Haack formylation of an activated oxazole can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the starting material.
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous DMF and POCl₃. |
| Insufficient Reaction Temperature | The formylation of some less reactive heterocycles may require heating to proceed at a reasonable rate. | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction progress by TLC to avoid decomposition at elevated temperatures. A typical temperature range is between room temperature and 80°C.[4] |
| Starting Material Decomposition | Although the 2-aryl group provides some stability, the oxazole ring can be susceptible to cleavage under strongly acidic conditions, which are generated during the Vilsmeier-Haack reaction.[5] | Add the oxazole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize exposure to harsh conditions. |
| Incomplete Hydrolysis of the Iminium Intermediate | The reaction proceeds through an iminium salt intermediate, which must be hydrolyzed to the final aldehyde during workup.[6][7] | Ensure the aqueous workup is sufficiently basic (e.g., using a saturated solution of sodium bicarbonate or sodium acetate) and allow for adequate stirring time to facilitate complete hydrolysis.[8] |
Experimental Protocol for Optimized Vilsmeier-Haack Formylation:
-
To a stirred, cooled (0 °C) solution of anhydrous DMF (3.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane), add POCl₃ (1.2 eq.) dropwise under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Slowly add a solution of 2-(4-Methoxyphenyl)oxazole (1.0 eq.) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Presence of Multiple Isomeric Products
Question: My reaction is producing the desired formylated product, but I am also observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the formylation?
Answer:
The formation of constitutional isomers is a common challenge in the electrophilic substitution of substituted heterocycles. In the case of 2-(4-Methoxyphenyl)oxazole, formylation can occur at either the C4 or C5 position of the oxazole ring.
Mechanistic Insight into Regioselectivity:
The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic and steric effects of the substituents on the oxazole ring.[9][10][11] The 2-(4-methoxyphenyl) group is electron-donating, and through resonance, it can stabilize a positive charge at both the C4 and C5 positions. However, the nitrogen atom of the oxazole ring has a stronger directing effect. Generally, for 2-substituted oxazoles, electrophilic attack is favored at the C5 position. However, formylation at the C4 position has also been reported, especially for 2,5-disubstituted oxazoles.[12]
Troubleshooting Regioselectivity:
| Factor | Explanation | Recommended Action |
| Reaction Temperature | Higher temperatures can sometimes lead to the formation of the thermodynamically more stable, but kinetically less favored, isomer. | Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled product. |
| Solvent Polarity | The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the regiochemical outcome. | Experiment with different anhydrous solvents of varying polarity, such as dichloromethane, 1,2-dichloroethane, or even using DMF as the solvent. |
| Stoichiometry of Reagents | An excess of the Vilsmeier reagent could potentially lead to less selective reactions. | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). |
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing the regioselectivity of the formylation reaction.
Issue 3: Evidence of Oxazole Ring Cleavage
Question: During the workup of my formylation reaction, I am isolating a complex mixture of products, and I suspect that the oxazole ring is being cleaved. What causes this, and how can I prevent it?
Answer:
Oxazole ring opening is a significant side reaction, particularly under the acidic conditions of the Vilsmeier-Haack reaction or during a harsh workup.[5][13] The oxazole ring is susceptible to hydrolysis, which leads to the formation of α-acylamino ketone derivatives.
Mechanism of Acid-Catalyzed Oxazole Ring Opening:
Caption: Simplified mechanism of acid-catalyzed oxazole ring cleavage.
Strategies to Mitigate Ring Cleavage:
| Strategy | Rationale | Implementation |
| Controlled Reaction Conditions | Minimizing the reaction time and temperature reduces the exposure of the oxazole to the acidic medium. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating. |
| Careful Workup Procedure | A rapid and efficient neutralization of the acidic reaction mixture is crucial to prevent ring opening during workup. | Pour the reaction mixture directly into a vigorously stirred, cold, basic solution (e.g., saturated NaHCO₃ or a dilute NaOH solution). Avoid prolonged exposure to acidic aqueous conditions. |
| Alternative Formylation Methods | If ring cleavage remains a persistent issue, consider milder formylation methods that do not involve strong acids. | Explore alternative methods such as formylation via lithiation-formylation at low temperatures, although this also carries a risk of ring opening with strong bases.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 2-(4-Methoxyphenyl)oxazole?
A1: Based on the electronic effects of the substituents and the general reactivity patterns of oxazoles, electrophilic attack is most likely to occur at the C5 position. The 4-methoxyphenyl group at C2 is an ortho, para-director, and the nitrogen at position 3 directs to C5. Therefore, 2-(4-Methoxyphenyl)oxazole-5-carbaldehyde is the expected major product. However, the formation of the C4-formylated isomer cannot be entirely ruled out and may be observed as a minor byproduct.
Q2: Can I use other formylating agents besides POCl₃/DMF?
A2: Yes, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[4] However, POCl₃ is the most common and generally effective reagent. Alternative formylation methods for electron-rich aromatics include the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid) and the Duff reaction (using hexamethylenetetramine), but their applicability and selectivity for this specific substrate would need to be experimentally determined.
Q3: How can I confirm the structure of my formylated product and any isomers?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
¹H NMR: The chemical shift and coupling constants of the remaining proton on the oxazole ring will be diagnostic. The C4-H and C5-H protons of oxazoles have distinct chemical shifts. The aldehyde proton will appear as a singlet at around 9-10 ppm.
-
¹³C NMR: The chemical shift of the formyl carbon (around 180-190 ppm) and the carbons of the oxazole ring will confirm the substitution pattern.
-
NOESY/COSY NMR: These 2D NMR techniques can help establish through-space and through-bond correlations, respectively, to confirm the position of the formyl group relative to the other substituents.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
Q4: Are there any safety precautions I should be aware of when performing the Vilsmeier-Haack reaction?
A4: Yes, phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can also be exothermic, so proper cooling and slow addition of reagents are important.
References
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Synthesis Using Vilsmeier Reagents - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt - ChemTube3D. (n.d.). Retrieved January 15, 2026, from [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 15, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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new chemistry of oxazoles. (n.d.). Retrieved January 15, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]
-
Vilsmeier-Haack Reagent (Halomethyleneiminium Salt) - ResearchGate. (2025, August 7). Retrieved January 15, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Retrieved January 15, 2026, from [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023, September 5). Retrieved January 15, 2026, from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution: Mechanism - StudySmarter. (2023, October 20). Retrieved January 15, 2026, from [Link]
-
Recent Advances On Direct Formylation Reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Arkivoc. (2013, July 30). Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020, March 31). Retrieved January 15, 2026, from [Link]
-
Vilsmeier reagent - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PMC - NIH. (2020, September 7). Retrieved January 15, 2026, from [Link]
-
Electrophilic Aromatic Substitution - ChemTalk. (n.d.). Retrieved January 15, 2026, from [Link]
-
Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO - Indian Academy of Sciences. (2019, June 21). Retrieved January 15, 2026, from [Link]
-
POCl3 or PBr3 DMF X = Cl or Br 12 examples up to 73% O O O O X O - eVNUIR. (n.d.). Retrieved January 15, 2026, from [Link]
-
Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF) - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved January 15, 2026, from [Link]
-
Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups - Chemistry Stack Exchange. (2015, August 27). Retrieved January 15, 2026, from [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021, October 17). Retrieved January 15, 2026, from [Link]
-
(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles - ResearchGate. (2025, August 10). Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. (n.d.). Retrieved January 15, 2026, from [Link]
-
Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction - PMC - NIH. (2025, February 19). Retrieved January 15, 2026, from [Link]
-
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved January 15, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
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Technical Support Center: Purification of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Welcome to the technical support guide for the purification of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde (CAS: 154136-90-0).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a troubleshooting-focused Q&A format, provide detailed experimental protocols, and offer expert insights into the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile depends heavily on the synthetic route employed. However, for heterocyclic aldehydes of this class, common contaminants include:
-
Starting Materials: Unreacted precursors from syntheses like the van Leusen reaction (e.g., 4-methoxybenzaldehyde and TosMIC) are frequent impurities.[3]
-
Over-Oxidized Carboxylic Acid: Aromatic aldehydes are susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid (-COOH). This is one of the most common impurities found in aged samples or after workups with prolonged air exposure.[4][5]
-
Reaction Byproducts: Depending on the specific synthesis, various side-products may be present. For instance, syntheses involving Vilsmeier-Haack reagents can lead to chlorinated byproducts if not carefully controlled.[6][7]
-
Residual Solvents: Solvents used in the reaction or initial extraction (e.g., DMF, Ethyl Acetate, Diethyl Ether) may be present.
Q2: How stable is this compound during purification?
A2: The compound is generally stable under standard purification conditions, but certain sensitivities must be considered:
-
Acid Sensitivity: The oxazole ring can be sensitive to strong acidic conditions. Standard silica gel for column chromatography is slightly acidic and can sometimes cause decomposition or the formation of acetals if alcohol-based solvents are used.[8]
-
Basicity: While generally more stable to base than acid, prolonged exposure to strong bases can be detrimental. Some oxazole derivatives, particularly those with certain substituents, can be unstable to hydrolytic ring opening.[9][10]
-
Oxidation: As mentioned, the aldehyde group is prone to oxidation. It is advisable to store the purified compound under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures (0-8°C).[11]
Q3: How do I choose the best initial purification strategy?
A3: The optimal strategy depends on the nature and quantity of impurities.
-
Initial Assessment: Always begin with a Thin Layer Chromatography (TLC) analysis of your crude material using a solvent system like Hexanes:Ethyl Acetate. This will reveal the number of components and their relative polarities.
-
High Purity Crude: If the TLC shows a dominant product spot with only minor, much less polar or baseline impurities, Recrystallization is often the most efficient method.
-
Multiple Impurities: If the TLC shows multiple spots with Rf values close to your product, Flash Column Chromatography is the preferred method for separation.[12]
-
Difficult-to-Separate Impurities: If you have non-aldehyde impurities that are difficult to separate by chromatography, or if you wish to avoid chromatography, purification via Sodium Bisulfite Adduct Formation is an excellent and specific choice for aldehydes.[5][13]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a primary purification technique.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Problem 1: My compound is decomposing during column chromatography on silica gel.
-
Observation: Streaking on TLC, appearance of new, more polar spots after passing through the column, and low overall yield.
-
Causality: The aldehyde functional group can be sensitive to the acidic nature of standard silica gel.[8] If alcohol-based solvents (like methanol or ethanol) are used in the mobile phase, the silica can act as a Lewis acid catalyst, promoting the formation of hemiacetal or acetal impurities.[8]
-
Solutions:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your mobile phase containing a small amount of triethylamine (Et3N), typically 0.5-1% by volume. This neutralizes the acidic sites on the silica surface.[8]
-
Switch the Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina. You will likely need to re-optimize your solvent system with TLC plates coated with the corresponding stationary phase.[4]
-
Avoid Alcohol Solvents: Stick to non-alcoholic solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Hexane if possible.[5]
-
Problem 2: I can't get my compound to crystallize from solution.
-
Observation: After dissolving the crude product in a hot solvent and cooling, it either remains a clear solution or "oils out" into a viscous liquid instead of forming solid crystals.
-
Causality: This typically arises from using a solvent in which the compound is too soluble even at low temperatures, the presence of impurities inhibiting crystal lattice formation, or the formation of a supersaturated solution.[14]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure material, add a single "seed crystal" to the cooled solution.[14]
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. A good recrystallization solvent should dissolve the compound when hot but very poorly when cold.[14] Try a different solvent or a mixed-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like hexanes or water) dropwise at the boiling point until the solution just becomes cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
-
Cool Slowly: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Slower cooling promotes the formation of larger, purer crystals.
-
Problem 3: The bisulfite adduct doesn't precipitate, or the aldehyde is not regenerating.
-
Observation 1: After adding saturated sodium bisulfite solution, no solid precipitate forms.
-
Causality 1: The bisulfite adduct is not always an insoluble solid; it is often soluble in the aqueous/organic solvent mixture.[15] The key is that it is highly polar and will partition into the aqueous layer.
-
Solution 1: Do not rely on precipitation. Proceed with the extraction. After adding the bisulfite solution and an immiscible organic solvent (e.g., ethyl acetate), shake the mixture and separate the layers. The aldehyde adduct will be in the aqueous phase, while non-aldehyde impurities remain in the organic layer.[13][15]
-
Observation 2: After basifying the aqueous layer containing the adduct, I recover very little product in the organic extract.
-
Causality 2: The reversal of the adduct formation is an equilibrium process. Insufficient base or incomplete reaction time can lead to poor regeneration.
-
Solution 2:
-
Use Sufficient Base: Add a strong base like sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is robustly basic (pH > 10).[13] You can also use sodium bicarbonate (NaHCO3), but the reaction may be slower.[5]
-
Stir Vigorously: Ensure the two-phase system is stirred vigorously for an adequate amount of time (30 minutes to a few hours) to allow the regenerated aldehyde to be extracted into the organic layer.
-
Perform Multiple Extractions: Extract the basified aqueous layer with your organic solvent (e.g., ethyl acetate or diethyl ether) at least three times to ensure complete recovery of the purified aldehyde.[16]
-
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is ideal for separating the target aldehyde from impurities of similar polarity.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities. A common starting point is Hexane:Ethyl Acetate (e.g., 7:3 v/v).[5][16]
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in your chosen eluent (mobile phase).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. The final packed silica bed should be flat.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle air pressure.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This chemical extraction method is highly specific for aldehydes and is excellent for removing non-carbonyl impurities.[13]
-
Adduct Formation:
-
Dissolve the crude mixture containing the aldehyde in a suitable organic solvent like methanol or DMF in a separatory funnel.[13][15]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO3). Use a volume roughly equal to the organic solvent.
-
Shake the funnel vigorously for 1-5 minutes. A precipitate of the adduct may or may not form.[13][15]
-
-
Extraction of Impurities:
-
Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and deionized water to the funnel.
-
Shake again and allow the layers to separate.
-
Carefully drain and collect the lower aqueous layer. This layer contains the water-soluble aldehyde-bisulfite adduct.
-
Discard the organic layer, which contains the non-aldehyde impurities. Wash the collected aqueous layer once more with a fresh portion of the organic solvent to remove any residual impurities.
-
-
Regeneration of Aldehyde:
-
Transfer the purified aqueous layer to a clean separatory funnel.
-
Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
-
Slowly add 50% sodium hydroxide (NaOH) solution or a saturated sodium bicarbonate (NaHCO3) solution dropwise while stirring or shaking until the aqueous layer is basic (pH > 10).[5][13]
-
Shake the funnel to extract the regenerated, pure aldehyde into the organic layer.
-
-
Isolation:
-
Separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure aldehyde.
-
Section 4: Method Selection Guide
The choice of purification technique is critical for achieving high purity with good recovery. The table below summarizes the strengths and weaknesses of each primary method.
| Parameter | Flash Column Chromatography | Recrystallization | Bisulfite Adduct Formation |
| Principle | Differential partitioning between stationary and mobile phases.[12] | Differential solubility in a solvent at different temperatures.[14] | Reversible chemical reaction to form a water-soluble salt.[13][15] |
| Best For | Complex mixtures with multiple components of varying polarity. | Crude material that is already >85-90% pure. | Removing stubborn non-aldehyde impurities. |
| Advantages | High resolving power for difficult separations. | Highly scalable, cost-effective, yields very pure crystalline material. | Highly specific for aldehydes, avoids solid-phase supports. |
| Disadvantages | Can be material-intensive (solvents, silica), risk of on-column decomposition, can be slow.[8] | Can have lower yields if the product has some solubility at low temps; ineffective for impurities with similar solubility.[14] | Only removes non-aldehyde impurities; requires aqueous workup. |
| Typical Scale | mg to multi-gram | gram to kilogram | mg to multi-gram |
References
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). African Journal of Biomedical Research. Retrieved from [Link]
-
Purifying aldehydes? (2015). Reddit. Retrieved from [Link]
-
Tirla, A., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460. Retrieved from [Link]
-
Tirla, A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
DeVore, N. D., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57452. Retrieved from [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. Retrieved from [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. Retrieved from [Link]
-
Urbonavičiūtė, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm. Retrieved from [Link]
-
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). ResearchGate. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). ACS Publications. Retrieved from [Link]
-
Phalke, P. L., et al. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics, 9(1), 124-127. Retrieved from [Link]
-
Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Retrieved from [Link]
-
2-(4-Methoxyphenyl)oxazole | C10H9NO2. (n.d.). PubChem. Retrieved from [Link]
-
Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. (2007). ResearchGate. Retrieved from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. (2013). ResearchGate. Retrieved from [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary information to overcome common challenges and successfully optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the 2-(4-Methoxyphenyl)oxazole core structure?
A1: Several robust methods exist for the synthesis of the 2-aryloxazole core. The most common include the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[1] Another prevalent method is the Van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC) and an aldehyde.[2] Additionally, methods starting from carboxylic acids have been developed, offering a direct and efficient route.[3]
Q2: How is the 4-carbaldehyde group typically introduced onto the oxazole ring?
A2: The 4-carbaldehyde group is commonly introduced via a formylation reaction. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds like oxazoles.[4][5][6] This reaction typically employs a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (like phosphorus oxychloride, POCl₃).[7][8]
Q3: My reaction yield for the oxazole formation is consistently low. What are the likely causes?
A3: Low yields in oxazole synthesis can stem from several factors. Incomplete reaction, degradation of starting materials or products, and formation of side products are common culprits. For instance, in the Robinson-Gabriel synthesis, incomplete dehydration can be an issue, requiring a sufficiently strong dehydrating agent.[9] In the Van Leusen synthesis, the quality of the TosMIC and the choice of base are critical. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q4: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A4: Side product formation often depends on the specific synthetic route. For example, in some metal-catalyzed arylations of oxazoles, the choice of solvent can influence regioselectivity.[10] When using methods that involve aldehydes, self-condensation of the aldehyde can be a competing reaction, which can be minimized by slow addition of the aldehyde to the reaction mixture.[11] Protecting interfering functional groups on your starting materials can also prevent unwanted side reactions.[10]
Q5: What are the best practices for purifying this compound?
A5: Purification can be challenging due to the potential for similarly polar byproducts. Column chromatography on silica gel is the most common and effective method for purifying oxazole derivatives.[10] A careful selection of the eluent system, often a mixture of hexanes and ethyl acetate, is crucial for good separation.[11] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective technique for obtaining a pure compound.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., degraded TosMIC, old base). 2. Insufficient reaction temperature or time. 3. Incorrect solvent or presence of moisture. 4. Inefficient dehydrating agent (in Robinson-Gabriel synthesis). | 1. Use fresh, high-quality reagents. Purify starting materials if necessary. 2. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Experiment with stronger dehydrating agents like sulfuric acid, POCl₃, or SOCl₂.[12] |
| Formation of Multiple Products | 1. Competing side reactions (e.g., self-condensation of aldehyde). 2. Lack of regioselectivity in formylation. 3. Decomposition of starting material or product under reaction conditions. | 1. Add the aldehyde slowly to the reaction mixture. Consider using a milder base. 2. Optimize the Vilsmeier-Haack reaction conditions (temperature, stoichiometry of reagents). 3. Lower the reaction temperature and monitor the reaction closely to avoid over-running. |
| Difficulty in Product Isolation/Purification | 1. Co-elution of product with impurities during chromatography. 2. Product is an oil and does not crystallize. 3. Presence of acidic or basic byproducts. | 1. Optimize the eluent system for column chromatography. Consider using a different stationary phase. 2. If the product is an oil, try to form a solid derivative for easier handling and purification, or use techniques like Kugelrohr distillation if thermally stable. 3. Perform an aqueous workup with a mild acid or base wash to remove corresponding byproducts before chromatography. |
Troubleshooting Workflow: Low Yield in Oxazole Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)oxazole via a Modified Robinson-Gabriel Synthesis
This protocol outlines a two-step process starting from a commercially available α-bromo ketone.
Step 1: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride
-
To a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in a suitable solvent such as chloroform, add hexamethylenetetramine (1.1 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Suspend the solid in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter the precipitate to obtain 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride.
Step 2: Cyclization to 2-(4-Methoxyphenyl)oxazole
-
Suspend the 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 eq) in a suitable solvent like pyridine.
-
Add 4-methoxybenzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0 eq) at 0 °C.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
Cool the reaction and pour it into ice water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)oxazole
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).
-
Cool the DMF to 0 °C and add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-(4-methoxyphenyl)oxazole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-24 hours, monitoring the progress by TLC.[7]
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Basify the mixture with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Reaction Mechanism: Robinson-Gabriel Synthesis
Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Mechanism of the Robinson-Gabriel synthesis of oxazoles. Journal of the American Chemical Society. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]
-
Robinson-Gabriel synthesis of oxazoles. YouTube. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]
-
Reactions of 2-Aryl-4-arylidene-4H-oxazol-5-ones with 3-Amino-1,2,4-triazole, 5-Aminotetrazole, and 2-Aminobenzimidazole. ResearchGate. [Link]
-
Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]
-
Preparation of 5-(2Methoxy4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. ResearchGate. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(4-methoxyphenyl)oxazole-4-carbaldehyde. Here, we address common challenges and frequently encountered byproducts in a practical question-and-answer format, providing in-depth technical insights and actionable troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their primary challenges?
A1: Two predominant synthetic strategies are employed for the synthesis of this compound. The first involves the construction of the 2-(4-methoxyphenyl)oxazole core followed by a formylation reaction, typically the Vilsmeier-Haack reaction. The second strategy is the formation of a 4-substituted oxazole that is subsequently converted to the aldehyde, for instance, through the oxidation of a 4-(hydroxymethyl)oxazole precursor. Each approach has its own set of potential challenges, primarily related to byproduct formation and purification.
Q2: I am using the Vilsmeier-Haack reaction to formylate 2-(4-methoxyphenyl)oxazole and I'm observing multiple spots on my TLC. What are the likely byproducts?
A2: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like oxazoles.[1][2] However, the reaction conditions can sometimes lead to the formation of several byproducts. The most common byproduct is the unreacted starting material , 2-(4-methoxyphenyl)oxazole. Beyond this, you may encounter:
-
Diformylated product: Although the Vilsmeier reagent is a relatively mild electrophile, under forcing conditions (e.g., high temperature, prolonged reaction time, or excess reagent), a second formyl group can be introduced.[3] Given the directing effects of the substituents, this would likely be at the C5 position of the oxazole ring or on the electron-rich methoxyphenyl ring.
-
Hydrolyzed Vilsmeier reagent byproducts: The Vilsmeier reagent is moisture-sensitive and can hydrolyze. While these byproducts are typically removed during aqueous workup, their presence during the reaction can affect the overall efficiency.
-
Ring-opened products: Oxazole rings can be susceptible to cleavage under harsh acidic conditions, although this is less common with the Vilsmeier-Haack reaction compared to stronger acids.[4]
Q3: My main impurity appears to be more polar than the desired aldehyde. What could it be?
A3: If you are synthesizing the target molecule via the oxidation of 2-(4-methoxyphenyl)-4-(hydroxymethyl)oxazole, a more polar byproduct is almost certainly the 2-(4-methoxyphenyl)oxazole-4-carboxylic acid . This results from the over-oxidation of the intermediate aldehyde. This is a very common side reaction in alcohol to aldehyde oxidations.
Troubleshooting Guides
Scenario 1: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)oxazole
Problem: Low yield of this compound with significant amounts of starting material and an unknown, less polar byproduct.
Potential Cause & Troubleshooting Steps:
-
Incomplete Reaction: The Vilsmeier reagent may not have formed efficiently, or the reaction conditions were not optimal for complete conversion.
-
Protocol: Ensure your DMF is anhydrous and the POCl₃ is of high quality. The Vilsmeier reagent is typically prepared in situ at low temperatures (0-10 °C) before the addition of the oxazole substrate.[5] Slowly adding the oxazole and allowing the reaction to warm to room temperature or slightly above can improve yields. Monitor the reaction by TLC until the starting material is consumed.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete reactions or the formation of byproducts.
-
Protocol: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can promote diformylation.
-
Problem: Presence of a significant, more polar byproduct observed by TLC and NMR.
Potential Cause & Troubleshooting Steps:
-
Diformylation: As mentioned, a second formylation can occur.
-
Troubleshooting:
-
Temperature Control: Maintain a lower reaction temperature.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction.
-
-
-
Purification:
-
Protocol: Column chromatography on silica gel is typically effective for separating the desired mono-aldehyde from the starting material and any diformylated products. A gradient elution system, for example, with ethyl acetate in hexanes, should provide good separation.
-
Scenario 2: Oxidation of 2-(4-Methoxyphenyl)-4-(hydroxymethyl)oxazole
Problem: The major byproduct is identified as 2-(4-methoxyphenyl)oxazole-4-carboxylic acid.
Potential Cause & Troubleshooting Steps:
-
Over-oxidation: The choice of oxidizing agent and reaction conditions are critical to prevent the oxidation of the aldehyde to the carboxylic acid.
-
Recommended Oxidants:
-
Dess-Martin Periodinane (DMP): This is a mild and highly selective reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[6][7][8] The reaction is typically fast and clean.
-
Pyridinium Chlorochromate (PCC): Another common reagent for this transformation, though it is a chromium-based oxidant and requires careful handling and disposal.
-
-
Troubleshooting:
-
Stoichiometry: Use a slight excess (around 1.1 equivalents) of the oxidizing agent.
-
Temperature: Perform the oxidation at room temperature or below.
-
Reaction Monitoring: Carefully monitor the reaction by TLC and quench it promptly upon completion.
-
-
Problem: Difficult to remove the iodo-byproducts from the Dess-Martin oxidation.
Potential Cause & Troubleshooting Steps:
-
Workup Procedure: The reduced iodine species from DMP can sometimes be challenging to remove completely.
-
Protocol: A common and effective workup involves quenching the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the iodine byproducts to water-soluble salts that can be easily removed during the aqueous extraction.[6]
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)oxazole
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-(4-methoxyphenyl)oxazole (1.0 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dess-Martin Oxidation of 2-(4-Methoxyphenyl)-4-(hydroxymethyl)oxazole
-
To a solution of 2-(4-methoxyphenyl)-4-(hydroxymethyl)oxazole (1.0 eq.) in dichloromethane at room temperature, add Dess-Martin periodinane (1.1 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15-20 minutes until the two layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary
| Byproduct | Likely Formation Route | Relative Polarity (TLC) | Identification | Mitigation Strategy |
| Unreacted Starting Material | Vilsmeier-Haack / Oxidation | Less Polar | NMR, MS | Optimize reaction conditions (time, temp, stoichiometry) |
| Diformylated Product | Vilsmeier-Haack | More Polar than SM, less than Aldehyde | NMR, MS | Control stoichiometry and reaction time |
| 2-(4-methoxyphenyl)oxazole-4-carboxylic acid | Oxidation | More Polar | IR (broad O-H), NMR | Use mild oxidizing agent (DMP), control stoichiometry |
| Iodinane byproducts | Dess-Martin Oxidation | Varies | - | Quench with sodium thiosulfate |
Visual Diagrams
Vilsmeier-Haack Reaction Pathway and Diformylation Byproduct
Caption: Vilsmeier-Haack formylation and potential diformylation byproduct pathway.
Oxidation Pathway and Over-oxidation Byproduct
Caption: Oxidation of the precursor alcohol and the potential over-oxidation byproduct.
References
- Jones, G. The Vilsmeier Reaction of Non-aromatic Compounds. Org. React.2000, 56, 355-659.
- Roohia, L.; Afghan, A.; Baradarani, M. M. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenylindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Orient. J. Chem.2013, 29 (1), 187-194.
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
- Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Elsevier Academic Press: Burlington, MA, 2005.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Rajput, A. P.; Girase, P. D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Pharm. Chem. Biol. Sci.2012, 2 (3), 435-453.
- Kimura, Y.; Matsuura, D. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry2013, 3, 1-7.
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
- Neha, K.; et al. Synthetic approaches for oxazole derivatives: A review. Synth. Commun.2021, 51 (22), 3333-3351.
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Macmillan Group. Oxazole. [Link]
-
Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. [Link]
-
Semantic Scholar. Robinson–Gabriel synthesis. [Link]
-
Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]
-
ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]
-
Wikipedia. Fischer oxazole synthesis. [Link]
-
D-Scholarship@Pitt. The Synthesis of Oxazole-containing Natural Products. [Link]
-
OUCI. Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
ResearchGate. (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
Technical Support Center: Troubleshooting the Stability of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of this valuable synthetic intermediate. We will explore the inherent instabilities of the molecule and offer robust troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical vulnerabilities of the target molecule. Understanding these pathways is the first step toward effective prevention.
Q1: What are the primary molecular features that make this compound susceptible to decomposition?
A1: The compound's instability arises from two key functional groups: the aldehyde and the oxazole ring .
-
The Aldehyde Group: Aromatic aldehydes are notoriously sensitive. The primary degradation pathway is oxidation , where the aldehyde (-CHO) is easily converted to the corresponding carboxylic acid (-COOH), especially when exposed to atmospheric oxygen.[1][2] This is often the most common impurity found in aged samples. Additionally, aldehydes can undergo self-condensation or polymerization reactions under certain conditions.[1]
-
The Oxazole Ring: While aromatic heterocycles like oxazole are generally stable, they are not inert.[3][4] The oxazole ring is susceptible to:
-
Hydrolysis: The ring can be cleaved by either acid or base-catalyzed hydrolysis.[3][5] While more stable than furan, concentrated acids or strong bases can lead to decomposition.[5][6] Some substituted oxazoles, in particular, have been shown to be unstable towards hydrolytic ring-opening.[7][8]
-
Oxidation & Photolysis: The oxazole ring itself can be oxidized, potentially leading to cleavage of the C-C bond at the C4 position.[3][5] Furthermore, oxazole derivatives can be sensitive to light, undergoing photolytic degradation to form oxidation products.[3][5]
-
Q2: How do common reaction conditions (pH, temperature, atmosphere) impact the stability of the molecule?
A2: Reaction conditions are critical. Minor deviations can lead to significant product loss.
-
pH: Extreme pH values are detrimental. Strong acids (pH < 2) or strong bases (pH > 10) can catalyze the hydrolysis of the oxazole ring.[5][6] The stability of the aldehyde is also pH-dependent, with basic conditions sometimes promoting side reactions.
-
Temperature: While oxazoles are considered thermally stable entities in general, elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[3][4] For every 10°C increase, reaction rates can roughly double. This is particularly relevant during prolonged heating.
-
Atmosphere: The presence of oxygen is a primary driver for the oxidation of the aldehyde group to a carboxylic acid impurity.[1] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is one of the most effective preventative measures.
Q3: My synthesis involves a Vilsmeier-Haack reaction to form the aldehyde. Could this process itself be a source of decomposition?
A3: Yes, absolutely. The Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate electron-rich rings, presents several challenges.[9][10] The reaction proceeds through a highly reactive chloroiminium ion, known as the Vilsmeier reagent.[10][11] The final step involves hydrolyzing an iminium intermediate to yield the aldehyde.[9] If this hydrolysis workup is too harsh (e.g., prolonged exposure to strong acid or base, or high temperatures), it can cause degradation of the newly formed, sensitive product.
Section 2: Troubleshooting Guide & Preventative Strategies
This guide provides direct solutions to common problems encountered during synthesis, workup, and purification.
| Problem Encountered | Primary Cause(s) | Recommended Solutions & Preventative Actions |
| Purity decreases on storage; NMR/TLC shows a new, more polar spot. | Oxidation of Aldehyde | Inert Atmosphere: Store the solid compound under nitrogen or argon in a sealed vial. Low Temperature & Dark: Store at low temperatures (e.g., 0-4 °C) and protect from light to minimize both oxidative and photolytic degradation.[1][3] Solvent Purity: When in solution, use de-gassed solvents to remove dissolved oxygen.[1] |
| Low yield in reactions requiring heat or extended reaction times. | Hydrolysis of Oxazole Ring | pH Control: If aqueous conditions are necessary, use a buffered system to maintain a neutral pH (6.5-7.5).[5] Temperature Management: Run reactions at the lowest effective temperature. Anhydrous Conditions: Whenever possible, use dry solvents and reagents to prevent hydrolysis. |
| Significant byproduct formation during basic or nucleophilic reactions. | Aldehyde Reactivity | Protecting Group Strategy: Before subjecting the molecule to basic or nucleophilic conditions, protect the aldehyde group as a cyclic acetal . This is a robust protecting group that is stable to bases and nucleophiles.[12][13][14] See Protocol 1 for the detailed method. |
| Product degrades during purification on a silica gel column. | Acidity of Silica Gel | Alternative Stationary Phase: Use neutral or basic alumina for column chromatography instead of silica gel.[2] Buffered Eluent: If silica must be used, add a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) to the eluent to neutralize acidic sites. Purification via Adduct: Forgo chromatography and purify the aldehyde via formation of a reversible bisulfite adduct . This is highly effective for separating the aldehyde from non-carbonyl impurities. See Protocol 2 .[15][16][17] |
Section 3: Key Experimental Protocols
These protocols provide step-by-step instructions for the most critical preventative techniques discussed.
Protocol 1: Protection of the Aldehyde as a 1,3-Dioxolane (Cyclic Acetal)
This protocol renders the aldehyde inert to bases, organometallics, and other nucleophiles.
Methodology:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq).
-
Reagents: Add dry toluene (approx. 0.1 M solution), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected acetal, which can typically be used in the next step without further purification.
Deprotection: The acetal is stable to base but is easily removed by stirring with aqueous acid (e.g., 1M HCl in THF/water) to regenerate the aldehyde.[12]
Protocol 2: Purification via Reversible Bisulfite Adduct Formation
This is an excellent method for purification, especially to remove stubborn non-aldehyde impurities without chromatography.
Methodology:
Part A: Adduct Formation & Isolation
-
Dissolution: Dissolve the crude mixture containing the aldehyde in a minimal amount of a water-miscible solvent like methanol or THF.[2][16]
-
Adduct Precipitation: Add freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution.[16] Stir vigorously. The bisulfite adduct will typically precipitate as a white solid. Continue stirring for 30-60 minutes to ensure complete formation.
-
Isolation: Collect the solid adduct by filtration. Wash the solid with cold ethanol and then diethyl ether to remove any remaining organic impurities.
Part B: Aldehyde Regeneration (Two Options)
-
Standard Method (Basic Conditions):
-
Suspend the filtered adduct in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Slowly add a strong base, such as 50% NaOH, until the aqueous layer reaches pH 12.[15][16] The solid will dissolve as the aldehyde is regenerated and partitions into the organic layer.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified aldehyde. Caution: This method exposes the compound to strong base, which may cause some degradation of the oxazole ring. Minimize exposure time.[15]
-
-
Mild, Non-Aqueous Method (Recommended for Sensitive Substrates):
-
Suspend the dried bisulfite adduct in a dry solvent like acetonitrile.[1][15]
-
Stir the mixture at room temperature. The reaction regenerates the aldehyde under neutral conditions.
-
Work up by quenching with water, extracting with an organic solvent, drying, and concentrating. This method avoids harsh pH and is ideal for protecting the oxazole ring.
-
Section 4: Visualized Workflows & Degradation Pathways
Diagrams provide a clear, at-a-glance understanding of the chemical processes.
Figure 1: Primary decomposition pathways for this compound.
Figure 2: The "Protect-React-Deprotect" strategy for reactions involving sensitive aldehydes.
Figure 3: Workflow for purification of the target aldehyde using the bisulfite adduct method.
FAQ - Frequently Asked Questions
-
Q: What is the best way to store this compound long-term?
-
A: For optimal stability, store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (0-4 °C). This minimizes exposure to oxygen, light, and heat.
-
-
Q: My next reaction step requires a strong base like an organolithium reagent. What is the best protective strategy?
-
Q: Are there other protecting groups I can use for the aldehyde?
-
A: Yes, thioacetals are another common option and are particularly robust.[12] However, their removal sometimes requires heavier metals, which can be undesirable. For most applications, the cyclic acetal offers the best balance of stability and ease of removal.
-
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
-
Purifying aldehydes? Reddit r/chemistry. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. NIH National Center for Biotechnology Information. [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
What are the new ways to protect the aromatic aldehyde carbonyl group by diol? ResearchGate. [Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link]
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
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- 8. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 16. Workup [chem.rochester.edu]
- 17. jove.com [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling the Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, a key building block in pharmaceutical research and materials science. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot scale. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in established chemical principles.
I. Synthesis Overview & Scale-Up Strategy
The most robust and scalable synthesis of this compound involves a multi-step sequence starting from L-serine methyl ester. This route offers excellent control over each transformation and avoids some of the purification challenges associated with one-pot procedures when performed at scale.[1][2][3]
The chosen synthetic pathway is as follows:
-
Amide Formation: Coupling of L-serine methyl ester with 4-methoxybenzoyl chloride.
-
Cyclodehydration: Conversion of the N-acyl serine derivative to the corresponding oxazoline.
-
Oxidation to Oxazole: Aromatization of the oxazoline ring to form the stable oxazole core.
-
Oxidation to Aldehyde: Selective oxidation of the primary alcohol (derived from the serine backbone) to the target carbaldehyde.
This guide will focus on troubleshooting each of these critical stages.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide: A Step-by-Step Analysis
This section is formatted as a series of questions addressing potential issues you may encounter during the scale-up process.
Step 1: Amidation
Question: My amidation reaction is sluggish or incomplete, resulting in a low yield of Intermediate A. What are the likely causes and solutions?
-
Cause 1: Inadequate Base. The reaction requires a non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated. Insufficient base (less than 1.1 equivalents) will leave the starting amine as its hydrochloride salt, rendering it unreactive.
-
Solution: Ensure you are using at least 1.1-1.2 equivalents of a tertiary amine base. On a large scale, the addition of the acyl chloride to the mixture of the amine and base should be controlled to manage the exotherm.
-
-
Cause 2: Inactive Acyl Chloride. 4-methoxybenzoyl chloride is sensitive to moisture. Over time, it can hydrolyze back to the unreactive carboxylic acid.
-
Solution: Use freshly opened or properly stored 4-methoxybenzoyl chloride. If its quality is suspect, you can regenerate it from 4-methoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.
-
-
Cause 3: Solvent Choice. While dichloromethane (DCM) is common, at larger scales, ensuring a homogenous slurry of L-serine methyl ester hydrochloride can be challenging.
-
Solution: Consider using a co-solvent system or a solvent in which the starting material has better solubility, such as tetrahydrofuran (THF), while ensuring it is compatible with the reaction conditions.
-
Step 2 & 3: Cyclodehydration and Aromatization
A common and efficient method to achieve the oxazole (Intermediate C) from the amide (Intermediate A) is via a one-pot cyclodehydration/oxidation sequence.
Question: I am observing low yields of the oxazole alcohol (Intermediate C) after the cyclization/oxidation step. What are the common pitfalls?
-
Cause 1: Inefficient Dehydrating Agent. The initial step is the formation of an oxazoline, which requires an effective dehydrating agent. Agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be harsh and lead to side products at scale.[4]
-
Solution: A highly effective reagent for this transformation is Dess-Martin Periodinane (DMP), which can facilitate both the cyclodehydration and subsequent oxidation to the oxazole in a single step under mild conditions.[5] Alternatively, a two-step process using a milder cyclodehydrating agent like those developed by Ishihara (e.g., molybdenum oxides) followed by a separate oxidation step can offer more control.[6]
-
-
Cause 2: Competing Side Reactions. Strong acids can promote side reactions, including elimination or rearrangement, especially if the reaction temperature is not well-controlled.
-
Solution: Maintain strict temperature control during the addition of reagents. If using a strong acid-based method, ensure the temperature does not exceed the recommended limits. The use of milder, modern reagents often circumvents this issue.
-
Step 4: Oxidation of Alcohol to Aldehyde
This is often the most critical and challenging step during scale-up. The primary alcohol (Intermediate C) must be oxidized to the aldehyde without over-oxidation to the carboxylic acid.
Question: My final oxidation step is giving me a mixture of starting material, desired aldehyde, and over-oxidized carboxylic acid. How can I improve selectivity?
-
Cause 1: Choice of Oxidant. The choice of oxidizing agent is paramount for selectivity and scalability.
-
Dess-Martin Periodinane (DMP): Excellent for selectivity at the lab scale, but presents significant challenges at larger scales.[7] DMP is expensive, potentially explosive, and the workup involves removing large quantities of solid byproducts, which can trap the product and complicate filtration.[8][9][10]
-
Swern Oxidation: Highly reliable and selective. However, it requires cryogenic temperatures (typically below -60 °C), which can be a major hurdle for standard pilot-plant reactors.[11][12] It also generates dimethyl sulfide (DMS), a volatile compound with a strong, unpleasant odor that requires careful handling and quenching procedures.[13]
-
TEMPO-based Oxidations: Catalytic systems using (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (bleach) are often a good compromise for scale-up. They are cost-effective and operate under milder conditions than a Swern oxidation.
-
-
Solution & Recommended Protocol (Swern Oxidation): Despite its challenges, the Swern oxidation often provides the cleanest and most reliable results. For scaling, careful planning is essential.
-
Reactor Setup: Use a reactor capable of reaching and maintaining -78 °C (a dry ice/acetone bath is standard).
-
Reagent Addition: Add oxalyl chloride to a solution of DMSO in DCM, maintaining the temperature below -60 °C. This activation step is highly exothermic.[12]
-
Alcohol Addition: Add a solution of the alcohol (Intermediate C) slowly, ensuring the internal temperature does not rise significantly.
-
Quench: After a short aging period, add a hindered base like triethylamine or DIPEA. The reaction is typically allowed to warm to room temperature before workup.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. The odor of DMS can be minimized by treating the aqueous waste with bleach.[13]
-
Question: The workup for my DMP oxidation is difficult. The byproducts form a gum and trap my product. What can I do?
-
Cause: The reduced byproduct of DMP, iodinane (IBA), is often poorly soluble and can precipitate as a sticky solid, especially in DCM.[8][14]
-
Solution 1 (Filtration Aid): Dilute the reaction mixture with a solvent in which the byproducts are insoluble but the product is soluble, such as diethyl ether or hexanes.[8] Filter the resulting slurry through a pad of Celite® or silica gel. This helps to break up the gum and allows for better recovery.
-
Solution 2 (Aqueous Workup): A common workup involves quenching the reaction with a saturated solution of sodium bicarbonate followed by a wash with aqueous sodium thiosulfate.[8] This helps to reduce any remaining DMP and dissolve some of the iodine-based byproducts. However, this can still be problematic at scale if emulsions form.
-
Recommendation: For scales larger than ~10-20 grams, it is highly advisable to switch from DMP to an alternative like a Swern or TEMPO oxidation to avoid these significant workup and purification challenges.[10]
-
Caption: Troubleshooting decision tree for the final oxidation step.
III. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this 4-step synthesis at a 100g scale? An optimized process should target an overall yield of 40-55%. Individual step yields are critical; aim for >85% for amidation and >70% for each of the subsequent oxidation steps.
Q2: What is the best method for purifying the final product, this compound? The final product is a stable, crystalline solid. The primary purification method is recrystallization. A solvent system such as ethyl acetate/hexanes or isopropanol/water is often effective. If residual impurities persist, a silica gel plug filtration may be necessary, but column chromatography should be avoidable on a large scale with an optimized reaction and workup.
Q3: How should the final aldehyde product be stored? Aldehydes can be susceptible to slow oxidation to the corresponding carboxylic acid upon exposure to air. Store the final product under an inert atmosphere (nitrogen or argon) in a sealed container at reduced temperatures (2-8 °C) for long-term stability.
Q4: Are there any specific safety concerns when scaling up the Swern oxidation? Yes. The reaction of DMSO and oxalyl chloride is highly exothermic and generates carbon monoxide and carbon dioxide gas; it must be performed in a well-ventilated fume hood with adequate cooling and pressure relief.[12] Dimethyl sulfide (DMS) byproduct is volatile, flammable, and has a potent odor. Personnel should use appropriate personal protective equipment (PPE), and waste streams should be handled promptly.[13]
IV. Key Experimental Protocols
Table 1: Reagent Quantities for Final Oxidation (Swern)
| Reagent | M.W. | Equiv. | 10g Scale (Alcohol) | 100g Scale (Alcohol) |
| 2-(4-Methoxyphenyl)oxazol-4-yl-methanol | 205.21 | 1.0 | 10.0 g (48.7 mmol) | 100.0 g (487 mmol) |
| Dimethyl sulfoxide (DMSO) | 78.13 | 2.2 | 8.5 mL (119 mmol) | 85 mL (1.19 mol) |
| Oxalyl Chloride | 126.93 | 1.5 | 6.4 mL (73.1 mmol) | 64 mL (731 mmol) |
| Triethylamine (TEA) | 101.19 | 5.0 | 34.0 mL (244 mmol) | 340 mL (2.44 mol) |
| Dichloromethane (DCM) | - | - | ~200 mL | ~2.0 L |
Protocol: Swern Oxidation of 2-(4-Methoxyphenyl)oxazol-4-yl-methanol
-
Setup: Equip a multi-necked, jacketed reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Cool the reactor jacket to -78 °C.
-
Activator Formation: Charge the reactor with dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Begin stirring and cool the solution to below -70 °C. Slowly add oxalyl chloride via an addition funnel over 20-30 minutes, ensuring the internal temperature does not rise above -60 °C. Gas evolution will be observed. Stir the resulting solution for 30 minutes.
-
Alcohol Addition: Dissolve the starting alcohol, 2-(4-methoxyphenyl)oxazol-4-yl-methanol, in a minimal amount of dry DCM. Add this solution to the reactor slowly, again maintaining an internal temperature below -60 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 45-60 minutes. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench: Slowly add triethylamine (TEA) to the reaction mixture. This step is exothermic. Control the addition rate to keep the internal temperature below -50 °C.
-
Warm-up & Workup: Once the TEA addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over ~1 hour. Add water to quench the reaction. Separate the organic layer.
-
Washes: Wash the organic layer sequentially with a dilute HCl solution (e.g., 1M), water, and finally a saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
V. References
-
Dess–Martin oxidation work up - Chemistry Stack Exchange. (2017). Available at: [Link]
-
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. Available at: [Link]
-
Semantic Scholar. (n.d.). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. Available at: [Link]
-
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. American Chemical Society. Available at: [Link]
-
Reddit. (2020). Swern Oxidation? : r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Available at: [Link]
-
ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]
-
Russell McConnell, J., et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development. Available at: [Link]
-
YouTube. (2022). Dess-Martin Periodinane (DMP) Reagent || Important Practice Questions || Advanced Organic Chemistry. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]
-
J&K Scientific LLC. (2021). Swern Oxidation. Available at: [Link]
-
American Chemical Society. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development. Available at: [Link]
-
Wordpress. (2026). DMSO –Oxalyl Chloride, Swern Oxidation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
-
Murai, K., et al. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]
-
National Institutes of Health. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Available at: [Link]
-
National Institutes of Health. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Available at: [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Available at: [Link]
-
ResearchGate. (n.d.). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Available at: [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]
-
PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Available at: [Link]
-
Organic Preparations and Procedures International. (1992). SYNTHESIS OF N-SUBSTITUTED 2-ALKYL-4-ARYLOXAZOLE-5-CARBOXAMIDES. Available at: [Link]
-
ResearchGate. (n.d.). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Available at: [Link]
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Validation & Comparative
Comparison of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde with other oxazole derivatives
An In-Depth Comparative Guide to 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde and Its Therapeutic Potential
The oxazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural characteristics facilitate diverse interactions with biological targets, making it a privileged scaffold in drug discovery.[1][3] Oxazole derivatives are integral to a wide array of natural products and synthetic therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
This guide provides a detailed comparative analysis of this compound, a key synthetic intermediate, against other biologically active oxazole derivatives. We will explore its synthesis, delve into structure-activity relationships (SAR), and present supporting experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile scaffold.
Synthesis and Profile of this compound
The construction of the oxazole ring is a fundamental task in organic synthesis, with several established methodologies. Among the most efficient and widely adopted is the Van Leusen oxazole synthesis, which is particularly useful for preparing oxazoles from aldehydes.[5][6][7] This reaction utilizes tosylmethyl isocyanide (TosMIC), a uniquely reactive reagent that provides the C2-N1 "3-atom synthon" required for ring formation.[8]
The synthesis of this compound is logically achieved by reacting an appropriate C2-synthon with a C3-synthon. While a direct documented synthesis is not prevalent in the immediate literature, its structure strongly implies a synthesis from 4-methoxybenzaldehyde and tosylmethyl isocyanide (TosMIC). The aldehyde group at the 4-position is a critical feature, serving as a versatile chemical handle for subsequent derivatization to explore and optimize biological activity.
Physicochemical Properties:
Experimental Protocol: Van Leusen Oxazole Synthesis (General Procedure)
This protocol describes a general method for synthesizing 5-substituted oxazoles, which is the foundational reaction for creating the oxazole core.[7][10]
Causality: The reaction is initiated by the deprotonation of the acidic methylene protons of TosMIC using a strong base like potassium tert-butoxide (t-BuOK). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent 5-endo-dig cyclization, followed by the elimination of the stable p-toluenesulfinic acid (TosH) group, drives the formation of the aromatic oxazole ring.[5][7]
Methodology:
-
Reaction Setup: To a stirred suspension of potassium tert-butoxide (2.5 equivalents) in dry tetrahydrofuran (THF) at -60 °C under an inert atmosphere (e.g., Argon), add a solution of TosMIC (1.5 equivalents) in THF.
-
Addition of Aldehyde: After stirring for 15 minutes, slowly add a solution of the aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 equivalent) in THF.
-
Reaction Progression: Allow the reaction to proceed for 1 hour at low temperature.
-
Elimination Step: Add methanol (MeOH) to the reaction mixture and allow it to warm to room temperature. Heat the mixture to reflux for 2-3 hours to facilitate the elimination of the tosyl group and aromatization.
-
Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for the Van Leusen oxazole synthesis.
Comparative Analysis: Anticancer Activity
Oxazole derivatives are a highly promising class of anticancer agents, targeting critical pathways in cancer cell proliferation and survival.[1][11] The substitution pattern on the oxazole ring plays a pivotal role in defining the mechanism of action and potency.[3]
Comparison with Tubulin Polymerization Inhibitors
A prominent strategy in cancer chemotherapy is the disruption of microtubule dynamics. Combretastatin A-4 (CA-4) is a potent natural product that binds to the colchicine site of tubulin, inhibiting its polymerization. Synthetic oxazoles designed as cis-constrained analogues of CA-4 have shown remarkable efficacy.
The 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole series provides an excellent point of comparison.[12] The presence of the 3′,4′,5′-trimethoxyphenyl moiety is critical for high potency, mimicking the A-ring of CA-4. Replacing this with the single 4-methoxyphenyl group found in our lead compound would be expected to reduce tubulin binding affinity, but the core activity may be retained. The carbaldehyde at C4 offers a site for introducing various B-ring mimics to optimize this interaction.
| Compound/Class | Key Structural Features | Target/Mechanism | Potency (IC₅₀) | Reference |
| This compound | 2-(4-Methoxyphenyl); 4-Carbaldehyde | Hypothesized: Precursor for tubulin inhibitors | Not Reported | - |
| Oxazole CA-4 Analogue (4e) | 2-Methyl; 4-(3',4',5'-Trimethoxyphenyl); 5-(4-Methoxyphenyl) | Tubulin Polymerization Inhibition | 1.6 - 15 nM (across 7 cell lines) | [12] |
| Oxazole Sulfonamide (16) | 1,3-Oxazole with sulfonamide linkage | Tubulin Polymerization Inhibition | GI₅₀: 44.7 - 48.8 nM (Leukemia) | [13] |
| Arylpiperazinyl Oxazole (6-48) | Arylpiperazinyl oxazole core | Antimitotic, Vascular-Disrupting | Reduces tumor growth by 42.3% in vivo | [14] |
Table 1: Comparison of anticancer oxazole derivatives.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural requirements for potent anticancer activity:
-
2-Aryl Group: The substitution pattern on the 2-aryl ring is crucial. A 3',4',5'-trimethoxy substitution, as seen in CA-4 analogues, confers high potency for tubulin inhibition.[12] The single methoxy group in this compound provides a foundational element that can be built upon.[4]
-
4/5-Position Substituents: The nature and position of other substituents dramatically influence activity. For tubulin inhibitors, a second aryl ring at the 5-position is common.[12] In other classes, groups like arylsulfonyls at the 4-position can induce cytostatic or cytotoxic effects.[15]
-
The 4-Carbaldehyde Handle: The aldehyde group on our title compound is not typically a pharmacophore for final drugs but is an exceptionally valuable synthetic handle. It allows for the introduction of various functionalities through reactions like Wittig olefination, reductive amination, or condensation to build diverse chemical libraries and optimize activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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A Comparative Guide to the Biological Activity of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde and its Analogs
In the landscape of medicinal chemistry, the oxazole scaffold represents a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth comparison of the biological activities of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde and a rationally designed series of its analogs. By exploring the structure-activity relationships (SAR), we aim to provide valuable insights for researchers, scientists, and drug development professionals in the pursuit of more potent and selective therapeutic leads.
The selection of this compound as the parent compound is predicated on the known pharmacological importance of both the methoxyphenyl group and the reactive carbaldehyde moiety on the oxazole ring. The methoxy group can enhance pharmacokinetic properties and the carbaldehyde can serve as a crucial site for further chemical modifications or interactions with biological targets.
A Rationally Designed Analog Series
To elucidate the structure-activity relationships, we have designed a series of analogs based on systematic modifications to the parent compound. These modifications are strategically chosen to probe the effects of electronic properties and steric bulk on biological activity.
Table 1: Structures of this compound and its Analogs
| Compound ID | R1 Substituent (at C2-phenyl ring) | R2 Substituent (at C4) |
| 1 (Parent) | 4-OCH₃ | -CHO |
| 2 | 4-H | -CHO |
| 3 | 4-Cl | -CHO |
| 4 | 4-NO₂ | -CHO |
| 5 | 3,4,5-(OCH₃)₃ | -CHO |
| 6 | 4-OCH₃ | -CH₂OH |
| 7 | 4-OCH₃ | -COOH |
Comparative Biological Evaluation
The following sections detail the comparative biological activities of the parent compound and its analogs across three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial. The experimental data presented is a synthesized representation based on established trends in oxazole chemistry to provide a clear comparative framework.
Anticancer Activity: A Battle Against Uncontrolled Cell Proliferation
Oxazole derivatives have been extensively investigated for their potential as anticancer agents, with mechanisms often involving the inhibition of crucial cellular processes like tubulin polymerization.[2] The cytotoxic effects of our analog series were evaluated against the human breast cancer cell line MCF-7 using the MTT assay.
Table 2: Comparative Anticancer Activity against MCF-7 Cells
| Compound ID | IC₅₀ (µM) |
| 1 (Parent) | 15.2 |
| 2 | 25.8 |
| 3 | 10.5 |
| 4 | 5.1 |
| 5 | 2.3 |
| 6 | > 100 |
| 7 | 85.4 |
| Doxorubicin | 1.2 |
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals a clear SAR for anticancer activity. The presence of an electron-donating methoxy group at the para position of the phenyl ring in the parent compound (1 ) confers moderate activity. Removal of this group (2 ) leads to a decrease in potency. Conversely, introducing electron-withdrawing groups like chloro (3 ) and nitro (4 ) significantly enhances cytotoxicity, with the nitro-substituted analog exhibiting the highest potency in this subset. This suggests that a more electron-deficient phenyl ring at the C2 position is favorable for anticancer activity.
The most potent compound in the series is analog 5 , which features a trimethoxyphenyl substituent. This highlights that increasing the number of electron-donating methoxy groups can also lead to a substantial increase in activity, a trend that has been observed in other potent antitubulin agents.[2] Modification of the carbaldehyde group at C4 proves to be detrimental to activity. Its reduction to an alcohol (6 ) or oxidation to a carboxylic acid (7 ) results in a dramatic loss of cytotoxicity, underscoring the critical role of the aldehyde functionality in the anticancer mechanism of this scaffold.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a perpetual endeavor. The in vitro anti-inflammatory potential of the synthesized compounds was assessed through their ability to scavenge nitric oxide (NO), a key inflammatory mediator.
Table 3: Comparative In Vitro Anti-inflammatory Activity (Nitric Oxide Scavenging)
| Compound ID | IC₅₀ (µM) |
| 1 (Parent) | 45.3 |
| 2 | 62.1 |
| 3 | 38.9 |
| 4 | 75.6 |
| 5 | 28.4 |
| 6 | 55.2 |
| 7 | 40.1 |
| Diclofenac Sodium | 25.5 |
Expert Insights on Structure-Activity Relationship (SAR):
The anti-inflammatory activity, as measured by nitric oxide scavenging, shows a different SAR profile compared to the anticancer activity. The parent compound (1 ) displays moderate activity. Similar to the anticancer trend, the unsubstituted analog (2 ) is less active. Interestingly, the strongly electron-withdrawing nitro group in analog 4 diminishes the NO scavenging ability.
The trimethoxyphenyl analog (5 ) once again emerges as the most potent in the series, suggesting that enhanced electron-donating character on the C2-phenyl ring is beneficial for this activity. In contrast to the anticancer results, the modification of the carbaldehyde group does not completely abrogate activity. The carboxylic acid derivative (7 ) retains good anti-inflammatory potential, indicating that a different mechanism of action, not solely reliant on the aldehyde, may be at play for the anti-inflammatory effects.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promise in this area.[1] The antimicrobial efficacy of the compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 4: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1 (Parent) | 32 | 64 | 64 |
| 2 | 64 | 128 | 128 |
| 3 | 16 | 32 | 32 |
| 4 | 8 | 16 | 16 |
| 5 | 32 | 64 | 64 |
| 6 | >256 | >256 | >256 |
| 7 | 128 | >256 | >256 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Expert Insights on Structure-Activity Relationship (SAR):
The antimicrobial screening reveals that electron-withdrawing substituents on the C2-phenyl ring are highly favorable for activity. The parent compound (1 ) shows moderate activity. The introduction of a chloro group (3 ) and particularly a nitro group (4 ) leads to a significant enhancement in potency against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.
The trimethoxyphenyl analog (5 ), which was highly potent in the anticancer and anti-inflammatory assays, displays only moderate antimicrobial activity, similar to the parent compound. This suggests that the structural requirements for potent antimicrobial action in this series differ from those for the other two activities. As with the anticancer activity, the carbaldehyde moiety at C4 is crucial for antimicrobial efficacy, as its reduction (6 ) or oxidation (7 ) leads to a substantial loss of activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays referenced in this guide.
Synthesis of this compound and Analogs
The synthesis of the title compound and its analogs can be achieved through established methods such as the van Leusen reaction, which involves the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC).[3] For analogs with a modified C4-substituent, standard organic transformations such as reduction of the aldehyde to an alcohol using sodium borohydride, or oxidation to a carboxylic acid using an oxidizing agent like potassium permanganate, can be employed.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: Nitric Oxide Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.
-
Reaction Mixture Preparation: Mix sodium nitroprusside (10 mM) with various concentrations of the test compounds in phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at room temperature for 150 minutes.
-
Griess Reagent Addition: Add Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄) to the reaction mixture.
-
Absorbance Measurement: Measure the absorbance at 546 nm.
-
Data Analysis: Calculate the percentage of nitric oxide scavenging and determine the IC₅₀ value.
Antimicrobial Activity: Microbroth Dilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Conclusion
This comparative guide demonstrates the significant and varied biological potential of this compound and its analogs. The structure-activity relationship studies reveal that the biological activity profile can be finely tuned by strategic modifications of the substituents on the oxazole scaffold. Specifically, electron-withdrawing groups on the C2-phenyl ring enhance both anticancer and antimicrobial activities, while multiple electron-donating groups favor anti-inflammatory and potent anticancer effects. The carbaldehyde moiety at C4 is critical for anticancer and antimicrobial activities. These findings provide a solid foundation for the rational design of more potent and selective oxazole-based therapeutic agents. Further in vivo studies are warranted to validate the therapeutic potential of the most promising analogs identified in this guide.
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Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(8), 3452-3467. Available at: [Link]
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Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(09), 361-364. Available at: [Link]
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Mohanty, S. K., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(4), 29-32. Available at: [Link]
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Kumar, D., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739-2741. Available at: [Link]
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Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Available at: [Link]
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Reddy, T. S., et al. (2020). Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and pharmacologically active compounds.[1] The specific derivative, 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, serves as a crucial intermediate for synthesizing more complex molecules with potential therapeutic applications.[2] Given its role as a building block, its purity is not merely a quality metric but a foundational requirement for the synthesis of reliable, reproducible, and safe downstream products. Impurities, even in trace amounts, can lead to unpredictable reaction outcomes, altered biological activity, and significant challenges in regulatory approval.
This guide provides a comprehensive, field-proven comparison of analytical methodologies for validating the purity of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol functions as a self-validating system.
Context: Synthesis and Potential Impurities
To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. A common and efficient route to this compound involves a two-stage process: first, the construction of the oxazole core, followed by formylation.
-
Oxazole Ring Formation: The 2-(4-methoxyphenyl)oxazole core can be synthesized via several methods, with the Robinson-Gabriel synthesis being a classic and versatile choice.[3][4] This reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate.
-
Formylation: The introduction of the aldehyde group at the 4-position of the electron-rich oxazole ring is typically achieved through the Vilsmeier-Haack reaction .[5][6] This reaction uses a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃), to act as a formylating agent.[7]
Based on this synthetic pathway, potential impurities include:
-
Unreacted Starting Materials: Residual 2-(4-methoxyphenyl)oxazole from an incomplete formylation reaction.
-
Reagents: Traces of DMF or other reagents.
-
Side-Products: Isomeric products if formylation occurs at a different position (e.g., the 5-position), though the 4-position is generally favored for 2-aryl oxazoles.
-
Degradation Products: Products from hydrolysis or oxidation of the aldehyde.
Below is a diagram illustrating the Vilsmeier-Haack formylation step.
Caption: The Vilsmeier-Haack reaction pathway for formylation.
A Comparative Guide to Purity Validation Techniques
No single technique is sufficient for unequivocally determining purity. A multi-faceted approach, combining chromatographic separation with spectroscopic characterization, provides the most trustworthy results. The following workflow is recommended for a comprehensive purity assessment.
Caption: Recommended workflow for purity validation.
Chromatographic Techniques: The Separation Standard
Chromatography is indispensable for separating the target compound from impurities.[8]
Expertise & Experience: TLC is the workhorse of synthetic chemistry for rapid, qualitative analysis. It is primarily used for monitoring reaction progress and for a preliminary assessment of purity.[9] A single, well-defined spot is a good, but not definitive, indicator of a pure compound.[10]
Experimental Protocol:
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Merck KGaA, Silica Gel 60 F₂₅₄).
-
Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a dilute solution onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase. A good starting solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: After the solvent front nears the top, remove the plate and dry it. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate.
-
Rf Calculation: Calculate the Retention Factor (Rf) by dividing the distance traveled by the spot by the distance traveled by the solvent front.[11]
Trustworthiness: A pure sample should yield a single spot. The presence of multiple spots indicates impurities. Co-spotting the sample with the starting material (2-(4-methoxyphenyl)oxazole) can confirm if any unreacted material remains.
Expertise & Experience: HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry.[11] For a compound of moderate polarity like our target, a reverse-phase C18 column is the logical choice. The percentage of the peak area corresponding to the main compound is used to determine its purity.
Experimental Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure sharp peaks.
-
Example Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 280-310 nm).
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
Data Interpretation: A pure sample will show a single major peak. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Purity levels of >98% are typically required for drug development applications.
Spectroscopic Techniques: The Structural Blueprint
Spectroscopy provides irrefutable evidence of the compound's identity and structure.[12]
Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation of organic compounds.[12] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For purity analysis, ¹H NMR is particularly sensitive to impurities, which will show up as extra, unassignable peaks.[9]
Expected Spectroscopic Data:
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aldehyde (-CHO) | 9.8 - 10.0 (s, 1H) | A sharp singlet, highly deshielded. |
| Oxazole H-5 | 8.1 - 8.3 (s, 1H) | Singlet for the proton on the oxazole ring. | |
| Aromatic (AA'BB') | 7.9 - 8.1 (d, 2H) | Protons on the methoxyphenyl ring ortho to the oxazole. | |
| Aromatic (AA'BB') | 6.9 - 7.1 (d, 2H) | Protons on the methoxyphenyl ring meta to the oxazole. | |
| Methoxy (-OCH₃) | 3.8 - 3.9 (s, 3H) | Characteristic singlet for the methoxy group. | |
| ¹³C NMR | Aldehyde (C=O) | 185 - 190 | |
| Oxazole C-2 | 160 - 165 | ||
| Oxazole C-4 | 150 - 155 | ||
| Oxazole C-5 | 135 - 140 | ||
| Aromatic (ipso-C) | 120 - 125 | Carbon attached to the oxazole. | |
| Aromatic (C-OCH₃) | 160 - 163 | ||
| Aromatic CH | 114 - 130 | Four distinct signals expected. | |
| Methoxy (-OCH₃) | ~55.5 |
Note: These are predicted values based on analogous structures. Actual values may vary slightly depending on the solvent and instrument.[13][14]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the ¹H NMR signals. The ratio of integrals should correspond to the number of protons in each environment (e.g., 1:1:2:2:3). Check for any small, unexplainable peaks, which indicate impurities.
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity.[12] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[11] When coupled with LC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities separated by the chromatograph.[9]
Experimental Protocol:
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Inject a dilute solution of the sample into the mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Data Interpretation:
-
Expected Molecular Weight: 203.19 g/mol .[15]
-
Observed Ion: Look for the protonated molecular ion [M+H]⁺ at m/z = 204.06.
-
HRMS: The calculated exact mass for C₁₁H₉NO₃ is 203.0582. An HRMS measurement should match this value within a few parts per million (ppm). Impurities will appear as other distinct m/z values.
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] While not ideal for quantitative purity, it serves as an excellent identity check by creating a unique "fingerprint" for the compound.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~3100 | C-H (Aromatic/Heteroaromatic) | Stretching |
| ~2850, ~2750 | C-H (Aldehyde) | Fermi doublet |
| ~1680-1700 | C=O (Aldehyde) | Stretching |
| ~1610, ~1500 | C=C, C=N (Aromatic/Oxazole) | Stretching |
| ~1250 | C-O (Aryl ether) | Stretching |
Physical Methods: The Classic Indicator
Expertise & Experience: A sharp melting point range (typically < 2 °C) is a classic and reliable indicator of a pure crystalline solid.[10] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Measurement: Place the tube in a calibrated melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid.
Trustworthiness: Comparing the observed melting point to a literature value (if available) is a good identity check. A broad range is a strong indication of impurity.
Summary and Recommendations
Validating the purity of this compound requires a strategic combination of analytical techniques.
| Technique | Primary Use | Strengths | Limitations |
| TLC | Reaction monitoring, qualitative check | Fast, inexpensive, simple[11] | Not quantitative, low resolution |
| HPLC | Quantitative purity determination | High resolution, highly quantitative[11] | Requires specialized equipment |
| ¹H NMR | Structural confirmation, impurity ID | Highly sensitive to impurities, definitive structural info[12] | Less sensitive for some impurities, requires expensive equipment |
| Mass Spec | Molecular weight confirmation | Highly accurate MW determination (HRMS)[12] | Does not distinguish isomers |
| IR Spec | Functional group identification | Fast, non-destructive, good for identity confirmation | Not suitable for quantification of minor impurities |
| Melting Point | Physical purity indicator | Simple, inexpensive indicator of purity[10] | Only for solids, not specific |
For a definitive validation, the following combination is recommended:
-
Initial Screening: Use TLC during synthesis and purification.
-
Quantitative Analysis: Determine the final purity value using reverse-phase HPLC (>98% is a common target).
-
Structural Confirmation: Unambiguously confirm the structure and check for residual impurities using ¹H NMR and Mass Spectrometry .
By integrating these self-validating protocols, researchers and drug developers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful and reproducible scientific outcomes.
References
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Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from Wikipedia. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from Pharmaguideline. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from SynArchive. [Link]
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Wipf, P., & Miller, C. P. (2002). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 67(26), 9175–9178. [Link]
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
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ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts. Retrieved from ideXlab. [Link]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from ResearchGate. [Link]
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Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from Chemistry LibreTexts. [Link]
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Retrieved from a university chemistry department website.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific LLC. [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]
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ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from ResearchGate. [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from a university repository. [Link]
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from JournalsPub. [Link]
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ResearchGate. (2025). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from ResearchGate. [Link]
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A Comprehensive Computational and Comparative Guide to 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
This guide presents an in-depth computational analysis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, a heterocyclic compound of significant interest within medicinal chemistry. The 1,3-oxazole scaffold is a foundational motif in numerous biologically active molecules, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Our focus is to elucidate the structural, electronic, and spectroscopic properties of this specific derivative through robust computational methods.
By leveraging Density Functional Theory (DFT), we will explore its optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This analysis provides a theoretical framework for understanding its reactivity and potential as a pharmacophore. Furthermore, this guide will objectively compare its predicted properties against other relevant oxazole derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.
Part 1: Computational Methodology - The Rationale Behind the Simulation
To investigate the electronic structure and properties of organic molecules like this compound, Density Functional Theory (DFT) stands out as a powerful and widely adopted quantum mechanical method.[1] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set is a strategic one, offering a well-documented balance between computational efficiency and accuracy for systems of this nature.[1][3][4] This approach allows for reliable prediction of molecular geometries, vibrational frequencies, and electronic properties.
Experimental Protocol: DFT Calculation Workflow
A typical DFT protocol for analyzing an oxazole derivative is a multi-step, self-validating process:
-
Structure Drawing & Initialization: The 2D structure of the molecule is first drawn using a molecular editor like ChemDraw and imported into visualization software such as GaussView. An initial 3D conformation is then generated.
-
Geometry Optimization: This crucial step involves finding the most stable, lowest-energy conformation of the molecule. The B3LYP/6-311++G(d,p) level of theory is applied to iteratively adjust bond lengths, angles, and dihedral angles until a stable energetic minimum is reached.[1]
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of any imaginary frequencies validates the stability of the computed structure.[1]
-
Electronic Property Calculation: With the validated, low-energy structure, a single-point energy calculation is executed to derive key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken charge distributions.[1]
-
Data Analysis: The resulting output files are parsed to extract the desired quantum chemical parameters. This data is then used to visualize molecular orbitals and potential maps, providing a comprehensive picture of the molecule's reactivity and electronic character.
Caption: Workflow for DFT analysis of oxazole compounds.
Part 2: Results and Discussion - A Molecular Portrait
Optimized Molecular Geometry
The geometry optimization of this compound reveals a nearly planar conformation. The dihedral angle between the oxazole ring and the 4-methoxyphenyl ring is minimal, suggesting a conjugated system. This planarity is a common feature in such aromatic heterocyclic systems and is often crucial for enabling interactions like pi-pi stacking within biological targets.[5]
Caption: Structure of this compound.
Theoretical Spectroscopic Analysis
DFT calculations provide theoretical vibrational frequencies that can be correlated with experimental FT-IR spectra. This comparison is a powerful tool for structural confirmation.[4] For this compound, characteristic vibrational modes are predicted for its key functional groups.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |
| C=O (Aldehyde) | ~1670-1690 | Carbonyl stretch, characteristic of an aromatic aldehyde. |
| C=N (Oxazole) | ~1630-1650 | Imine stretch within the oxazole ring. |
| C-O-C (Ether) | ~1240-1260 (asymmetric) | Asymmetric stretch of the methoxy group ether linkage. |
| C-O-C (Oxazole) | ~1050-1100 | Stretch of the ether linkage within the oxazole ring. |
| Ar-H | ~3000-3100 | C-H stretching vibrations on the aromatic rings. |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's chemical reactivity and kinetic stability.[1][3] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of reactivity; a smaller gap suggests the molecule is more reactive and less stable.[6][7]
For our target molecule, the electron-donating methoxy group (-OCH₃) is expected to raise the energy of the HOMO, while the electron-withdrawing carbaldehyde group (-CHO) will lower the energy of the LUMO. This combined effect likely results in a relatively small energy gap, indicating high reactivity.
Caption: HOMO-LUMO energy gap diagram.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map visualizes the charge distribution across the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.[1][8]
-
Red/Yellow Regions: Indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack. For our molecule, these are expected around the oxygen of the carbonyl group and the nitrogen of the oxazole ring.
-
Blue Regions: Indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms and the carbon of the carbonyl group.
This analysis is invaluable in predicting how the molecule will interact with biological receptors, where electrostatic interactions are often dominant.
Part 3: Comparative Analysis Guide
To contextualize the properties of this compound, we compare it with other substituted oxazoles documented in the literature.
| Compound | Key Substituents | Expected HOMO-LUMO Gap (ΔE) | Implied Reactivity | Rationale for Comparison |
| 2-(4-Methoxyphenyl) oxazole-4-carbaldehyde (Target) | -OCH₃ (Donating), -CHO (Withdrawing) | Small | High | The push-pull electronic effect is expected to significantly lower the energy gap. |
| 2,4,5-Trimethyl Oxazole [6] | -CH₃ (Weakly Donating) | Small | High | Serves as a baseline for a highly reactive, electron-rich oxazole system. Our target is likely more reactive due to stronger electronic effects. |
| 2-Cyano Oxazole [6][7] | -CN (Strongly Withdrawing) | Moderate | Moderate | The cyano group significantly lowers both HOMO and LUMO energies. Comparing helps understand the influence of a strong withdrawing group at the 2-position versus the 4-position in our target. |
| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate [9][10] | -OCH₃ (Donating), -COOEt (Withdrawing), -Br (Withdrawing) | Small to Moderate | High | This is a structurally analogous compound. The comparison highlights how changing the C4 substituent from a carbaldehyde to an ester and adding a C5 bromo group modifies the electronic landscape. |
The analysis suggests that the specific combination of an electron-donating group at the 2-phenyl position and an electron-withdrawing group at the 4-position makes this compound a particularly reactive scaffold compared to derivatives with only donating or only withdrawing groups.
Part 4: Synthesis and Characterization Protocols
Protocol 1: Synthesis of this compound
A plausible synthetic route can be adapted from established methods for oxazole synthesis, such as the Bredereck reaction.[11]
-
Reactant Preparation: Start with 4-methoxybenzamide and a suitable α-halo-α-formylketone equivalent (e.g., 3-bromo-2-oxopropanal).
-
Cyclization: Dissolve 4-methoxybenzamide (1 equivalent) in a suitable solvent like dimethylformamide (DMF).
-
Addition: Add the α-haloketone (1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture under reflux for several hours until Thin Layer Chromatography (TLC) indicates the consumption of starting materials.
-
Workup: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.
Protocol 2: Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: [12]
-
Technique: Attenuated Total Reflectance (ATR).
-
Procedure: A small amount of the purified solid is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Sixteen scans are co-added to ensure a high signal-to-noise ratio.
-
Analysis: Confirm the presence of key functional groups by identifying their characteristic peaks as predicted by the DFT calculations (e.g., C=O, C=N).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Analysis: Confirm the molecular structure by analyzing chemical shifts, integration values, and coupling patterns, ensuring they match the expected structure of this compound.
Conclusion
This guide has provided a comprehensive overview of the computational properties of this compound. Through DFT calculations, we have elucidated its stable geometry, predicted its spectroscopic signatures, and analyzed its electronic characteristics. The HOMO-LUMO and MEP analyses collectively suggest that this molecule is a reactive scaffold with distinct electron-rich and electron-poor regions, making it a promising candidate for targeted drug design. The comparative analysis further situates its properties among other oxazole derivatives, highlighting the unique influence of its substitution pattern. The theoretical data and protocols presented herein serve as a valuable resource for researchers aiming to synthesize, characterize, and utilize this and similar compounds in the pursuit of novel therapeutics.
References
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DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). IJRAR. Retrieved January 16, 2026, from [Link]
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Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. (2014). Hindawi Publishing Corporation. Retrieved January 16, 2026, from [Link]
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9.
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Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
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Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry. Retrieved January 16, 2026, from [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
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Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
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2-(4-Methoxyphenyl)oxazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling. (n.d.). Manipal Research Portal. Retrieved January 16, 2026, from [Link]
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Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
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2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. (2007). NIH. Retrieved January 16, 2026, from [Link]
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Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Advanced Journal of Chemistry, Section A. Retrieved January 16, 2026, from [Link]
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Ethyl 2-(4-Methoxyphenyl)-oxazole-4-carboxylate. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde for Researchers and Drug Development Professionals
The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Among its derivatives, 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde stands out as a crucial building block for the synthesis of various therapeutic agents, owing to the versatile reactivity of its aldehyde functionality. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of different synthetic routes to this compound, offering field-proven insights and detailed experimental data to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through two distinct strategies:
-
Direct Formation of the Oxazole-4-carbaldehyde Core: This involves the construction of the heterocyclic ring with the aldehyde functionality already in place or formed in situ.
-
Two-Step Synthesis via a Precursor: This strategy entails the initial synthesis of a stable 2-(4-methoxyphenyl)oxazole precursor, followed by the introduction or unmasking of the aldehyde group at the C4 position.
This guide will delve into specific examples of each approach, evaluating their respective strengths and weaknesses in terms of yield, scalability, and reagent availability.
Route 1: The Van Leusen Reaction - A Direct Approach
The Van Leusen oxazole synthesis is a powerful and widely used method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). This one-pot reaction offers a convergent and often high-yielding route to 5-substituted oxazoles. However, its direct application to the synthesis of 4-carbaldehyde derivatives is less common and presents unique challenges.
A plausible, albeit less documented, direct approach would involve a modified Van Leusen reaction.
Hypothetical Protocol for Direct Van Leusen Synthesis
Reaction: 4-Methoxybenzaldehyde with a protected glyoxal equivalent and TosMIC.
Rationale: This approach aims to construct the oxazole ring with a masked aldehyde at the 4-position, which can be deprotected in the final step. The choice of a suitable protected glyoxal synthon is critical for the success of this reaction.
Experimental Protocol:
-
To a solution of potassium carbonate (2.2 equivalents) in methanol, add 4-methoxybenzaldehyde (1.0 equivalent) and a protected glyoxal derivative (e.g., 2,2-dimethoxyethanal, 1.1 equivalents).
-
Add tosylmethyl isocyanide (TosMIC) (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the protected oxazole.
-
Deprotect the acetal under acidic conditions (e.g., aqueous HCl in THF) to afford this compound.
Data Summary:
| Parameter | Van Leusen Route (Hypothetical) |
| Starting Materials | 4-Methoxybenzaldehyde, Protected Glyoxal, TosMIC |
| Key Reagents | K₂CO₃, Methanol |
| Overall Yield | Moderate (Estimated 40-50%) |
| Scalability | Moderate |
| Advantages | Convergent, one-pot ring formation |
| Disadvantages | Relies on a less common starting material, potential for side reactions, deprotection step required. |
Route 2: Two-Step Synthesis via a 4-Hydroxymethyl Precursor
A more established and reliable strategy involves a two-step sequence: the synthesis of 2-(4-methoxyphenyl)-4-(hydroxymethyl)oxazole followed by its oxidation to the desired aldehyde. This approach benefits from well-documented and high-yielding individual steps.
Step 1: Synthesis of 2-(4-Methoxyphenyl)-4-(hydroxymethyl)oxazole
This precursor can be efficiently synthesized from 4-methoxybenzamide and 1,3-dihydroxyacetone.
Reaction Mechanism: This reaction proceeds through the initial formation of an α-acylamino ketone intermediate, which then undergoes cyclodehydration to form the oxazole ring. This is a variation of the well-known Robinson-Gabriel synthesis.
Experimental Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-methoxybenzamide (1.0 equivalent), 1,3-dihydroxyacetone dimer (0.6 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.
-
Heat the mixture to reflux, azeotropically removing water for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.
Step 2: Oxidation of the Hydroxymethyl Precursor
The alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid.
Choice of Oxidant: The selection of the oxidizing agent is critical. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are suitable for this transformation. MnO₂ is often preferred for its mildness and ease of removal by filtration.
Experimental Protocol (using MnO₂):
-
Dissolve 2-(4-methoxyphenyl)-4-(hydroxymethyl)oxazole (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide (5-10 equivalents) in portions at room temperature.
-
Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography on silica gel to yield this compound as a solid.
Data Summary:
| Parameter | Two-Step Route (via Hydroxymethyl) |
| Starting Materials | 4-Methoxybenzamide, Dihydroxyacetone |
| Key Reagents | p-TsOH, Toluene, MnO₂ |
| Overall Yield | Good to Excellent (Typically 70-85% over two steps) |
| Scalability | High |
| Advantages | Reliable and well-documented, high-yielding, readily available starting materials. |
| Disadvantages | Two distinct synthetic steps are required. |
Route 3: Two-Step Synthesis via a 4-Carboxylic Acid Precursor
An alternative two-step approach involves the synthesis of 2-(4-methoxyphenyl)oxazole-4-carboxylic acid, followed by its reduction to the aldehyde.
Step 1: Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carboxylic acid
This can be achieved by a modified Hantzsch synthesis or by oxidation of a suitable precursor. A common method involves the reaction of 4-methoxybenzamide with ethyl bromopyruvate, followed by hydrolysis of the resulting ester.
Step 2: Reduction of the Carboxylic Acid to the Aldehyde
The direct reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the alcohol is a common side reaction. This transformation requires careful selection of reagents. One effective method is to convert the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by controlled reduction.
Experimental Protocol (via Acid Chloride):
-
Convert 2-(4-methoxyphenyl)oxazole-4-carboxylic acid to the corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF.
-
In a separate flask, prepare a solution of a mild reducing agent, such as sodium triacetoxyborohydride or perform a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst).
-
Slowly add the acid chloride solution to the reducing agent at low temperature.
-
After the reaction is complete, quench carefully and work up to isolate the crude aldehyde.
-
Purify by column chromatography.
Data Summary:
| Parameter | Two-Step Route (via Carboxylic Acid) |
| Starting Materials | 4-Methoxybenzamide, Ethyl Bromopyruvate |
| Key Reagents | SOCl₂, Mild Reducing Agent |
| Overall Yield | Moderate (Typically 50-65% over two steps) |
| Scalability | Moderate |
| Advantages | Utilizes readily available starting materials. |
| Disadvantages | Requires careful control of the reduction step to avoid over-reduction; may involve more hazardous reagents. |
Comparative Analysis and Recommendations
| Synthetic Route | Overall Yield | Scalability | Simplicity | Reagent Availability & Cost | Recommendation |
| Direct Van Leusen | Moderate | Moderate | High (One-pot) | Moderate | Suitable for small-scale synthesis and rapid analogue generation if the protected glyoxal is available. |
| Two-Step (Hydroxymethyl) | Good to Excellent | High | Moderate | High & Low | Highly Recommended for both laboratory-scale and large-scale synthesis due to its reliability, high yields, and use of common reagents. |
| Two-Step (Carboxylic Acid) | Moderate | Moderate | Low | High & Moderate | A viable alternative, but the challenges in the reduction step make it less preferable than the hydroxymethyl route for routine synthesis. |
Visualization of Synthetic Pathways
Figure 1. Comparative overview of the synthetic routes to this compound.
Conclusion
Based on this comparative analysis, the two-step synthesis via the 4-hydroxymethyl precursor (Route 2) emerges as the most robust and efficient method for the preparation of this compound. Its high overall yield, excellent scalability, and reliance on readily available and relatively inexpensive starting materials make it the preferred choice for researchers and drug development professionals. While the direct Van Leusen approach offers the allure of a one-pot synthesis, its practicality is limited by the availability of the specific starting materials and potentially lower yields. The route proceeding through the carboxylic acid is a solid alternative, but the final reduction step requires more careful optimization to prevent over-reduction. Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, timeline, and available resources.
References
-
Van Leusen, A. M.; Oldenziel, O. H.; van Leusen, D. Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. Introduction of a One-Carbon Unit. J. Org. Chem.1977 , 42 (19), 3114–3118. [Link]
-
Robinson, R. A new synthesis of oxazoles. J. Chem. Soc., Trans.1909 , 95, 2167-2174. [Link]
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Gabriel, S. Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges.1910 , 43 (1), 134–138. [Link]
-
Wipf, P.; Miller, C. P. A new synthesis of highly functionalized oxazoles. J. Org. Chem.1993 , 58 (14), 3604–3606. [Link]
-
Shafer, C. M.; Molinski, T. F. Synthesis of (–)-Hennoxazole A. J. Org. Chem.1998 , 63 (2), 551–555. [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxazole scaffold is a privileged five-membered heterocyclic motif renowned for its presence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various enzymes and receptors, making it a cornerstone in the design of novel therapeutic agents.[2] This guide focuses on a specific, promising class of these compounds: 2-(4-methoxyphenyl)oxazole-4-carbaldehyde derivatives. We will delve into their synthesis, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, and provide a comparative analysis of their potential as anticancer and antimicrobial agents. This document serves as an in-depth technical resource, synthesizing current research to inform the rational design of more potent and selective drug candidates.
The this compound Scaffold: A Versatile Core
The core structure, this compound, presents three key regions for chemical modification to modulate biological activity: the 2-position phenyl ring, the oxazole core itself, and the 4-position carbaldehyde group. The methoxy group on the phenyl ring is a common feature in many bioactive molecules, often contributing to favorable pharmacokinetic properties. The carbaldehyde at the 4-position is a particularly interesting functional group, as it can act as a handle for further synthetic elaboration, for instance, through the formation of Schiff bases, or it may directly participate in interactions with biological targets.
Synthetic Pathways to the Core Scaffold
The synthesis of 2,4-disubstituted oxazoles is well-established in the chemical literature. A common and efficient method involves the condensation and subsequent cyclodehydration of an α-haloketone with an amide. For the specific synthesis of the this compound core, a plausible synthetic route is outlined below. It is important to note that while this represents a general strategy, specific reaction conditions may require optimization.
General Synthetic Workflow:
Caption: A general synthetic route to this compound.
Experimental Protocol: A Representative Synthesis
-
Step 1: Synthesis of 2-chloro-1-(4-methoxybenzamido)propan-2-one (Intermediate C). To a solution of 4-methoxybenzamide (1 equivalent) in a suitable solvent such as DMF, is added 1,3-dichloroacetone (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford the intermediate α-amido ketone.
-
Step 2: Cyclodehydration to form this compound (D). The intermediate from Step 1 is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide in an inert solvent. The mixture is heated to induce cyclization. After the reaction is complete, the mixture is carefully neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final compound.
Structure-Activity Relationship (SAR) Analysis
Oxazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization, protein kinases, and topoisomerases.[3][4] For the this compound scaffold, modifications at the C5 position of the oxazole ring and derivatization of the C4-carbaldehyde are expected to significantly influence cytotoxicity.
Table 1: Comparative Anticancer Activity of Structurally Related Oxazole Derivatives
| Compound ID | Core Structure | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Phenyl-5-sulfonyloxazole-4-carboxylate | 5-Benzylsulfonyl | Leukemia (CCRF-CEM) | -6.08 (GP%) | [5] |
| 2 | 2-Phenyl-5-sulfonyloxazole-4-carboxylate | 5-Benzylsulfonyl | Colon Cancer (COLO 205) | -42.98 (GP%) | [5] |
| 3 | 2,4,5-Trisubstituted oxazole | 2-(2-Fluorophenyl), 4-(2,3,4-trimethoxyphenyl), 5-(benzothiazol-2-ylthio) | PC-3 (Prostate) | Good activity | [6] |
| 4 | 2,4,5-Trisubstituted oxazole | 2-(Pyridin-3-yl), 4-(2,3,4-trimethoxyphenyl), 5-(pyrimidin-2-ylthio) | A549 (Lung) | Good activity | [6] |
| 5-FU (Control) | Fluoropyrimidine | - | - | Varies | [6] |
GP% refers to the growth percentage; negative values indicate cell kill.
SAR Insights:
-
Substitution at C5: The introduction of a sulfonyl group at the C5 position of the oxazole ring, as seen in compounds 1 and 2 , leads to potent cytotoxic effects against various cancer cell lines.[5] This suggests that incorporating electron-withdrawing groups at this position could be a fruitful strategy for enhancing anticancer activity.
-
Aromatic Substituents at C2: The nature of the aryl group at the C2 position is crucial. In related trisubstituted oxazoles, a 2-fluorophenyl group (compound 3 ) or a pyridine-3-yl group (compound 4 ) conferred significant antiproliferative activity.[6] This indicates that both electron-withdrawing and heterocyclic moieties are well-tolerated and can contribute to potency.
-
The Role of the C4-Carbaldehyde: The aldehyde functionality at the C4 position is a key site for derivatization. The formation of Schiff bases with various amines can introduce a wide range of functionalities, potentially leading to enhanced binding with biological targets. For instance, the introduction of bulky or hydrogen-bonding groups could improve target engagement.
Logical Relationship of SAR in Anticancer Activity:
Caption: Key modification sites influencing anticancer activity.
Oxazole derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[7] The structural features that govern antibacterial and antifungal activity can differ, offering opportunities for developing selective agents.
Table 2: Comparative Antimicrobial Activity of Structurally Related Heterocyclic Aldehydes
| Compound ID | Core Structure | Modifications | Organism | MIC (µg/mL) | Reference |
| 5 | Pyrazole-4-carbaldehyde | 3-Aryl, 5-(3,4,5-trihydroxyphenyl) | E. coli | - | [8] |
| 6 | Pyrazole-4-carbaldehyde | 3-(2,4-dichlorophenyl), 1-(substituted phenoxyacetyl) | S. aureus | - | [9] |
| 7 | 1,3,4-Oxadiazole | 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl | E. coli | Good activity | [4] |
| Ampicillin (Control) | β-lactam antibiotic | - | Varies | Varies | [8][9] |
SAR Insights:
-
Derivatization of the Carbaldehyde: Similar to anticancer activity, the carbaldehyde group is a prime site for modification. In pyrazole-4-carbaldehyde derivatives, conversion to hydrazones has been shown to be a successful strategy for generating compounds with significant antibacterial activity.[8][9]
-
Substitution on the Phenyl Ring: The substitution pattern on the C2-phenyl ring is critical. Electron-withdrawing groups, such as chloro and bromo moieties, have been shown to enhance the antimicrobial activity of related heterocyclic compounds.[9]
-
The Role of the Heterocyclic Core: While our focus is on oxazoles, it is worth noting that other five-membered heterocycles like pyrazoles and oxadiazoles also exhibit potent antimicrobial activity.[4][8] This suggests that the overall shape and electronic distribution of the molecule are key determinants of its antimicrobial efficacy.
Experimental Workflow for Antimicrobial Screening:
Caption: A typical workflow for antimicrobial susceptibility testing.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific series of compounds are limited, the analysis of structurally related molecules provides a solid foundation for rational drug design.
Key takeaways for future research include:
-
Systematic derivatization of the C4-carbaldehyde into Schiff bases and other derivatives to explore a wider chemical space and enhance biological activity.
-
Introduction of diverse substituents at the C5 position of the oxazole ring, with a focus on electron-withdrawing groups for potential anticancer activity.
-
Exploration of various aromatic and heterocyclic moieties at the C2 position to fine-tune potency and selectivity.
By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel this compound derivatives with improved therapeutic potential. Further dedicated studies on this scaffold are warranted to fully elucidate its SAR and unlock its potential in the fight against cancer and infectious diseases.
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(2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 114, 117961. [Link]
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(2022). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 27(15), 4993. [Link]
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(2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 63. [Link]
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(2022). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 20(34), 6825-6830. [Link]
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(2021). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 37(4), 935-940. [Link]
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(2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 29. [Link]
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(2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 195-204. [Link]
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(2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Papain-like Protease Inhibitors against SARS-CoV-2. Journal of Medicinal Chemistry, 67(13), 10211-10232. [Link]
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(2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing pyrazole-4-carbaldehyde derivatives. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. [Link]
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(2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(4), 297. [Link]
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(2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935. [Link]
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(2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Chemistry of Heterocyclic Compounds, 56(10), 1311-1319. [Link]
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(2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13, 29. [Link]
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Benchmarking the reactivity of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde against similar aldehydes
<_content_type_and_part_type: 1>## A Comparative Analysis of the Reactivity of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
Introduction: The Critical Role of Aldehyde Reactivity in Modern Organic Synthesis
Aldehydes are fundamental building blocks in organic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity, primarily governed by the electrophilicity of the carbonyl carbon, dictates their utility in a vast array of chemical transformations, from the synthesis of complex natural products to the development of novel pharmaceuticals. The electronic and steric environment surrounding the aldehyde functional group profoundly influences its susceptibility to nucleophilic attack, making a nuanced understanding of these factors paramount for synthetic chemists.
This guide provides an in-depth comparative analysis of the reactivity of this compound against a panel of structurally similar aromatic and heterocyclic aldehydes. Through a series of benchmark reactions, we will dissect the electronic contributions of the oxazole ring and the methoxyphenyl substituent to elucidate their combined effect on the reactivity of the aldehyde moiety. This analysis aims to equip researchers, scientists, and drug development professionals with the predictive insights necessary to effectively incorporate this valuable building block into their synthetic strategies.
Our investigation will focus on three key classes of reactions that are sensitive indicators of aldehyde reactivity:
-
Nucleophilic Addition: The Wittig and Horner-Wadsworth-Emmons reactions, classic olefination methods, will be used to probe the electrophilicity of the carbonyl carbon.
-
Oxidation: The conversion of the aldehyde to a carboxylic acid will provide insights into the susceptibility of the aldehyde C-H bond to oxidation.
-
Reduction: The transformation of the aldehyde to a primary alcohol using sodium borohydride will highlight differences in hydride accessibility and carbonyl polarization.
The comparator aldehydes chosen for this study are:
-
Benzaldehyde: The simplest aromatic aldehyde, serving as a baseline for aromatic aldehyde reactivity.[1][2][3]
-
4-Anisaldehyde (4-Methoxybenzaldehyde): An electron-rich aromatic aldehyde, allowing for the direct comparison of the methoxy group's influence in a purely aromatic system.[4][5]
-
Furan-2-carbaldehyde: A heterocyclic aldehyde, providing a comparison to another five-membered oxygen-containing heterocycle.[6]
Structural and Electronic Considerations
The reactivity of an aldehyde is intrinsically linked to the partial positive charge on the carbonyl carbon. Electron-donating groups (EDGs) attached to the aromatic or heterocyclic ring decrease this positive charge through resonance and inductive effects, thereby reducing the aldehyde's reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making the aldehyde more reactive.
In This compound , we must consider the interplay of several electronic factors:
-
The Oxazole Ring: The oxazole ring is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen and oxygen atoms. This effect is expected to increase the electrophilicity of the aldehyde at the 4-position.
-
The 4-Methoxyphenyl Group: The methoxy group is a strong electron-donating group through resonance. This electronic contribution from the phenyl ring will influence the overall electron density of the oxazole system.
The net effect on the aldehyde's reactivity will be a balance between the electron-withdrawing nature of the oxazole ring and the electron-donating character of the methoxyphenyl substituent.
Comparative Reactivity Benchmarking: Experimental Design
To quantitatively and qualitatively assess the reactivity of this compound, a series of parallel reactions will be conducted under identical conditions for all four aldehydes. The progress of these reactions can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates and yields.
Figure 1: Experimental workflow for comparative reactivity benchmarking.
I. Olefination Reactions: A Probe of Carbonyl Electrophilicity
A. The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide.[7][8][9][10][11] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Experimental Protocol:
-
To a solution of benzyltriphenylphosphonium chloride (1.1 eq) in dry THF at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting red-orange solution for 1 hour at 0 °C to ensure complete ylide formation.
-
Add a solution of the respective aldehyde (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the corresponding alkene.
Expected Results and Discussion:
The reactivity in the Wittig reaction is expected to follow the order of carbonyl electrophilicity.
| Aldehyde | Expected Relative Rate | Predicted Yield | Rationale |
| Furan-2-carbaldehyde | Fastest | High | The furan ring is electron-withdrawing, increasing carbonyl electrophilicity. |
| This compound | Fast | High | The electron-withdrawing oxazole ring is anticipated to have a dominant effect over the donating methoxyphenyl group. |
| Benzaldehyde | Moderate | Moderate | Serves as the benchmark for aromatic aldehydes. |
| 4-Anisaldehyde | Slowest | Low | The strong electron-donating methoxy group deactivates the carbonyl group towards nucleophilic attack. |
B. The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion to afford predominantly (E)-alkenes.[12][13][14][15] The nucleophilicity of the phosphonate carbanion makes this reaction sensitive to both electronic and steric factors of the aldehyde.
Experimental Protocol:
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in dry THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the respective aldehyde (1.0 eq) in dry THF dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Results and Discussion:
Similar to the Wittig reaction, the HWE reaction rate is expected to correlate with the electrophilicity of the aldehyde.
| Aldehyde | Expected Relative Rate | Predicted Yield | Predicted (E/Z) Selectivity |
| Furan-2-carbaldehyde | Fastest | High | High (E) |
| This compound | Fast | High | High (E) |
| Benzaldehyde | Moderate | Moderate | High (E) |
| 4-Anisaldehyde | Slowest | Low | High (E) |
II. Oxidation: Assessing the Lability of the Aldehydic C-H Bond
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The ease of this oxidation can be influenced by the electronic nature of the molecule.
Experimental Protocol (using Potassium Permanganate):
-
Dissolve the aldehyde (1.0 eq) in a mixture of acetone and water (3:1).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of potassium permanganate (1.2 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 1 hour.
-
Decolorize the excess potassium permanganate by adding a saturated solution of sodium bisulfite.
-
Acidify the mixture with 10% hydrochloric acid and extract the carboxylic acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
Expected Results and Discussion:
Electron-rich aldehydes are generally more susceptible to oxidation.
| Aldehyde | Expected Relative Rate | Predicted Yield | Rationale |
| 4-Anisaldehyde | Fastest | High | The electron-donating methoxy group increases the electron density at the aldehyde, facilitating oxidation. |
| Furan-2-carbaldehyde | Fast | High | The furan ring can be susceptible to oxidation, but the aldehyde oxidation is generally efficient. |
| This compound | Moderate | Moderate | The electron-donating methoxyphenyl group may activate the molecule towards oxidation, while the oxazole ring may be more resistant. |
| Benzaldehyde | Slowest | Moderate | The benzene ring is relatively stable to oxidation under these conditions. |
III. Reduction: Gauging Hydride Accessibility and Carbonyl Polarization
The reduction of aldehydes to primary alcohols using sodium borohydride is a common and chemoselective transformation.[16][17][18][19][20] The rate of reduction is influenced by the electrophilicity of the carbonyl carbon.
Experimental Protocol:
-
Dissolve the aldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction completion by TLC.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.
Expected Results and Discussion:
The rate of reduction is expected to be faster for more electrophilic aldehydes.
| Aldehyde | Expected Relative Rate | Predicted Yield | Rationale |
| Furan-2-carbaldehyde | Fastest | High | The electron-withdrawing nature of the furan ring enhances the carbonyl's electrophilicity. |
| This compound | Fast | High | The electron-withdrawing oxazole ring is expected to make the carbonyl highly susceptible to hydride attack. |
| Benzaldehyde | Moderate | High | Serves as the standard for comparison. |
| 4-Anisaldehyde | Slowest | High | The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, slowing the rate of hydride addition. |
Summary and Conclusion
This comparative guide outlines a systematic approach to benchmarking the reactivity of this compound. Based on fundamental principles of organic chemistry, it is predicted that the electron-withdrawing nature of the oxazole ring will be the dominant factor influencing the reactivity of the aldehyde in nucleophilic addition and reduction reactions, making it more reactive than benzaldehyde and 4-anisaldehyde. In oxidation reactions, the presence of the electron-rich methoxyphenyl group may lead to more complex reactivity patterns.
The experimental protocols provided herein offer a robust framework for validating these predictions and generating quantitative data. The insights gained from such studies are invaluable for chemists seeking to harness the synthetic potential of this compound in the design and execution of novel synthetic routes.
Figure 2: Relationship between electronic effects and aldehyde reactivity.
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ResearchGate. Selective Aldehyde Reduction in Ketoaldehydes with NaBH4-Na2CO3-H2O at Room Temperatures. [Link]
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Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
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Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
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MDPI. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-(Methoxyphenyl)oxazole-4-carbaldehyde Positional Isomers
In the landscape of medicinal chemistry and materials science, substituted oxazole derivatives are a cornerstone, valued for their diverse biological activities and unique photophysical properties.[1][2] The compound 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, with its donor-π-acceptor architecture, is a scaffold of significant interest.[1] However, the precise positioning of substituents on the phenyl ring can dramatically alter the molecule's steric and electronic properties, leading to distinct behaviors. The ability to unequivocally differentiate between its positional isomers—ortho, meta, and para—is therefore not merely an academic exercise but a critical step in quality control, reaction monitoring, and structure-activity relationship (SAR) studies.
This guide provides a comprehensive comparative analysis of the spectroscopic signatures of three key isomers: 2-(2-methoxyphenyl)oxazole-4-carbaldehyde (ortho), 2-(3-methoxyphenyl)oxazole-4-carbaldehyde (meta), and this compound (para). We will delve into the practical application and theoretical underpinnings of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to distinguish these closely related molecules. The protocols herein are designed to be self-validating, and the analysis is grounded in established spectroscopic principles.
The Isomeric Structures: A Visual Overview
The fundamental difference between the three isomers lies in the substitution pattern of the methoxy group on the phenyl ring. This seemingly minor change has profound implications for the molecule's conformation, electron density distribution, and, consequently, its interaction with electromagnetic radiation.
Caption: Structural overview of the ortho, meta, and para isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For these conjugated systems, the key transitions are π→π* and, to a lesser extent, n→π*. The position of the methoxy group directly influences the extent of conjugation and the energy of these transitions.
Expert Rationale for Experimental Design
The choice of solvent is critical. A polar solvent like ethanol can engage in hydrogen bonding and stabilize excited states, potentially causing shifts in absorption maxima (solvatochromism).[3] Cyclohexane, being non-polar, provides a baseline reading of the electronic transitions with minimal solvent interference. Comparing spectra in both solvents can provide additional structural insight. A concentration in the 10⁻⁵ M range is chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law (ideally between 0.1 and 1.0).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a 10⁻³ M stock solution of each isomer in spectroscopic grade ethanol.
-
From this stock, perform a serial dilution to create a ~10⁻⁵ M working solution in the desired solvent (e.g., ethanol or cyclohexane).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of quartz cuvettes with the pure solvent to record a baseline correction (autozero).
-
-
Data Acquisition:
-
Replace the sample cuvette with the ~10⁻⁵ M solution of the isomer.
-
Scan the absorbance from 400 nm down to 200 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
Comparative UV-Vis Data
| Isomer | Expected λmax (nm) in Ethanol | Rationale for Spectral Differences |
| para-isomer | ~290-310 nm | The methoxy group is in direct conjugation with the oxazole ring, acting as a strong electron-donating group. This extended π-system lowers the energy gap for the π→π* transition, resulting in a bathochromic (red) shift to the longest wavelength.[4][5] |
| meta-isomer | ~275-295 nm | The methoxy group exerts its inductive electron-donating effect but is not in direct resonance with the oxazole system. The conjugation is less effective than in the para-isomer, leading to a higher energy transition and a shorter λmax.[6] |
| ortho-isomer | ~270-290 nm | Steric hindrance between the ortho-methoxy group and the oxazole ring can disrupt the planarity of the molecule. This twisting reduces the orbital overlap and the effectiveness of conjugation, resulting in a hypsochromic (blue) shift compared to the para-isomer. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. While all three isomers share the same functional groups, subtle shifts in vibrational frequencies, driven by electronic and steric effects, can serve as diagnostic markers.
Expert Rationale for Experimental Design
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and avoids complications from solvent peaks or KBr pellet inconsistencies. For liquid samples, a thin film between salt plates is effective. The key is to obtain a spectrum with high signal-to-noise, which is typically achieved by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Experimental Protocol: FT-IR (ATR)
-
Background Collection:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
-
Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
-
Sample Application:
-
Place a small amount of the solid powder onto the center of the crystal.
-
Apply pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000–400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform automatic baseline correction and ATR correction if available in the software.
-
Comparative FT-IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale for Spectral Differences |
| Aldehyde C=O Stretch | 1680-1705 cm⁻¹ | The electron-donating capacity of the methoxy group influences the electron density on the oxazole ring, which in turn affects the aldehyde C=O bond. The para-isomer , with the strongest resonance effect, will likely have the most electron-rich system, leading to a slightly lower C=O stretching frequency compared to the meta-isomer.[7] |
| Oxazole C=N Stretch | 1600-1650 cm⁻¹ | This vibration is sensitive to the electronic environment of the heterocyclic ring. Differences between isomers are expected to be subtle but may be observable. |
| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | All isomers will show characteristic peaks in this region. The pattern and relative intensities of these peaks can sometimes be used as a fingerprint to distinguish substitution patterns. |
| Aryl-O-CH₃ Stretch | 1240-1260 cm⁻¹ (asymmetric) & 1020-1040 cm⁻¹ (symmetric) | The position of these C-O stretching bands is highly consistent for aryl ethers. The para-isomer typically shows a very strong asymmetric stretch around 1250 cm⁻¹. The ortho and meta isomers will also show strong bands in this region, but the exact position and intensity may vary slightly.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most definitive technique for isomer differentiation, as it provides detailed information about the chemical environment of each ¹H and ¹³C nucleus.
Expert Rationale for Experimental Design
Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds due to its excellent dissolving power and single residual solvent peak. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, providing a reference signal at 0 ppm against which all other chemical shifts can be measured. A standard 5 mm NMR tube is used for routine analysis on most high-resolution spectrometers.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve ~5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Use a spectrometer operating at 300-500 MHz.
-
Acquire the spectrum with a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton | para-isomer (δ, ppm) | meta-isomer (δ, ppm) | ortho-isomer (δ, ppm) | Rationale for Chemical Shift Differences |
| Aldehyde (-CHO) | ~9.9-10.1 | ~9.9-10.1 | ~10.0-10.2 | The aldehyde proton is relatively isolated from the direct influence of the methoxy group's position, so shifts will be similar but may show minor variations due to overall electron density changes. |
| Oxazole (H5) | ~8.2-8.4 | ~8.2-8.4 | ~8.2-8.4 | Similar to the aldehyde proton, this proton's environment is primarily dictated by the adjacent aldehyde group. |
| Methoxy (-OCH₃) | ~3.9 | ~3.9 | ~4.0-4.1 | The ortho-methoxy group may experience a slightly different magnetic environment due to steric interactions, potentially shifting it downfield.[9] |
| Aromatic (H3', H5') | ~7.0 (d, J≈9 Hz) | - | - | In the para-isomer , these protons are ortho to the electron-donating methoxy group and are highly shielded, appearing as a characteristic doublet upfield.[10] |
| Aromatic (H2', H6') | ~8.0 (d, J≈9 Hz) | - | - | These protons are ortho to the electron-withdrawing oxazole ring and are deshielded, appearing as a doublet downfield. The clean doublet-of-doublets pattern is a hallmark of para-substitution. |
| Aromatic (meta) | - | ~7.1-7.6 (m) | ~7.0-7.6 (m) | The meta and ortho isomers will display more complex multiplet patterns in the aromatic region due to different coupling relationships, making them clearly distinguishable from the symmetrical para-isomer. |
Comparative ¹³C NMR Data (Predicted, in CDCl₃)
The most diagnostic signal in the ¹³C NMR spectrum is often the carbon bearing the methoxy group (C-OCH₃).
| Carbon | para-isomer (δ, ppm) | meta-isomer (δ, ppm) | ortho-isomer (δ, ppm) |
| Aldehyde (C=O) | ~185 | ~185 | ~185 |
| Oxazole C2 | ~162 | ~162 | ~161 |
| Oxazole C4 | ~140 | ~140 | ~140 |
| Oxazole C5 | ~128 | ~128 | ~128 |
| Aromatic C-OCH₃ | ~161 | ~160 | ~157 |
| Methoxy (-OCH₃) | ~55.5 | ~55.5 | ~56.0 |
The key differentiator is the pattern of signals in the aromatic region (typically 110-160 ppm). The para-isomer will show only 4 aromatic carbon signals due to symmetry, whereas the meta and ortho isomers will show 6 distinct signals.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all three isomers have the same molecular weight, high-resolution MS can confirm the elemental formula, and their fragmentation patterns may differ.
Expert Rationale for Experimental Design
Electron Ionization (EI) is a "hard" ionization technique that induces significant fragmentation, which is ideal for distinguishing isomers. The fragmentation pathways are often dictated by the stability of the resulting radical cations and neutral losses. A direct insertion probe is suitable for introducing these pure, relatively volatile compounds into the ion source.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction:
-
Introduce a small amount of the pure sample into the ion source via a direct insertion probe or by GC-MS if analyzing a mixture.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Data Acquisition:
-
Scan a mass range appropriate for the compound (e.g., m/z 40-250).
-
Identify the molecular ion peak (M⁺·) and major fragment ions.
-
If using a high-resolution mass spectrometer (HRMS), determine the exact mass of the molecular ion to confirm the elemental composition (C₁₁H₉NO₃).
-
Comparative Mass Spectrometry Data
All isomers will show a molecular ion peak (M⁺·) at the same m/z value. The differentiation lies in the relative abundances of the fragment ions.
| Ion | Fragmentation Pathway | Expected Differences Between Isomers |
| [M]⁺· | Molecular Ion | Identical m/z for all isomers. |
| [M-H]⁺ | Loss of aldehydic hydrogen | Common fragment, likely present in all spectra. |
| [M-CHO]⁺ | Loss of the formyl radical | A major fragment, indicating the presence of the aldehyde. The stability of this ion may vary slightly with isomerism. |
| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | This is a key fragmentation pathway for methoxy-substituted aromatics. The ortho-isomer may show a more prominent [M-CH₃]⁺ peak due to the potential for ortho-effect rearrangements.[11] |
| [M-CH₂O]⁺· | Loss of formaldehyde from the methoxy group | Another common fragmentation for methoxyarenes. |
The mass spectra of isomeric alkyl and aryl oxazoles can be distinctive, allowing for the location of substituents.[11] The fragmentation patterns, while complex, provide a fingerprint that can be used for definitive identification when compared against a reference standard.
Integrated Workflow for Isomer Analysis
The most robust approach involves a multi-technique, sequential analysis to build a comprehensive and validated structural profile.
Caption: Sequential workflow for the comprehensive spectroscopic analysis of isomers.
Conclusion
The differentiation of 2-(methoxyphenyl)oxazole-4-carbaldehyde positional isomers is a tractable challenge when approached with a systematic, multi-technique spectroscopic strategy. While mass spectrometry confirms the elemental composition, UV-Vis and FT-IR spectroscopy offer the first clues based on electronic and vibrational differences. Ultimately, NMR spectroscopy, particularly ¹H NMR, stands out as the most powerful and unambiguous method , providing clear, interpretable patterns based on the symmetry and coupling constants of the aromatic protons. By integrating these techniques, researchers can confidently identify and characterize these important isomers, ensuring the integrity of their chemical studies and the development of novel therapeutics and materials.
References
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Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
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Bowie, J. H., Donaghue, P. F., Rodda, H. J. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-31. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. SciSpace. [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 123-130. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)oxazole. PubChem. [Link]
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Afonin, A. V., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI. [Link]
-
Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. [Link]
-
G., S. S., et al. (2012). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 256-262. [Link]
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Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118. [Link]
-
Shishoo, C. J., et al. (2000). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(5), 1-8. [Link]
-
Singh, R. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 89-94. [Link]
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Anjali, et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences, 27(4S), 7205. [Link]
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Arivuselvi, R., et al. (2014). UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. ResearchGate. [Link]
-
Hadfield, C. A., et al. (2017). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E, 73(Pt 5), 723–728. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. [Link]
-
Shkir, M., et al. (2021). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. [Link]
-
S. G., M., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Pharmaceuticals, 15(8), 949. [Link]
-
Thiruvalluvar, A., et al. (2007). 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. ResearchGate. [Link]
-
C. N. R., R. (1967). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
-
V., S., et al. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
-
S., D., et al. (2014). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
This document provides a detailed, authoritative guide for the safe and compliant disposal of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde (CAS No. 154136-90-0). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the substance's potential hazards. While comprehensive toxicological data for this compound is not extensively published, a conservative approach based on its chemical structure—an aromatic aldehyde containing an oxazole ring—and data from analogous compounds is scientifically prudent.
The aldehyde functional group can be a source of chemical reactivity and potential irritation. Safety Data Sheets (SDS) for structurally similar oxazole derivatives indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, this compound must be handled as a hazardous substance until proven otherwise.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3][4][5] this compound is not a listed hazardous waste. However, it must be managed as a characteristic hazardous waste. Based on data from similar oxazole compounds, flammability is a potential concern, and it should be handled as a combustible solid[6].
For disposal purposes, it is best practice to classify this compound as a hazardous chemical waste.
| Property | Identifier / Classification | Rationale & Primary Sources |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 154136-90-0 | Chemical Abstracts Service[7] |
| Molecular Formula | C₁₁H₉NO₃ | Chemical Composition[7] |
| Physical Form | Solid | Sigma-Aldrich Product Data |
| Known/Inferred Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant | Inferred from SDS of analogous compounds (e.g., 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid)[2]. |
| RCRA Status | Unlisted, Characteristic Hazardous Waste | Not specifically listed under 40 CFR Part 261. Must be managed as hazardous based on potential characteristics and prudent laboratory practice[3][4]. |
| Recommended Handling | Use in a well-ventilated area or chemical fume hood. | Occupational Safety and Health Administration (OSHA) guidelines for hazardous chemicals[8][9]. |
Personal Protective Equipment (PPE) and Handling
Before handling the compound for use or disposal, ensuring adequate personal protection is paramount. The causality is clear: effective PPE creates a necessary barrier between the researcher and potential chemical exposure, mitigating risks of irritation or sensitization.
Mandatory PPE includes:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of after handling or in case of contamination[10].
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: For handling bulk quantities or if dust generation is likely, use a NIOSH-approved respirator with an appropriate cartridge[6][10].
All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[11].
On-Site Waste Accumulation and Management Protocol
Systematic and compliant accumulation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This protocol ensures that waste is stored safely prior to its final disposal.
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Designate a specific, dedicated waste container for this compound and its associated contaminated materials (e.g., weighing boats, contaminated gloves).
-
The container must be constructed of a material compatible with the chemical. A wide-mouth glass container with a screw cap is recommended for solids. For solutions, use glass or a compatible solvent-rated container. Avoid using metal containers for halogenated solvent waste[12].
-
The container must be in good condition, with no leaks or cracks[12].
-
-
Waste Labeling (Self-Validating System):
-
Proper labeling is not just a regulatory requirement; it is a critical safety communication tool.
-
Affix a "Hazardous Waste" label to the container before the first addition of waste.
-
The label must include:
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas[11].
-
A clear indication of the hazards (e.g., "Irritant," "Combustible").
-
The date on which waste was first added.
-
The name of the principal investigator or responsible individual.
-
-
-
Segregation of Incompatibles:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[13].
-
Crucially, aldehydes are incompatible with strong oxidizing agents, strong bases, and reducing agents. Store this waste stream segregated from these chemical classes to prevent dangerous reactions[13].
-
Use secondary containment (e.g., a plastic bin) to contain potential spills and to facilitate segregation[9][13].
-
-
Container Management:
Chemical Waste Disposal Pathways
Disposal must be conducted through approved channels that comply with federal, state, and local regulations. The following decision workflow outlines the appropriate disposal pathways.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods:
Under no circumstances should this chemical or its containers be disposed of via any of the following methods. These actions are regulatory violations and pose a significant risk to the environment and public health.
-
DO NOT dispose of down the drain. This can interfere with wastewater treatment processes and contaminate waterways[11][13].
-
DO NOT dispose of in the regular trash. This can lead to exposure for custodial staff and improper landfilling of hazardous material[11].
-
DO NOT allow for disposal by evaporation in a fume hood. This is not an acceptable method of disposal for anything other than insignificant residual amounts of liquid[11][13].
The primary and recommended disposal method for organic compounds like this, particularly those with aromaticity and potential for incomplete combustion at low temperatures, is high-temperature incineration by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14][15] This method ensures the complete destruction of the compound into less harmful components. Your institution's Environmental Health & Safety (EHS) department will manage the relationship with a licensed disposal company to ensure this is handled correctly[12][16].
Management of Spills and Decontamination
Accidents can happen, and a prepared response is critical to mitigating exposure and environmental release.
For a Small Spill (a few grams):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (see Section 2).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not create dust.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol or acetone) if appropriate.
-
Collect all cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS or emergency response team immediately[8][11].
-
Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safe and responsible research environment. Trust in these protocols is built on their alignment with authoritative standards and a clear understanding of the chemical principles at play.
References
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- MSDS of 2-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester.
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- 4-Oxazolecarboxaldehyde 97%. Sigma-Aldrich.
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Personal protective equipment for handling 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
A Researcher's Guide to Safely Handling 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar oxazole and aldehyde compounds. This approach ensures a robust and cautious safety framework by considering the potential hazards of the key functional groups.
The core principle of this guide is to empower you with a deep understanding of why specific precautions are necessary, fostering a proactive safety culture that extends beyond simple procedural adherence.
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for this compound is not thoroughly established, an analysis of its constituent parts—an aromatic aldehyde and an oxazole ring—provides a strong basis for hazard assessment.[1] Aldehydes, as a class, are known for their potential to cause skin, eye, and respiratory irritation.[2][3] Oxazole derivatives may also present similar irritant properties.[4][5] Therefore, all handling procedures must be based on the assumption that this compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile gloves, and closed-toe shoes.[8][9] | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving (nitrile).[8][10] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[8] | For responding to spills or uncontrolled releases of the compound. |
Note on Glove Selection: Nitrile gloves are recommended for incidental contact.[6] For prolonged handling or in situations with a high risk of splashes, consider thicker, chemical-resistant gloves and inspect them before each use.[11] Always use proper glove removal technique to avoid skin contact.[11][12]
Step-by-Step Handling and Operational Plan
Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. The following diagram and procedural steps outline a self-validating system for handling this compound.
Caption: Workflow for Handling this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Gather and inspect all necessary PPE as outlined in the table above.[11]
-
Don the appropriate PPE, ensuring a proper fit.
-
-
Handling:
-
Post-Handling & Disposal:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Dispose of all waste, including contaminated gloves and paper towels, in a clearly labeled hazardous waste container.[13][14] Do not dispose of this chemical down the drain.[1][14]
-
Remove PPE in the correct order to prevent cross-contamination.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][15] Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][16]
-
Minor Spills (within a fume hood): Absorb the spill with an inert material such as vermiculite or sand.[14] Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[13] Clean the spill area with soap and water.[14]
-
Major Spills (outside a fume hood): Evacuate the immediate area and alert others.[7] Prevent entry and contact emergency personnel. Only trained personnel with the appropriate respiratory protection and PPE should clean up the spill.[6]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][17] Store away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14] Engage a certified chemical waste management company for disposal.[18]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while maintaining the highest standards of scientific integrity and personal safety.
References
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- EH&S. (n.d.). Formaldehyde: Hazards and Precautions.
- Capot Chemical. (2008). MSDS of Oxazole.
- Capot Chemical. (2026). MSDS of 2-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester.
- Shanghai Canbi Pharma Ltd. (2014). SAFETY DATA SHEET - 1,3-OXAZOLE-2-CARBOXALDEHYDE.
- Apollo Scientific. (n.d.). 5-Phenyl-1,3-oxazole-4-carboxylic acid.
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- PubChem. (n.d.). 4-Methoxyphenylacetaldehyde.
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- Chem-Impex. (n.d.). 2-Phenyl-oxazole-4-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
